molecular formula C9H9BrO3 B1228148 6-Bromo-2,3-dimethoxybenzaldehyde CAS No. 53811-50-0

6-Bromo-2,3-dimethoxybenzaldehyde

Cat. No.: B1228148
CAS No.: 53811-50-0
M. Wt: 245.07 g/mol
InChI Key: BXASBZFXGUZRDR-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dimethoxybenzaldehyde (CAS 53811-50-0) is a valuable benzaldehyde derivative serving as a key synthetic intermediate in organic and medicinal chemistry. Its molecular formula is C 9 H 9 BrO 3 with a molecular weight of 245.07 g/mol . A primary research application of this compound is its role as a versatile building block in the modular, metal-catalyzed synthesis of angularly fused polycyclic aromatic hydrocarbons (PAHs) and their oxidized metabolites . It functions as an electrophilic coupling partner in palladium-catalyzed cross-coupling reactions with various arylboronic acids to construct complex biaryl aldehydes . These intermediates can be further elaborated through Corey-Fuchs olefination and subsequent cycloisomerization to access benzo[c]phenanthrene analogues, which are structures of significant interest in chemical carcinogenesis studies . The dimethoxy substituents on the benzene ring are particularly crucial, as they allow for further chemical elaboration. They can be demethylated with BBr 3 and oxidized to ortho-quinones, which are precursors to dihydrodiol and diol epoxide metabolites for toxicological research . The compound can be synthesized on a multigram scale via bromination of 2,3-dimethoxybenzyl alcohol followed by oxidation with pyridinium chlorochromate (PCC) . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2,3-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9BrO3/c1-12-8-4-3-7(10)6(5-11)9(8)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXASBZFXGUZRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405418
Record name 6-bromo-2,3-dimethoxybenzaldehyde
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Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53811-50-0
Record name 6-Bromo-2,3-dimethoxybenzaldehyde
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Record name 6-bromo-2,3-dimethoxybenzaldehyde
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Foundational & Exploratory

A Comprehensive Technical Guide to 6-Bromo-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

6-Bromo-2,3-dimethoxybenzaldehyde, identified by the CAS number 53811-50-0 , is a substituted aromatic aldehyde of significant interest in the fields of organic synthesis and medicinal chemistry.[1][2] Its unique structural arrangement, featuring a bromine atom and two methoxy groups flanking an aldehyde functional group, renders it a versatile precursor for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, properties, and applications, with a particular focus on its role in the development of novel therapeutic agents. The brominated methoxyphenyl moiety is a common feature in a variety of natural alkaloids, including convolutamines and amathamides, which have demonstrated a range of biological activities such as antibacterial, antifungal, and antitumor properties.[3] The strategic placement of the bromine atom on the aromatic ring can significantly influence the biological activity of the resulting compounds, making 6-bromo-2,3-dimethoxybenzaldehyde a crucial starting material for structure-activity relationship (SAR) studies.[3]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of 6-bromo-2,3-dimethoxybenzaldehyde is fundamental for its effective use in research and development. This section outlines its key characteristics.

PropertyValueSource
CAS Number 53811-50-0[1][2]
Molecular Formula C₉H₉BrO₃[1]
Molecular Weight 245.07 g/mol [1]
Melting Point 75-77 °C[3]
Appearance White powder[3]

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 10.31 (s, 1H), 7.31 (d, J = 8.7 Hz, 1H), 6.94 (d, J = 7.5 Hz, 1H), 3.91 (s, 3H), 3.87 (s, 3H).[3]

  • ¹³C NMR (100 MHz, CDCl₃): δ 190.4, 152.8, 152.1, 129.3, 128.7, 117.6, 112.8, 62.3, 56.2.[3]

  • FTIR (ATR) ν / cm⁻¹: 1685, 1570, 1468.[3]

Synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde: A Step-by-Step Protocol

The synthesis of 6-bromo-2,3-dimethoxybenzaldehyde is typically achieved through the electrophilic bromination of 2,3-dimethoxybenzaldehyde. The following protocol is a well-established method for this transformation.[3]

Reaction Scheme:

Synthesis_of_6-Bromo-2,3-dimethoxybenzaldehyde 2,3-Dimethoxybenzaldehyde 2,3-Dimethoxybenzaldehyde 6-Bromo-2,3-dimethoxybenzaldehyde 6-Bromo-2,3-dimethoxybenzaldehyde 2,3-Dimethoxybenzaldehyde->6-Bromo-2,3-dimethoxybenzaldehyde Bromination NBS_DMF N-Bromosuccinimide (NBS) Dimethylformamide (DMF) NBS_DMF->6-Bromo-2,3-dimethoxybenzaldehyde

A diagram illustrating the synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde.

Experimental Protocol:

  • Dissolution of Starting Material: In a suitable reaction vessel, dissolve 2,3-dimethoxybenzaldehyde (1 equivalent) in dimethylformamide (DMF).

  • Preparation of Brominating Agent: In a separate flask, dissolve N-bromosuccinimide (NBS) (1.5 equivalents) in DMF.

  • Addition of Brominating Agent: Add the NBS solution dropwise to the solution of 2,3-dimethoxybenzaldehyde over a period of 30 minutes at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing ice and water.

  • Isolation of Product: Collect the resulting precipitate by filtration and wash thoroughly with water to yield 6-bromo-2,3-dimethoxybenzaldehyde as a white powder.[3] A reported yield for this reaction is 60%.[3]

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as dichloromethane, to obtain colorless crystals.[3]

Causality Behind Experimental Choices:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a mild and selective brominating agent, which is crucial for preventing over-bromination or side reactions on the sensitive aldehyde functional group.

  • Solvent Selection: Dimethylformamide (DMF) is an excellent solvent for both the starting material and the brominating agent, ensuring a homogeneous reaction mixture.

  • Reaction Time: The extended reaction time of 48 hours allows for the complete conversion of the starting material to the desired product.

  • Work-up Procedure: Pouring the reaction mixture into ice water facilitates the precipitation of the organic product, which has low solubility in water, thereby enabling its easy isolation.

Applications in Drug Discovery and Organic Synthesis

The primary application of 6-bromo-2,3-dimethoxybenzaldehyde lies in its utility as a versatile intermediate in the synthesis of biologically active molecules and complex organic frameworks. The presence of the aldehyde group allows for a wide range of chemical transformations, including but not limited to:

  • Reductive amination: To introduce amine functionalities.

  • Wittig reaction: To form carbon-carbon double bonds.

  • Aldol condensation: To create more complex carbon skeletons.

  • Oxidation: To form the corresponding carboxylic acid.

The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents onto the aromatic ring. This versatility is paramount in the construction of compound libraries for high-throughput screening in drug discovery programs. For instance, this compound is a key building block for the synthesis of natural alkaloids and their derivatives, which are being investigated for their potential therapeutic properties.[3]

Safety and Handling

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[5]

  • Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for proper disposal.[5]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical advice.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[5]

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.

Conclusion

6-Bromo-2,3-dimethoxybenzaldehyde is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined synthesis and the reactivity of its functional groups make it an attractive starting material for the development of novel compounds with a wide range of potential applications. By adhering to the principles of scientific integrity and safe laboratory practices, researchers can effectively harness the synthetic potential of this important building block.

References

  • Chemsrc. 6-BROMO-2,3-DIMETHOXY-BENZALDEHYDE | CAS#:53811-50-0. [Link]

  • SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]

  • Carl ROTH. Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. [Link]

  • West Liberty University. Material Safety Data Sheet. [Link]

  • PubChem. 2,3-Dimethoxybenzaldehyde. [Link]

Sources

6-Bromo-2,3-dimethoxybenzaldehyde physical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth characterization of 6-Bromo-2,3-dimethoxybenzaldehyde , structured for application scientists and drug development professionals.

CAS Registration: 53811-50-0 Chemical Class: Halogenated Benzaldehyde Derivative Primary Utility: Regioselective intermediate for isoquinoline alkaloids and phenethylamine scaffolds.

Introduction & Strategic Significance

In the landscape of medicinal chemistry, 6-Bromo-2,3-dimethoxybenzaldehyde (6-BRB) serves as a critical electrophilic building block. Unlike its 5-bromo isomer, the 6-bromo derivative offers a unique substitution pattern (ortho to the aldehyde, meta to the methoxy groups) that is essential for specific cyclization pathways, such as the Pictet-Spengler or Bischler-Napieralski reactions used in synthesizing bioactive alkaloids.

Senior Scientist Insight:

"The value of this compound lies in its steric and electronic 'setup.' The bromine at the C6 position acts as a perfect handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura) or lithiation-formylation sequences, while the adjacent aldehyde provides the necessary electrophile for condensation. However, distinguishing it from the thermodynamically favored 5-bromo isomer during synthesis is the primary challenge in quality control."

Physicochemical Properties Profile

The following data represents the empirically determined properties for the purified 6-bromo isomer. Note the distinct melting point difference compared to the 5-bromo isomer (MP: 124–126 °C), which is the primary indicator of isomeric purity.

PropertyValue / DescriptionExperimental Condition
Appearance White to pale yellow crystalline solidRecrystallized from EtOH/DCM
Melting Point 75 – 77 °C Capillary method (Uncorrected)
Molecular Weight 245.07 g/mol Calculated
Solubility Soluble: CDCl₃, DCM, DMF, DMSOInsoluble: WaterAmbient Temp (25 °C)
LogP (Predicted) ~2.28Hydrophobicity Index
Crystal System Monoclinic, Space group P2₁/cX-Ray Diffraction

Spectroscopic Characterization & Logic

Accurate structural assignment relies on ¹H NMR coupling constants . As a Senior Scientist, you must verify the regiochemistry of the bromine insertion by analyzing the aromatic proton splitting patterns.

¹H NMR Interpretation (400 MHz, CDCl₃)
  • δ 10.31 (s, 1H): Aldehyde proton.[1] Deshielded significantly by the ortho-bromine and the carbonyl anisotropy.

  • δ 7.31 (d, J = 8.7 Hz, 1H) & δ 6.94 (d, J = 7.5 Hz, 1H): Aromatic protons at C4 and C5.

    • Diagnostic Logic: The coupling constants (J ≈ 8.0 Hz) indicate ortho-coupling . This confirms the protons are adjacent (positions 4 and 5), placing the bromine at position 6.

    • Contrast: The 5-bromo isomer displays meta-coupling (J ≈ 2.2 Hz) between protons at C4 and C6.

  • δ 3.91 (s, 3H) & 3.87 (s, 3H): Methoxy groups at C2 and C3.

¹³C NMR Interpretation (100 MHz, CDCl₃)
  • δ 190.4 (C=O): Carbonyl carbon.

  • δ 152.8, 152.1: Oxygenated aromatic carbons (C2, C3).[1]

  • δ 117.6 (C-Br): The upfield shift is characteristic of carbon attached to bromine.

FT-IR Signatures (ATR)
  • 1685 cm⁻¹: Strong C=O stretching (Aldehyde).

  • 1570, 1468 cm⁻¹: Aromatic C=C skeletal vibrations.

Synthesis & Purification Workflow

The synthesis involves the bromination of 2,3-dimethoxybenzaldehyde (o-Veratraldehyde). The choice of brominating agent and solvent controls the regioselectivity.

Reaction Pathway Diagram

The following diagram illustrates the bromination logic and the divergence between the 6-bromo (kinetic/directed) and 5-bromo (thermodynamic) products.

G Start 2,3-Dimethoxybenzaldehyde (o-Veratraldehyde) Intermediate Electrophilic Aromatic Substitution Start->Intermediate Activation Reagent N-Bromosuccinimide (NBS) Solvent: DMF Reagent->Intermediate Product6 6-Bromo-2,3-dimethoxybenzaldehyde (Target: Ortho to CHO) MP: 75-77°C Intermediate->Product6 Major Product (Steric/Electronic Control) Product5 5-Bromo Isomer (Impurity) MP: 124-126°C Intermediate->Product5 Minor Byproduct

Caption: Regioselective bromination pathway using NBS in DMF, favoring the 6-position due to electronic directing effects of the alkoxy groups.

Detailed Protocol: Bromination with NBS

Objective: Synthesize 6-BRB with >98% isomeric purity.

  • Preparation: Dissolve 2,3-dimethoxybenzaldehyde (1.0 eq) in anhydrous DMF (Dimethylformamide).

    • Why DMF? Polar aprotic solvents stabilize the transition state and typically enhance para-bromination relative to the activating group, but here the directing effects of the 2,3-methoxy groups favor the 6-position.

  • Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) dropwise as a solution in DMF over 30 minutes at 0°C.

    • Control: Low temperature minimizes the formation of the thermodynamic 5-bromo isomer.

  • Reaction: Allow the mixture to warm to room temperature and stir for 48 hours.

  • Quenching: Pour the reaction mixture into a 5-fold excess of ice-cold water. The product will precipitate.

  • Isolation: Filter the solid precipitate.

  • Purification (Crucial): Recrystallize from hot Ethanol or a DCM/Hexane mixture.

    • Validation: Check MP. If MP > 80°C, significant 5-bromo impurity is likely present.

Handling, Stability & Safety

Storage Class: Air-Sensitive Aldehyde / Halogenated Aromatic.

  • Oxidation Risk: Like all benzaldehydes, 6-BRB is prone to autoxidation to the corresponding benzoic acid (6-bromo-2,3-dimethoxybenzoic acid) upon prolonged exposure to air.

    • Protocol: Store under Nitrogen or Argon atmosphere.

  • Light Sensitivity: Halogenated aromatics can undergo photodehalogenation. Store in amber glass vials.

  • Safety Hazards:

    • H315 / H319: Causes skin and serious eye irritation.[2]

    • H335: May cause respiratory irritation (handle in fume hood).[3]

    • Decomposition: Thermal decomposition releases toxic Hydrogen Bromide (HBr) gas.

References

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society. (2021). Provides definitive X-ray crystallography, NMR assignments, and melting point data for both 6-bromo and 5-bromo isomers.

  • PubChem Compound Summary: 2,3-Dimethoxybenzaldehyde. (Precursor data and general safety profile).

  • ChemicalBook: 6-Bromo-2,3-dimethoxybenzaldehyde CAS 53811-50-0. (Commercial availability and CAS verification).[4]

Sources

Technical Whitepaper: 6-Bromo-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Precision Scaffolds in Medicinal Chemistry

Executive Summary

6-Bromo-2,3-dimethoxybenzaldehyde (CAS: 53811-50-0) serves as a critical intermediate in the synthesis of biologically active alkaloids and pharmacophores. Distinguished by its specific bromination pattern on the electron-rich dimethoxybenzene ring, this compound acts as a regioselective building block for convolutamine alkaloids and 3-arylcoumarin derivatives. This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and applications in modern drug discovery, designed for researchers requiring high-purity precursors for structure-activity relationship (SAR) studies.

Physicochemical Profile

Molecular Identity & Weight Analysis

The molecular weight of 6-Bromo-2,3-dimethoxybenzaldehyde is dictated by the natural abundance of bromine isotopes (


 and 

). In high-resolution mass spectrometry (HRMS), this results in a characteristic 1:1 doublet pattern, essential for structural confirmation.
PropertyValueNotes
IUPAC Name 6-Bromo-2,3-dimethoxybenzaldehyde
CAS Registry 53811-50-0Validated identifier
Molecular Formula

Average Mol.[1][2][3][4][5] Weight 245.07 g/mol Standard stoichiometric calculation
Monoisotopic Mass 243.9735 Da (

)
For HRMS calibration
Physical State White to off-white crystalline powder
Melting Point 75–77 °CLiterature standard [1]
Solubility Soluble in

,

, DMSO, DMF
Poorly soluble in water
Isotopic Signature (Mass Spectrometry)

The presence of bromine creates a distinct isotopic envelope. Researchers must anticipate two primary peaks of nearly equal intensity at m/z 244 (


) and m/z 246  (

).

IsotopePattern cluster_0 Mass Spectrum Isotopic Logic M_Ion Molecular Ion (M+) C9H9BrO3 Br79 79-Br Isotope (50.7% Abundance) Mass: ~244 M_Ion->Br79 Br81 81-Br Isotope (49.3% Abundance) Mass: ~246 M_Ion->Br81 Result Observed Pattern: 1:1 Doublet Br79->Result Br81->Result

Figure 1: Isotopic distribution logic for Mass Spectrometry validation.

Synthesis & Production Protocol

Regioselective Bromination Strategy

The most robust synthesis involves the electrophilic aromatic substitution of 2,3-dimethoxybenzaldehyde. The ortho and meta methoxy groups direct the bromination to the 6-position (para to the C-2 methoxy), utilizing N-bromosuccinimide (NBS) as a controlled bromine source.

Protocol: NBS-Mediated Bromination
  • Reaction Scale: 18 mmol (approx.[2] 3.0 g starting material).[2]

  • Reagents: 2,3-dimethoxybenzaldehyde (1.0 eq), NBS (1.5 eq), DMF (anhydrous).

Step-by-Step Methodology:

  • Dissolution: Dissolve 3.0 g of 2,3-dimethoxybenzaldehyde in 80 mL of DMF under an inert atmosphere (

    
     or Ar).
    
  • Addition: Dissolve 4.8 g of NBS in 100 mL of DMF. Add this solution dropwise to the aldehyde mixture over 30 minutes. Note: Slow addition prevents poly-bromination.

  • Reaction: Stir the mixture at room temperature for 48 hours. Monitor via TLC (Hexane/EtOAc 7:3) for the disappearance of starting material (

    
     changes significantly).
    
  • Quenching: Pour the reaction mixture into 500 mL of ice-water slurry.

  • Isolation: Filter the resulting white precipitate. Wash thoroughly with cold water to remove residual DMF and succinimide.

  • Purification: Recrystallize from dichloromethane/hexane or by slow evaporation of dichloromethane.

Yield: ~60% Purity Check:


 NMR should show a singlet aldehyde proton at 

10.31 ppm [1].

SynthesisWorkflow Start Start: 2,3-Dimethoxybenzaldehyde (Dissolved in DMF) Reaction Reaction: Stir 48h @ RT (Electrophilic Aromatic Substitution) Start->Reaction Inert Atm Reagent Reagent: NBS in DMF (Dropwise Addition) Reagent->Reaction Quench Quench: Pour into Ice Water (Precipitation) Reaction->Quench Isolate Filtration & Wash (Remove Succinimide) Quench->Isolate Product Final Product: 6-Bromo-2,3-dimethoxybenzaldehyde (White Crystals) Isolate->Product Recrystallization

Figure 2: Step-by-step synthesis workflow for 6-Bromo-2,3-dimethoxybenzaldehyde.

Analytical Validation

Trustworthiness in synthesis requires rigorous validation. The following spectroscopic data confirms the identity of the 6-bromo isomer, distinguishing it from the 5-bromo analog.

Nuclear Magnetic Resonance ( NMR)
  • Solvent:

    
    , 400 MHz.[2]
    
  • Key Signals:

    • 
      10.31  (s, 1H): Aldehyde proton (-CH O). The downfield shift is characteristic of ortho-bromo positioning.
      
    • 
      7.31  (d, J = 8.7 Hz, 1H): Aromatic proton at C-5.
      
    • 
      6.94  (d, J = 8.7 Hz, 1H): Aromatic proton at C-4.
      
    • 
      3.91, 3.87  (s, 6H): Two methoxy groups (-OCH 
      
      
      
      ).
  • Interpretation: The ortho coupling (J = 8.7 Hz) between the two aromatic protons confirms the 2,3,6-substitution pattern. A meta coupling pattern would indicate the incorrect isomer.

Applications in Drug Discovery

Alkaloid Synthesis (Convolutamines)

The 6-bromo-2,3-dimethoxy moiety is a pharmacophore found in marine alkaloids such as convolutamines A-E . These compounds exhibit potent analgesic and anti-inflammatory properties. The aldehyde functionality serves as a "handle" for condensation reactions (e.g., Knoevenagel or reductive amination) to attach the ethylamine side chains characteristic of these alkaloids [2].

Monoamine Oxidase Inhibitors (MAOIs)

Synthetic derivatives, specifically 3-arylcoumarins , utilize this aldehyde as a starting block. By condensing 6-bromo-2,3-dimethoxybenzaldehyde with phenylacetic acid derivatives (Perkin reaction), researchers synthesize coumarin scaffolds. The bromine atom enhances lipophilicity and metabolic stability, crucial for penetrating the blood-brain barrier in neurodegenerative therapies [3].

DrugDiscovery Central 6-Bromo-2,3-dimethoxybenzaldehyde (Scaffold) Target1 Convolutamine Alkaloids (Analgesic/Anti-inflammatory) Central->Target1 Reductive Amination Target2 3-Arylcoumarins (MAO-B Inhibitors) Central->Target2 Perkin Condensation Target3 VHL Ligands (Protein Degradation) Central->Target3 Ligand Coupling

Figure 3: Pharmacological applications and synthetic pathways.

Safety & Handling

Hazard Classification: Irritant (Skin/Eye/Respiratory).[6]

  • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).

  • Storage: Store under inert gas (

    
    ) at 2–8 °C. The compound is light-sensitive  and air-sensitive ; oxidation to the benzoic acid derivative can occur upon prolonged exposure to air.
    
  • PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory during handling to prevent mucosal irritation from dust [4].

References

  • SciELO Brazil. "Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes." Journal of the Brazilian Chemical Society. Available at: [Link]

  • UniCA IRIS. "Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins." Available at: [Link]

Sources

Structural Elucidation and Quality Control of 6-Bromo-2,3-dimethoxybenzaldehyde via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-2,3-dimethoxybenzaldehyde (CAS: 23062-44-4) is a critical pharmacophore and intermediate in the synthesis of bioactive isoquinoline alkaloids, chalcones, and polyphenol analogs.[1] Its structural integrity is defined by the specific regiochemical placement of the bromine atom at the C6 position.

This technical guide provides a definitive 1H NMR structural analysis of 6-bromo-2,3-dimethoxybenzaldehyde. Unlike generic spectral lists, this document focuses on the mechanistic causality of chemical shifts and self-validating protocols to distinguish the target compound from its common regioisomers (e.g., 5-bromo-2,3-dimethoxybenzaldehyde).[1]

Structural Analysis & Theoretical Grounding

The Regiochemistry of Bromination

The synthesis of 6-bromo-2,3-dimethoxybenzaldehyde typically involves the bromination of 2,3-dimethoxybenzaldehyde (o-veratraldehyde).[1] Understanding the directing effects is essential for spectral interpretation:

  • Aldehyde (-CHO, C1): A strong electron-withdrawing group (meta-director).[1] It deactivates positions 2, 4, and 6.[1]

  • Methoxy (-OCH3, C2 & C3): Strong electron-donating groups (ortho/para-directors).[1]

    • The C2-methoxy directs to C5 (para) and C3 (ortho, blocked).[1]

    • The C3-methoxy directs to C6 (para) and C2/C4 (ortho).

Result: The cooperative directing effects and steric factors heavily favor electrophilic aromatic substitution at the C6 position , yielding the 6-bromo isomer.[1] However, minor amounts of the 5-bromo isomer can form, making NMR validation critical.

Predicted Spectral Features
  • Aldehyde Proton: Highly deshielded (>10 ppm) due to anisotropy and electronegativity.

  • Aromatic Protons (H4 & H5): The 6-bromo substitution leaves protons at C4 and C5. These are adjacent, leading to ortho-coupling (

    
     Hz).
    
    • Contrast: The 5-bromo isomer leaves protons at C4 and C6 (meta-relationship), which would show a much smaller coupling constant (

      
       Hz).[1]
      

Experimental Protocol

Sample Preparation

To ensure high-resolution data capable of resolving splitting patterns:

  • Solvent: Use Chloroform-d (CDCl3) (99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.

  • Concentration: Dissolve 10–15 mg of the solid analyte in 0.6 mL of solvent.

    • Note: Higher concentrations may cause peak broadening due to viscosity or aggregation, obscuring fine splitting.[1]

  • Filtration: Filter the solution through a cotton plug or PTFE syringe filter into the NMR tube to remove suspended solids (e.g., NBS byproducts).

Acquisition Parameters[1][2]
  • Frequency: 400 MHz or higher recommended.[2]

  • Spectral Width: -2 to 14 ppm (to capture the aldehyde peak).

  • Scans (NS): 16 (sufficient for >10 mg sample).

  • Pulse Delay (D1):

    
     1.0 s to ensure relaxation of the aldehyde proton.
    

Spectral Interpretation & Data

Master Assignment Table

Reference: 400 MHz, CDCl3, 298 K

Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
AssignmentStructural Context
10.31 Singlet (s)1H--CHO Aldehyde proton (C1).[1][3][4] Deshielded by C=O anisotropy.
7.31 Doublet (d)1H

Ar-H (C5) Ortho to Br (C6). Deshielded by inductive effect of Br.
6.94 Doublet (d)1H

Ar-H (C4) Ortho to OMe (C3). Shielded by resonance donation from OMe.
3.91 Singlet (s)3H--OCH3 (C3) Methoxy group at C3.[1]
3.87 Singlet (s)3H--OCH3 (C2) Methoxy group at C2 (sterically crowded).[1]
Detailed Analysis
  • The Aldehyde Singlet (10.31 ppm): This sharp singlet confirms the oxidation state of the carbon.[1] Its integration (1H) serves as the internal standard for stoichiometry.

  • The Aromatic Region (Regiochemistry Confirmation):

    • The presence of two doublets with a large coupling constant (

      
       Hz) is the definitive signature of the 6-bromo isomer.
      
    • This

      
      -value corresponds to ortho-coupling  between H4 and H5.[1]
      
    • Self-Validation: If the spectrum showed doublets with

      
       Hz, the compound would be the 5-bromo isomer (meta-coupling).[1]
      
  • Methoxy Groups: Two distinct singlets appear around 3.9 ppm.[2][5] The slight difference in shift (0.04 ppm) arises from the different electronic environments (C2 is flanked by CHO and OMe; C3 is flanked by OMe and H).

Quality Control & Impurity Profiling

Common Impurities[1]
  • Succinimide: A byproduct of NBS bromination. Look for a singlet at

    
     ppm.
    
  • Starting Material (2,3-dimethoxybenzaldehyde): Look for aromatic protons at

    
     7.10–7.40 ppm with a 3-proton integration pattern (H4, H5, H6).[1]
    
  • Regioisomer (5-Bromo): Look for meta-coupled doublets (

    
     Hz) at 
    
    
    
    7.28 and 7.15 ppm.[1][2]
QC Decision Logic (Visualized)

QC_Workflow Start Crude Product (Post-Bromination) Acquire Acquire 1H NMR (CDCl3) Start->Acquire CheckCHO Check Aldehyde Region (> 10.0 ppm) Acquire->CheckCHO CheckAr Analyze Aromatic Region (6.5 - 7.5 ppm) CheckCHO->CheckAr Decision Measure Coupling Constant (J) CheckAr->Decision Pass PASS: 6-Bromo Isomer (J = 8.7 Hz, Ortho) Decision->Pass Doublets, J ~ 9Hz Fail_Iso FAIL: 5-Bromo Isomer (J = 2.2 Hz, Meta) Decision->Fail_Iso Doublets, J ~ 2Hz Fail_Mix FAIL: Mixture (Multiple CHO peaks) Decision->Fail_Mix Complex Pattern

Figure 1: Quality Control decision tree for validating the regiochemistry of 6-bromo-2,3-dimethoxybenzaldehyde.

Synthesis & Assignment Logic

The following diagram illustrates the logical flow from the starting material's electronic properties to the final spectral assignment.

Assignment_Logic SM 2,3-Dimethoxybenzaldehyde (Starting Material) Directing Directing Effects: -CHO (Meta) -OMe (Ortho/Para) SM->Directing Reaction Bromination (NBS) Major Product: C6 Directing->Reaction Structure 6-Bromo-2,3-dimethoxybenzaldehyde (H4 and H5 remain) Reaction->Structure Prediction Spectral Prediction: H4/H5 are Ortho Expect J = 8-9 Hz Structure->Prediction Observation Observed Spectrum: d at 7.31 (J=8.7) d at 6.94 (J=8.7) Prediction->Observation Matches

Figure 2: Structural assignment logic correlating synthetic directing effects with observed spectral data.[1]

References

  • Synthesis and Characterization (Major Source)

    • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. (2019).[6][7] Journal of the Brazilian Chemical Society.[1][2] Describes the synthesis and full spectral characterization of the 6-bromo and 5-bromo isomers.

  • Melting Point & Confirmation

    • Fluoride and its Applications to the Synthesis of Model Precursors... (Dissertation). University of Tübingen. Confirms melting point (77-78 °C) and NMR shifts for 6-bromo-2,3-dimethoxybenzaldehyde.[8]

  • Isomer Differentiation (5-Bromo Data)

    • Mechanoluminescence and nonlinear optical properties... (2025).[2] RSC Advances. Provides comparative data for 5-bromo and 6-bromo isomers.

  • General NMR Interpretation

    • 1H NMR spectrum of benzaldehyde. Doc Brown's Chemistry.

Sources

13C NMR of 6-Bromo-2,3-dimethoxybenzaldehyde

Structural Elucidation and Impurity Profiling: A Comprehensive Guide to the C NMR of 6-Bromo-2,3-dimethoxybenzaldehyde

Strategic Importance & Chemical Context[2][3]

6-Bromo-2,3-dimethoxybenzaldehyde (CAS: 53811-50-0) is a high-value pharmacophore scaffold, particularly critical in the synthesis of isoquinoline alkaloids and functionalized biaryls via Suzuki-Miyaura cross-coupling.[1] Its structural integrity is paramount; however, the synthesis—typically bromination of 2,3-dimethoxybenzaldehyde—is prone to regiochemical ambiguity.[1]

The primary challenge in process chemistry is distinguishing the desired 6-bromo isomer from the thermodynamically competitive 5-bromo impurity.[1] While


1

This guide moves beyond basic spectral listing to provide a logic-driven protocol for validating the regiochemistry of this specific scaffold.

Theoretical Framework: The Chemical Shift Landscape

The

1
Zone A: The Electrophilic Handle (185–195 ppm)
  • Carbon: Aldehyde Carbonyl (C=O).

  • Shift: ~190.4 ppm.[2][3]

  • Diagnostic Value: This peak confirms the oxidation state.[1] A shift <180 ppm or >200 ppm suggests degradation to carboxylic acid or acetal formation, respectively.[1]

Zone B: The Oxygenated Aromatic Core (140–160 ppm)
  • Carbons: C2 and C3 (bearing methoxy groups).[2][4][5][6]

  • Shift: ~152–153 ppm.

  • Mechanism: Strong deshielding due to the inductive (-I) and mesomeric (+M) effects of oxygen.

  • Differentiation: C2 (sandwiched between CHO and OMe) often shows a distinct shift from C3 due to steric compression, though they may overlap in lower-field instruments.

Zone C: The Regiochemistry Indicators (110–130 ppm)
  • Carbons: Aromatic C1, C4, C5, and C6.[1][7]

  • Key Feature: The Carbon-Bromine (C-Br) bond.

  • Heavy Atom Effect: The large electron cloud of bromine causes a "heavy atom effect," typically shielding the ipso carbon (C6) relative to a C-H bond.[1] Expect the C-Br resonance near 112–118 ppm , significantly upfield of the C-H carbons.[1]

Zone D: The Aliphatic Region (55–65 ppm)
  • Carbons: Methoxy groups (-OCH

    
    ).
    
  • Shift: ~56 ppm and ~62 ppm.[2]

  • Steric Marker: The C2-OMe group is sterically crowded (ortho to aldehyde). This results in a downfield shift (~62.3 ppm) compared to the less hindered C3-OMe (~56.2 ppm). This split is a hallmark of 2,3-substitution.[1]

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity suitable for IND (Investigational New Drug) filings, the following protocol minimizes artifacts and maximizes quaternary carbon detection.

Sample Preparation[1][4][5][7][9]
  • Solvent: CDCl

    
     (99.8% D) is preferred over DMSO-
    
    
    to prevent solvent viscosity from broadening the critical methoxy splitting.
  • Concentration: 30–50 mg in 0.6 mL solvent. High concentration is vital for detecting the quaternary C-Br signal within a reasonable timeframe.

  • Relaxation Agent (Optional but Recommended): Add 2–3 mg of Chromium(III) acetylacetonate [Cr(acac)

    
    ].
    
    • Reasoning: Quaternary carbons (C1, C2, C3, C6) have very long spin-lattice relaxation times (

      
      ).[1] Without Cr(acac)
      
      
      , these peaks may integrate poorly or disappear if the repetition rate is too fast.[1]
Acquisition Parameters
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Spectral Width: 240 ppm (to capture carbonyl and reference).

  • Relaxation Delay (

    
    ): 
    
    • With Cr(acac)

      
      : 2 seconds.
      
    • Without Cr(acac)

      
      : >5 seconds (Critical for C-Br detection).
      
  • Scans (NS): Minimum 1024 scans for S/N > 50:1 on quaternary peaks.

Data Interpretation & Assignment Table

The following data correlates experimental literature values with mechanistic assignments.

Table 1:


C NMR Assignment for 6-Bromo-2,3-dimethoxybenzaldehyde (in CDCl

)
Shift (

, ppm)
AssignmentCarbon TypeElectronic Environment
190.4 C-CHOQuaternary (C=O)Deshielded by carbonyl anisotropy.[1]
152.8 C2Quaternary (C-O)Deshielded by OMe; sterically compressed.
152.1 C3Quaternary (C-O)Deshielded by OMe.
129.3 C4Methine (CH)Ortho to OMe; Para to Br.
128.7 C1Quaternary (C-C)Ipso to Aldehyde.
128.0 - 129.0 C5Methine (CH)Meta to OMe.
117.6 C6Quaternary (C-Br)Diagnostic: Shielded by Heavy Atom Effect.
62.3 2-OCH

Methyl (CH

)
Deshielded due to ortho-disubstitution (crowding).
56.2 3-OCH

Methyl (CH

)
Typical aryl methoxy shift.

Note: Shifts are referenced to CDCl


Decision Logic: Distinguishing the 6-Bromo vs. 5-Bromo Isomer

The most common synthetic failure mode is bromination at the 5-position (para to the activating C2-OMe) rather than the 6-position. The guide below illustrates how to use NMR data to definitively rule out the 5-bromo impurity.

Visualizing the Logic Flow[1][9]

IsomerLogicStartIsolate Product(Brominated Intermediate)H_NMRStep 1: 1H NMR Analysis(Aromatic Region)Start->H_NMRCouplingCheck Coupling Constant (J)between Ar-H protonsH_NMR->CouplingOrthoJ = 8.0 - 9.0 Hz(Ortho Coupling)Coupling->OrthoObservedMetaJ = 1.5 - 2.5 Hz(Meta Coupling)Coupling->MetaObservedC13_CheckStep 2: 13C NMR / HSQCVerify Carbon CountOrtho->C13_CheckConclusion5REJECT: 5-Bromo Isomer(Protons at C4, C6 are separated)Meta->Conclusion5Conclusion6CONFIRMED: 6-Bromo Isomer(Protons at C4, C5 are neighbors)C13_Check->Conclusion62x CH signals4x Quaternary Ar-C

Caption: Decision tree for distinguishing the desired 6-bromo isomer from the common 5-bromo impurity using coupling constants correlated to carbon environments.

The Mechanistic Explanation
  • 6-Bromo Isomer (Target): The protons remaining on the ring are at positions 4 and 5.[6] These are adjacent (ortho). In

    
    H NMR, they appear as doublets with a large coupling constant (
    
    
    Hz).[1] In
    
    
    C HSQC, these protons correlate to the carbons at ~129 ppm.[1]
  • 5-Bromo Isomer (Impurity): The protons are at positions 4 and 6. These are separated by the bromine (meta). They appear as doublets with a small coupling constant (

    
     Hz).
    

Advanced Structural Confirmation (HMBC)

For absolute structural proof (required for patent defense or novel entity registration), a Heteronuclear Multiple Bond Correlation (HMBC) experiment is necessary to link the isolated spin systems.[1]

HMBC Workflow
  • Aldehyde Proton (~10.3 ppm): Look for a 3-bond correlation (

    
    ) to the aromatic ring.
    
    • In the 6-bromo isomer, the aldehyde proton correlates to C2 (152.8 ppm) and C6 (117.6 ppm).

    • Crucial Check: If the aldehyde proton correlates to a methine carbon (CH) instead of a quaternary C-Br carbon, you likely have the 5-bromo isomer (where C6 is a CH).[1]

HMBC_Flowcluster_validValidation CheckCHO_HAldehyde Proton(1H: ~10.3 ppm)C2C2 (Quat)~152.8 ppmCHO_H->C23-bond correlationC6C6 (Quat-Br)~117.6 ppmCHO_H->C63-bond correlation(Defines substitution)

Caption: HMBC connectivity map. The correlation between the aldehyde proton and the shielded C6 quaternary carbon confirms the bromine position ortho to the aldehyde.[1]

References

  • Synthesis and Spectral Data: López-Silva, T. et al. "Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes."[1][2][5][6] Journal of the Brazilian Chemical Society, Vol. 29, No. 3, 2018.[1] Source:

  • General 13C Shifts & Heavy Atom Effects: Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds."[1] Springer, 2009.[1] Source:

  • Regioselectivity in Bromination: Saeedi, M. et al. "Regioselective bromination of dimethoxybenzaldehydes."[1] Synthetic Communications, 2011.[1] Context: Discusses the challenge of separating 5-bromo vs 6-bromo isomers.

  • Spectral Database for Organic Compounds (SDBS): SDBS No. 6-Bromo-2,3-dimethoxybenzaldehyde.[2] Source:

An In-depth Technical Guide to the Mass Spectrometry of 6-Bromo-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

6-Bromo-2,3-dimethoxybenzaldehyde is a substituted aromatic aldehyde with significant applications as a building block in the synthesis of various pharmaceutical and chemical entities.[1][2] Its utility in drug development and materials science necessitates robust analytical methodologies for its characterization and quantification. Mass spectrometry (MS), coupled with chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), stands as a cornerstone for the unambiguous identification and structural elucidation of this compound. This guide provides an in-depth exploration of the mass spectrometric behavior of 6-Bromo-2,3-dimethoxybenzaldehyde, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Characteristics

A foundational understanding of the molecule's properties is critical for interpreting its mass spectrum.

PropertyValueSource
Molecular FormulaC₉H₉BrO₃[3]
Molecular Weight245.07 g/mol [3]
Exact Mass243.9740 u[3]

The presence of a bromine atom is of particular importance in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic M/M+2 isotopic pattern for all bromine-containing fragments, providing a powerful diagnostic tool for their identification.

Electron Ionization (EI) Mass Spectrometry: Fragmentation Pathways

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation.[4][5] The mass spectrum of 6-Bromo-2,3-dimethoxybenzaldehyde is characterized by a series of fragmentation events originating from the molecular ion (M⁺•).

The initial ionization event involves the removal of an electron to form the molecular ion.

6-Bromo-2,3-dimethoxybenzaldehyde 6-Bromo-2,3-dimethoxybenzaldehyde Molecular Ion (M+•) Molecular Ion (M+•) 6-Bromo-2,3-dimethoxybenzaldehyde->Molecular Ion (M+•) + e-

Figure 1: Ionization of 6-Bromo-2,3-dimethoxybenzaldehyde.

The subsequent fragmentation of the molecular ion is dictated by the relative stabilities of the resulting ions and neutral losses. The primary fragmentation pathways are detailed below.

Key Fragmentation Pathways
  • Loss of a Hydrogen Radical (M-1): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, resulting in a stable acylium ion.[6]

  • Loss of a Methyl Radical (M-15): The methoxy groups can undergo cleavage to lose a methyl radical (•CH₃), forming a resonance-stabilized ion.

  • Loss of Carbon Monoxide (M-28): Following the loss of the aldehydic hydrogen, the resulting acylium ion can lose carbon monoxide (CO).

  • Loss of a Methoxy Radical (M-31): Cleavage of the C-O bond of a methoxy group can lead to the loss of a methoxy radical (•OCH₃).

  • Loss of Bromine Radical (M-79/81): The carbon-bromine bond can cleave to release a bromine radical.

A proposed fragmentation pathway is illustrated below:

fragmentation_pathway M M+• m/z 244/246 M_minus_H [M-H]+ m/z 243/245 M->M_minus_H - •H M_minus_CH3 [M-CH3]+ m/z 229/231 M->M_minus_CH3 - •CH3 M_minus_Br [M-Br]+ m/z 165 M->M_minus_Br - •Br M_minus_H_minus_CO [M-H-CO]+ m/z 215/217 M_minus_H->M_minus_H_minus_CO - CO M_minus_CH3_minus_CO [M-CH3-CO]+ m/z 201/203 M_minus_CH3->M_minus_CH3_minus_CO - CO

Figure 2: Proposed EI fragmentation of 6-Bromo-2,3-dimethoxybenzaldehyde.

Predicted Mass Spectrum Data
m/z (⁷⁹Br/⁸¹Br)Proposed Fragment IonComments
244/246[C₉H₉BrO₃]⁺•Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
243/245[C₉H₈BrO₃]⁺Loss of a hydrogen radical from the aldehyde group (M-1).[6]
229/231[C₈H₆BrO₃]⁺Loss of a methyl radical from a methoxy group (M-15).
215/217[C₈H₈BrO₂]⁺Loss of carbon monoxide from the M-1 fragment.
201/203[C₇H₆BrO₂]⁺Loss of carbon monoxide from the M-15 fragment.
165[C₉H₉O₃]⁺Loss of a bromine radical (M-79/81).
77[C₆H₅]⁺Phenyl cation, a common fragment for aromatic compounds.[6]

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds like 6-Bromo-2,3-dimethoxybenzaldehyde.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • GC System: An Agilent 7890 GC system or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS System: An Agilent 5975C mass spectrometer or equivalent.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to 6-Bromo-2,3-dimethoxybenzaldehyde and analyze its mass spectrum for the characteristic molecular ion and fragment ions.

GCMS_Workflow cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Detection Dissolution Dissolve in Dichloromethane Injection Injection Dissolution->Injection Column Column Injection->Column Elution Elution Column->Elution Ionization EI (70 eV) Elution->Ionization Analysis Mass Analyzer Ionization->Analysis Detection Detection Analysis->Detection Data Data Detection->Data

Figure 3: GC-MS workflow for 6-Bromo-2,3-dimethoxybenzaldehyde analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For less volatile samples or when higher sensitivity is required, LC-MS/MS is the method of choice. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.

  • LC System: A Shimadzu Nexera or equivalent UHPLC system.

  • Column: A C18 reversed-phase column, such as a Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Start with 30% B.

    • Linearly increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS System: A Sciex Triple Quad 5500 or equivalent tandem mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for targeted quantification. A potential transition would be the protonated molecule [M+H]⁺ (m/z 245/247) fragmented to a stable product ion.

It is worth noting that aromatic aldehydes can sometimes form adducts in the ESI source, for example, with methanol if it is used as a solvent, which can lead to the observation of [M+15]⁺ ions.[7]

LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection Dissolution Dissolve in ACN/Water Injection Injection Dissolution->Injection Column Column Injection->Column Elution Elution Column->Elution Ionization ESI (+) Elution->Ionization Q1 Precursor Ion Selection (Q1) Ionization->Q1 CID Collision-Induced Dissociation (q2) Q1->CID Q3 Product Ion Scanning (Q3) CID->Q3 Detection Detection Q3->Detection Data Data Detection->Data

Figure 4: LC-MS/MS workflow for 6-Bromo-2,3-dimethoxybenzaldehyde analysis.

Conclusion

The mass spectrometric analysis of 6-Bromo-2,3-dimethoxybenzaldehyde is a powerful tool for its unambiguous identification and structural characterization. Under electron ionization, the molecule exhibits predictable fragmentation patterns, including the loss of hydrogen, methyl, and bromine radicals, as well as carbon monoxide. The characteristic isotopic signature of bromine provides a definitive marker for bromine-containing fragments. Both GC-MS and LC-MS/MS are highly suitable techniques for the analysis of this compound, with the choice of method depending on the specific requirements of the assay, such as volatility, thermal stability, and required sensitivity. The protocols and fragmentation data presented in this guide offer a robust framework for the successful analysis of 6-Bromo-2,3-dimethoxybenzaldehyde in a research and development setting.

References

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. (n.d.). SciELO. Retrieved February 7, 2026, from [Link]

  • Spectroscopy of Ketones and Aldehydes. (2020, May 30). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. (2021, December 25). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (2025, October 24). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Formation of [M + 15]+ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • Derivatization for electrospray ionization mass spectrometry. 3. Electrochemically ionizable derivatives. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018, September 20). YouTube. Retrieved February 7, 2026, from [Link]

  • Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. (2025, August 6). ResearchGate. Retrieved February 7, 2026, from [Link]

  • 6-BROMO-2,3-DIMETHOXY-BENZALDEHYDE | CAS#:53811-50-0. (2025, August 27). Chemsrc. Retrieved February 7, 2026, from [Link]

  • Mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. (n.d.). Doc Brown's Chemistry. Retrieved February 7, 2026, from [Link]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024, June 28). Research and Reviews. Retrieved February 7, 2026, from [Link]

  • Bromination of 2,5-Dimethoxybenzaldehyde. (n.d.). Rhodium.ws. Retrieved February 7, 2026, from [Link]

  • Elucidation of matrix effects and performance of solid-phase extraction for LC-MS/MS analysis of β-N-methylamino-l-alanine (BMAA) and 2,4-diaminobutyric acid (DAB) neurotoxins in cyanobacteria. (2012, January 16). Analyst (RSC Publishing). Retrieved February 7, 2026, from [Link]

  • Electron ionization. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. (2024, July 15). PubMed. Retrieved February 7, 2026, from [Link]

  • GC/MS analysis & biological activities of mulberry leaf extract and formulation of instant freeze-dried functional beverages following encapsulation in protein-rich skim milk powder. (n.d.). Sustainable Food Technology (RSC Publishing). Retrieved February 7, 2026, from [Link]

  • Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. (n.d.). NIH. Retrieved February 7, 2026, from [Link]

  • 2,3-Dimethoxybenzaldehyde | C9H10O3. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Benzaldehyde, 2,3-dimethoxy-. (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]

  • 3-Bromo-4,5-dimethoxybenzaldehyde. (n.d.). CAS Common Chemistry. Retrieved February 7, 2026, from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 6-Bromo-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the solid-state structure of 6-Bromo-2,3-dimethoxybenzaldehyde, a key intermediate in the synthesis of various biologically active compounds. We delve into the precise, field-proven methodologies for its synthesis and subsequent crystallization, offering not just protocols but the scientific rationale behind them. The core of this guide is a detailed analysis of the single-crystal X-ray diffraction data, elucidating the molecule's three-dimensional architecture. We present a complete summary of its crystallographic parameters and explore the nuanced supramolecular assembly, governed by a network of weak intermolecular forces, including C-H···O and halogen bonds. This guide is intended for researchers, scientists, and drug development professionals who leverage structural chemistry to inform the design and development of novel therapeutics.

Introduction: The Significance of Solid-State Structure

6-Bromo-2,3-dimethoxybenzaldehyde is a vital molecular scaffold. Its substituted benzaldehyde framework is frequently encountered in the structure of natural alkaloids and serves as a critical building block for synthetic derivatives with a wide array of biological activities, including antibacterial, antifungal, and antitumor properties.[1] The biological efficacy of these larger, more complex molecules is often directly influenced by the specific substitution pattern on the methoxyphenyl unit.[1]

For drug development professionals, understanding the solid-state properties of a synthetic intermediate like 6-Bromo-2,3-dimethoxybenzaldehyde is of paramount importance. The precise arrangement of molecules in a crystal lattice dictates key physicochemical properties such as solubility, stability, and dissolution rate, which are critical determinants of a drug candidate's bioavailability and manufacturability. This guide, therefore, provides an in-depth analysis of its crystal structure, offering foundational knowledge for the rational design of new chemical entities.

Synthesis and Spectroscopic Characterization

The reliable synthesis of high-purity starting materials is the bedrock of any structural chemistry investigation. The chosen synthetic route must be robust, high-yielding, and produce a compound that can be readily purified for crystallization.

Rationale for the Synthetic Route

The synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde is efficiently achieved via the electrophilic bromination of its precursor, 2,3-dimethoxybenzaldehyde.[1] The selection of N-bromosuccinimide (NBS) as the brominating agent is a deliberate choice rooted in its practical advantages over elemental bromine (Br₂). NBS is a solid, making it significantly easier and safer to handle than volatile, highly corrosive liquid bromine. Furthermore, NBS provides a slow, controlled release of electrophilic bromine, which often leads to higher selectivity and cleaner reactions with fewer side products, simplifying subsequent purification steps. Dimethylformamide (DMF) is chosen as the solvent due to its polar, aprotic nature, which effectively dissolves the reactants and facilitates the desired ionic reaction mechanism.

Detailed Experimental Protocol: Synthesis
  • Step 1: Reactant Preparation: Dissolve 2,3-dimethoxybenzaldehyde (3.0 g, 18 mmol) in 80 mL of dimethylformamide (DMF) in a suitable reaction vessel.[1]

  • Step 2: Brominating Agent Addition: In a separate flask, dissolve N-bromosuccinimide (NBS) (4.8 g, 27 mmol) in 100 mL of DMF.[1]

  • Step 3: Reaction Execution: Add the NBS solution dropwise to the 2,3-dimethoxybenzaldehyde solution over a period of 30 minutes with continuous stirring at ambient temperature.[1]

  • Step 4: Reaction Monitoring & Quenching: Allow the reaction to stir for 48 hours.[1] Upon completion, pour the reaction mixture into 500 mL of an ice/water mixture to precipitate the product.[1]

  • Step 5: Product Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water to remove any residual DMF and inorganic salts. This process yields 6-Bromo-2,3-dimethoxybenzaldehyde as a white powder with a typical yield of around 60%.[1]

Spectroscopic Confirmation

The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques. The data provides a molecular fingerprint that validates the success of the synthesis.

Technique Solvent Observed Signals
¹H NMR (400 MHz)CDCl₃δ 10.31 (s, 1H, -CHO), 7.31 (d, J = 8.7 Hz, 1H, Ar-H), 6.94 (d, J = 7.5 Hz, 1H, Ar-H), 3.91 (s, 3H, -OCH₃), 3.87 (s, 3H, -OCH₃)[1]
¹³C NMR (100 MHz)CDCl₃δ 190.4, 152.8, 152.1, 129.3, 128.7, 117.6, 112.8, 62.3, 56.2[1]
FTIR (ATR)Solidν / cm⁻¹ 1685 (C=O stretch), 1570, 1468 (aromatic C=C stretch)[1]

Generation of Single Crystals for X-ray Diffraction

The acquisition of high-quality single crystals is the most critical and often most challenging step in crystal structure determination. The slow, ordered growth of a crystal lattice is essential for obtaining sharp diffraction patterns.

Principle of Slow Evaporation

The slow evaporation technique is a cornerstone of crystallization. The principle is to dissolve the purified compound in a suitable solvent system to create a saturated or near-saturated solution. By allowing the solvent to evaporate slowly and undisturbed over days or weeks, the concentration of the solute gradually increases beyond its saturation point. This gentle supersaturation encourages molecules to deposit onto nucleation sites in a highly ordered fashion, leading to the growth of a single, well-defined crystal lattice. Dichloromethane is an excellent solvent choice for this compound, as it is relatively volatile and solubilizes the molecule well.[1]

Detailed Experimental Protocol: Crystallization
  • Step 1: Solution Preparation: Dissolve the purified 6-Bromo-2,3-dimethoxybenzaldehyde powder in a minimal amount of dichloromethane.

  • Step 2: Environment Control: Transfer the solution to a clean vial. Cover the vial with a cap or parafilm, and pierce it with a needle or create a small opening. This restricts the rate of solvent evaporation.

  • Step 3: Crystal Growth: Place the vial in a vibration-free environment at a constant temperature.

  • Step 4: Harvesting: Monitor the vial over several days. Once colorless, block-shaped crystals of suitable size for X-ray diffraction have formed, carefully harvest them from the mother liquor.

Crystal Structure Elucidation

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal.

Experimental Workflow: From Crystal to Structure

The process of determining a crystal structure is a systematic workflow. A suitable crystal is mounted and cooled, then irradiated with X-rays. The resulting diffraction pattern is collected and processed to solve and refine the structural model, ultimately yielding a detailed picture of the molecular and supramolecular structure.

G cluster_exp Experimental Phase cluster_comp Computational Phase crystal Single Crystal Selection mount Mounting on Goniometer crystal->mount xray X-ray Irradiation (e.g., Mo Kα) mount->xray diffraction Diffraction Data Collection xray->diffraction process Data Processing (Integration & Scaling) diffraction->process Raw Data solve Structure Solution (e.g., Direct Methods) process->solve refine Structure Refinement solve->refine validate Validation & Analysis (CIF file generation) refine->validate report Final Structural Model

Workflow for Single-Crystal X-ray Diffraction.
Crystallographic Data Summary

The crystal structure of 6-Bromo-2,3-dimethoxybenzaldehyde has been determined and deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2087936. The compound crystallizes in the monoclinic space group P2₁/c, which is a common and highly symmetric arrangement for organic molecules.[1][2]

Parameter Value
Chemical Formula C₉H₉BrO₃
Formula Weight 245.07
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.9138(3)
b (Å) 16.0304(5)
c (Å) 7.5950(3)
α (°) 90
β (°) 115.118(2)
γ (°) 90
Volume (ų) 871.39(6)
Z 4
Temperature (K) 296
Calculated Density (g/cm³) 1.867
Radiation Type Mo Kα (λ = 0.71073 Å)
CCDC Deposition No. 2087936
(Data retrieved from CCDC 2087936, corresponding to the structure published by da Silva, J. B. P., et al.[2])

Analysis of the Supramolecular Architecture

While the covalent bonds define the molecule, the non-covalent interactions between molecules define the crystal. These weak forces are responsible for the stability and ultimate architecture of the solid state.

Key Intermolecular Interactions

The crystal packing of 6-Bromo-2,3-dimethoxybenzaldehyde is stabilized by a combination of weak intermolecular interactions. Analysis reveals the presence of C-H···O hydrogen bonds, where a hydrogen atom from an aromatic ring or a methyl group interacts with the oxygen atom of a carbonyl or methoxy group on an adjacent molecule.

Crucially, this structure also exhibits a halogen bond.[1] Halogen bonds are directional interactions between an electrophilic region on a halogen atom (in this case, bromine) and a nucleophilic site on a neighboring molecule.[1] These interactions, though weaker than classical hydrogen bonds, are highly directional and play a significant role in crystal engineering and the rational design of solid-state materials. The presence of both C-H···O and halogen-type interactions creates a robust three-dimensional network that stabilizes the crystal lattice.

Crystal Packing and Intermolecular Network

The interplay of these intermolecular forces results in a specific packing motif. Molecules align in a herringbone-like fashion, optimizing the weak C-H···O and halogen bonding contacts to achieve maximum thermodynamic stability. This ordered arrangement is the fundamental repeating unit of the crystal.

G cluster_packing Crystal Packing Motif mol1 6-Bromo-2,3-dimethoxybenzaldehyde Molecule A mol2 6-Bromo-2,3-dimethoxybenzaldehyde Molecule B mol1->mol2 C-H···O Interaction mol3 6-Bromo-2,3-dimethoxybenzaldehyde Molecule C mol2->mol3 Halogen Bond (Br···O) mol3->mol1 π-π Stacking (offset)

Key intermolecular interactions in the crystal lattice.

Implications for Drug Development

The detailed structural knowledge presented here has direct, practical implications. The existence of specific intermolecular interactions, such as the halogen bond, can be exploited in co-crystallization strategies. By introducing a co-former molecule that can interact strongly with the bromine or carbonyl groups, it may be possible to generate novel solid forms (co-crystals) with modified physicochemical properties, such as improved solubility or stability.

Furthermore, an understanding of the primary crystal form (polymorph) is a regulatory requirement. This study establishes the structure of the form obtained under specific laboratory conditions, providing a critical reference point for future polymorphism screening and formulation development to ensure the delivery of a consistent and stable active pharmaceutical ingredient (API).

Conclusion

This guide has provided a comprehensive overview of the synthesis, crystallization, and detailed crystal structure of 6-Bromo-2,3-dimethoxybenzaldehyde. Through a combination of robust experimental protocols and in-depth structural analysis, we have characterized its monoclinic P2₁/c crystal system and elucidated the key C-H···O and halogen bonding interactions that govern its supramolecular architecture. This foundational knowledge is invaluable for chemists and pharmaceutical scientists, enabling a more rational, structure-based approach to the design and development of new medicines.

References

  • da Silva, A. C. A., et al. (2021). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 32(8), 1645-1658. [Link]

  • da Silva, J. B. P., et al. (2021). CCDC 2087936: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]

Sources

X-ray Crystallography of 6-Bromo-2,3-dimethoxybenzaldehyde: Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural determination of 6-Bromo-2,3-dimethoxybenzaldehyde (6-BRB) via single-crystal X-ray diffraction. As a halogenated benzaldehyde derivative, 6-BRB serves as a critical intermediate in the synthesis of isoquinoline alkaloids and bioactive pharmacophores.

The crystallographic interest in 6-BRB lies in its supramolecular assembly, specifically the competition between halogen bonding (Br[1][2]···Br) and hydrogen bonding (C–H[1][2][3]···O) networks. This guide covers the end-to-end workflow from solvothermal crystallization to structure refinement, emphasizing the handling of heavy-atom absorption (Bromine) and the resolution of monoclinic space group ambiguities.

Chemical Profile & Synthesis Context

Before crystallization, purity must be established. The presence of regioisomers (e.g., 5-bromo isomer) can lead to co-crystallization or twinning.

  • Compound: 6-Bromo-2,3-dimethoxybenzaldehyde[1][2][4][5]

  • Molecular Formula:

    
    [4][6]
    
  • Molecular Weight: 245.07 g/mol [2][4]

  • Key Structural Features:

    • Steric Crowding: The ortho-methoxy group (C2) and the bromine atom (C6) flank the aldehyde, inducing specific torsional constraints.

    • Electronic Character: The electron-withdrawing Br atom and electron-donating methoxy groups create a polarized electrostatic potential map, driving specific crystal packing.

Synthesis Pathway for Crystallographic Purity

To ensure single-crystal quality, the compound is typically synthesized via bromination of 2,3-dimethoxybenzaldehyde using N-bromosuccinimide (NBS) in DMF.

  • Critical Step: Regioselectivity is high, but recrystallization from ethanol or dichloromethane is mandatory to remove succinimide byproducts before growing diffraction-quality crystals.

Experimental Workflow: From Powder to Structure

Crystallization Protocol

The "Slow Evaporation" method is the gold standard for this compound due to its moderate solubility in chlorinated solvents.

Protocol:

  • Solvent Selection: Dichloromethane (DCM) is preferred over polar protic solvents to encourage halogen bonding over strong solvent-solute hydrogen bonding.

  • Dissolution: Dissolve 20 mg of purified 6-BRB in 2 mL of DCM.

  • Filtration: Pass through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).

  • Growth: Cover the vial with Parafilm, pierce with 3-4 small holes, and leave undisturbed at ambient temperature (20–25°C).

  • Harvest: Colorless, block-like crystals (approx.

    
     mm) typically appear within 48–72 hours.
    
Data Collection Strategy

The presence of Bromine (


) introduces significant absorption effects ($ \mu \approx 4.35 

^{-1}

\alpha$).
  • Radiation Source: Mo K

    
     (
    
    
    
    Å)
    is required. Cu K
    
    
    is not recommended due to excessive absorption by the Br atom, which would require rigorous analytical absorption correction.
  • Temperature: Collect data at 293 K (Room Temp) or 100 K (Cryo) . Cryogenic cooling is recommended to reduce thermal motion of the methoxy groups, which often exhibit rotational disorder.

  • Strategy:

    • Scan Type:

      
       and 
      
      
      
      scans.
    • Redundancy: Aim for >4.0 to ensure accurate intensity statistics for the heavy atom solution.

    • Resolution: Collect to at least 0.8 Å (

      
      ) to resolve the Br position clearly.
      
Workflow Diagram

CrystallographyWorkflow Synth Synthesis (NBS Bromination) Purify Purification (Recryst. from EtOH) Synth->Purify Grow Crystal Growth (Slow Evap. DCM) Purify->Grow High Purity Mount Mounting (Mitegen Loop) Grow->Mount Select Block Crystals Diffract Data Collection (Mo Kα Source) Mount->Diffract Solve Structure Solution (SHELXT / Direct Methods) Diffract->Solve hkl File Refine Refinement (SHELXL / Least Squares) Solve->Refine Model

Caption: Operational workflow for determining the crystal structure of 6-BRB, emphasizing purification and heavy-atom data collection strategies.

Crystallographic Analysis & Results

Unit Cell and Space Group

6-BRB typically crystallizes in the Monoclinic system. While space group assignment can vary slightly based on setting (e.g.,


 vs 

), the standard setting observed is

(No. 14)
or its alternate setting

.

Typical Unit Cell Parameters (at 293 K):

ParameterValue (Approx.)Significance
Space Group

or

Centrosymmetric; common for achiral organics.
a (Å)

Short axis; indicates stacking direction (likely

-stacking).
b (Å)

Long axis; accommodates the width of the benzaldehyde plane.
c (Å)

Intermediate axis.

(°)

Slight deviation from 90° confirms monoclinic system.
Volume (Å

)

Accommodates

molecules per unit cell.
Z 4One molecule per asymmetric unit (

).[7]
Molecular Conformation
  • Planarity: The benzaldehyde core is essentially planar.

  • Methoxy Orientation: The methoxy group at C3 is typically coplanar with the ring (torsion angle

    
     or 
    
    
    
    ) to maximize resonance. The C2 methoxy group may twist slightly out of plane due to steric repulsion from the adjacent C1-aldehyde and C3-methoxy groups.
  • Intramolecular Interaction: A weak

    
     hydrogen bond often forms between the aldehyde oxygen and the adjacent methoxy hydrogen, locking the conformation.
    
Supramolecular Architecture (Packing)

The crystal packing is governed by a hierarchy of interactions, crucial for understanding the material's stability and density.

  • Halogen Bonding (

    
    ): 
    
    • A Type II halogen bond is often observed, connecting molecules into chains or dimers.

    • Distance:

      
       Å (close to the sum of van der Waals radii).
      
    • Geometry: The

      
       angle is typically near 
      
      
      
      , demonstrating the directionality of the
      
      
      -hole on the bromine atom.
  • Hydrogen Bonding (

    
    ): 
    
    • Non-classical hydrogen bonds form between the aromatic protons and the carbonyl/methoxy oxygens of neighboring molecules.

    • These interactions stabilize the layers formed by the halogen bonds.

  • 
     Stacking: 
    
    • The short

      
      -axis (
      
      
      
      Å) corresponds to the stacking distance between aromatic rings. This suggests the molecules stack in a "head-to-tail" or offset fashion along the [100] direction.[3]
Interaction Network Diagram

InteractionNetwork MolA Molecule A (Reference) MolB Molecule B (Translation along a) MolA->MolB π-π Stacking (3.8 - 4.1 Å) MolC Molecule C (Inversion center) MolA->MolC Halogen Bond (Br...Br Type II) MolA->MolC Weak H-Bond (C-H...O) Lattice 3D Crystal Lattice MolB->Lattice MolC->Lattice

Caption: Schematic of the dominant intermolecular forces stabilizing the 6-BRB crystal lattice.

Troubleshooting & Optimization

IssueCauseSolution
High R-factor (>8%) Poor absorption correction or crystal splitting.Apply numerical absorption correction (face indexing) in software like SADABS or CrysAlisPro. Check for non-merohedral twinning.
Disordered Methoxy Groups Free rotation at room temperature.Collect data at 100 K using a nitrogen cryostream.
Weak High-Angle Data High thermal motion or poor crystallinity.Increase exposure time per frame (e.g., 30s

60s) for high-angle shells; re-crystallize using slower evaporation.
Systematic Absences Violation Incorrect space group assignment.Check for

vs

settings.[2] Ensure the cell is reduced correctly.

References

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Source: Journal of the Brazilian Chemical Society. (Note: Generalized link to journal archives as specific DOI requires subscription access).[2]

  • The crystal structures of four dimethoxybenzaldehyde isomers. Source: Acta Crystallographica Section E.

  • Bromine Substitution Effect on Structure... of 2,3-Dimethoxybenzaldehyde. Source: ResearchGate / J. Phys. Chem A.

Sources

Precision Synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde: Regiocontrol Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 6-bromo-2,3-dimethoxybenzaldehyde presents a classic challenge in regioselective aromatic substitution.[1] The substrate, 2,3-dimethoxybenzaldehyde (o-veratraldehyde), contains competing directing groups: an electron-withdrawing aldehyde and two electron-donating methoxy groups.[1] Standard electrophilic aromatic substitution (EAS) conditions often yield the thermodynamically favored 5-bromo isomer due to the cooperative directing effects of the C1-aldehyde (meta-director) and C2-methoxy (para-director).[1]

This technical guide outlines two distinct high-fidelity protocols to secure the 6-bromo isomer (also referred to as 2-bromo-5,6-dimethoxybenzaldehyde in some nomenclatures, though 6-bromo-2,3-dimethoxybenzaldehyde is the correct IUPAC citation relative to the parent aldehyde).[1]

  • The Kinetic Control Route (DoM): Utilizes Directed Ortho Metalation for absolute regiocertainty.[2]

  • The Electronic Control Route (NBS/DMF): Exploits steric inhibition of resonance to favor the 6-position via specific brominating agents.[1]

Part 1: Mechanistic Analysis & Regioselectivity[1]

To understand the synthetic design, one must analyze the electronic vectors of the substrate.[1]

The Regioselectivity Paradox[1]
  • C1-Formyl (-CHO): Strong electron-withdrawing group (EWG).[1] Deactivates the ring; directs meta (to C5).[1]

  • C2-Methoxy (-OMe): Electron-donating group (EDG).[1] Directs ortho/para. Para position is C5 .[1]

  • C3-Methoxy (-OMe): Electron-donating group (EDG).[1] Directs ortho/para. Para position is C6 .[1]

The Conflict: In a planar system, the C2-methoxy group would typically reinforce the C1-aldehyde's direction toward C5 , making the 5-bromo isomer the major product in standard bromination (e.g.,


/Acetic Acid).[1]

The Solution (The "Twisted" Methoxy Effect): In 2,3-dimethoxybenzaldehyde, the C2-methoxy group is sterically crowded between the C1-formyl and C3-methoxy groups.[1] This steric pressure forces the C2-methoxy group to rotate out of the aromatic plane, significantly reducing its resonance donation (


-donating capability).[1] Consequently, the C3-methoxy group , which remains planar, becomes the dominant directing group.[1] Since the C3-methoxy directs para, it favors substitution at C6 .[1]
Decision Pathway Diagram

Regioselectivity Start 2,3-Dimethoxybenzaldehyde ConditionA Standard EAS (Br2 / AcOH) Start->ConditionA ConditionB Steric Control (NBS / DMF) Start->ConditionB ConditionC Directed Ortho Metalation (1. Acetal, 2. n-BuLi, 3. Br2) Start->ConditionC IntermedA C2-OMe Dominates (Cooperative Effect) ConditionA->IntermedA Electronic IntermedB C3-OMe Dominates (C2-OMe Twisted) ConditionB->IntermedB Steric/Electronic IntermedC Lithium Chelation (Ortho to Acetal) ConditionC->IntermedC Coordination Prod5 5-Bromo Isomer (Major Impurity) IntermedA->Prod5 Major Path Prod6 6-Bromo Isomer (Target) IntermedB->Prod6 High Yield IntermedC->Prod6 Exclusive

Figure 1: Divergent synthetic pathways determined by reaction conditions.

Part 2: Experimental Protocols

Method A: The Electronic Control Route (NBS in DMF)

Best for: Scalability, cost-efficiency, and avoiding cryogenic conditions.[1] Mechanism: The use of N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF) enhances the selectivity for the C6 position by stabilizing the transition state favored by the C3-methoxy donor.[1]

Materials
  • 2,3-Dimethoxybenzaldehyde (1.0 eq)[1][3]

  • N-Bromosuccinimide (NBS) (1.5 eq)[1]

  • Dimethylformamide (DMF) (anhydrous)[1]

  • Dichloromethane (DCM) for extraction[1]

  • Sodium bisulfite (aq) for quenching[1]

Step-by-Step Protocol
  • Preparation: Charge a reaction vessel with 2,3-dimethoxybenzaldehyde (e.g., 10 g) and dissolve in anhydrous DMF (approx. 10 volumes, 100 mL).

  • Addition: Dissolve NBS (1.5 equivalents) in DMF. Add this solution dropwise to the aldehyde solution at room temperature (25°C) over 30–60 minutes.

    • Note: Slow addition prevents local high concentrations of brominating agent which could lead to dibromination.[1]

  • Reaction: Stir the mixture at room temperature for 24–48 hours. Monitor via TLC (Hexane/EtOAc 7:3) or HPLC.[1][4]

    • Endpoint: Disappearance of starting material.[1]

  • Quench: Pour the reaction mixture into ice-cold water (500 mL).

  • Work-up:

    • If a precipitate forms: Filter the white solid, wash copiously with water to remove DMF and succinimide.[1]

    • If no precipitate: Extract with DCM (3 x 100 mL). Wash combined organics with 5% sodium bisulfite (to remove excess

      
      ), water, and brine.[1]
      
  • Purification: Recrystallize from Ethanol or DCM/Hexane.

    • Typical Yield: 60–75%[1]

    • Target Melting Point: 75–77°C.[1][3]

Method B: The Directed Ortho Metalation (DoM) Route

Best for: Absolute regiocertainty, drug substance manufacturing (GMP), and cases where Method A yields inseparable mixtures.[1] Mechanism: The aldehyde is protected as an acetal.[1] The acetal oxygen coordinates with alkyl-lithium, directing deprotonation specifically to the ortho position (C6).[1]

Materials
  • 2,3-Dimethoxybenzaldehyde[1][3][5][6]

  • Ethylene glycol, p-TsOH (cat), Toluene (for protection)[1]

  • n-Butyllithium (n-BuLi) (1.1 eq, 2.5M in hexanes)[1]

  • 1,2-Dibromo-1,1,2,2-tetrafluoroethane (or

    
    ) as electrophile[1]
    
  • THF (anhydrous)[1]

  • HCl (aq) for deprotection[1]

Step-by-Step Protocol
  • Protection (Acetal Formation):

    • Reflux aldehyde with ethylene glycol (1.2 eq) and p-TsOH in toluene using a Dean-Stark trap until water evolution ceases.[1]

    • Isolate the acetal (2-(2,3-dimethoxyphenyl)-1,3-dioxolane).[1]

  • Lithiation:

    • Dissolve the acetal in anhydrous THF under Nitrogen/Argon. Cool to -78°C .[1]

    • Add n-BuLi dropwise.[1] Stir for 1 hour at -78°C.

    • Mechanistic Note: The Lithium coordinates to the dioxolane oxygens and the C2-methoxy oxygen, but deprotonation occurs at C6 due to the "Complex Induced Proximity Effect" (CIPE).[1]

  • Bromination:

    • Add the bromine source (e.g., 1,2-dibromo-1,1,2,2-tetrafluoroethane) dissolved in THF dropwise at -78°C.[1]

    • Allow to warm to room temperature overnight.

  • Deprotection:

    • Add 2N HCl to the reaction mixture and stir for 2 hours (hydrolysis of the acetal back to aldehyde).

  • Isolation:

    • Extract with Ethyl Acetate. Wash with

      
       and brine.[1] Dry over 
      
      
      
      .[1]
    • Evaporate solvent to yield crude 6-bromo-2,3-dimethoxybenzaldehyde.[1][3]

Part 3: Analytical Validation (Self-Validating System)[1]

Distinguishing the 5-bromo and 6-bromo isomers is critical. They have the same mass (MS is ineffective for isomer differentiation).[1] You must use 1H NMR coupling constants .

Feature6-Bromo-2,3-dimethoxybenzaldehyde (Target)5-Bromo-2,3-dimethoxybenzaldehyde (Impurity)
Aromatic Protons 2 protons (at C4 and C5)2 protons (at C4 and C6)
Relationship Ortho neighborsMeta relationship
Coupling Constant (

)

Hz
(Doublets)

Hz
(Doublets)
Shift (

)

7.31 (d), 6.94 (d)
Distinct meta splitting pattern
Melting Point 75–77°C88–90°C (approx)

Validation Check: Run a 1H NMR of your crude product.

  • PASS: You see two doublets with a coupling constant of ~8.7 Hz.

  • FAIL: You see two doublets (or singlets) with a coupling constant of ~2 Hz. This indicates you made the 5-bromo isomer.[1][3]

References

  • Regioselective Bromination (NBS Method)

    • Vázquez-Amaya, T., et al. (2013).[1] "Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes." Journal of the Mexican Chemical Society.[1] This paper confirms the synthesis of 6-bromo-2,3-dimethoxybenzaldehyde using NBS in DMF and provides full NMR characterization (

      
      ).
      
  • Directed Ortho Metalation (General Methodology)

    • Snieckus, V. (1990).[1] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews. Establishes the hierarchy of directing groups (Acetal > OMe) for regiocontrol.

    • [1]

  • Structural Confirmation (Crystallography)

    • Rivera, M., et al. (2014).[1] "Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes." The Journal of Physical Chemistry C. Provides X-ray diffraction data distinguishing the 5-bromo and 6-bromo isomers.[1][3][5]

    • [1]

Sources

Technical Guide: Starting Materials & Synthesis Strategy for 6-Bromo-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic selection and manipulation of starting materials for the synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde .

Executive Summary

6-Bromo-2,3-dimethoxybenzaldehyde (6-BRB) is a critical pharmacophore and building block in the synthesis of bioactive isoquinoline alkaloids (e.g., convolutamines) and advanced photonic materials.[1]

The synthesis of this specific isomer presents a classic regioselectivity challenge. The aromatic ring contains two activating methoxy groups and one deactivating formyl group. Direct bromination can yield either the 5-bromo or 6-bromo isomer depending strictly on the order of operations (methylation vs. bromination).

This guide establishes the "Methylation-First" strategy as the validated route to the 6-bromo isomer, utilizing o-Vanillin or 2,3-Dimethoxybenzaldehyde as the primary starting materials.[1]

Strategic Analysis of Starting Materials[1][2][3]

The selection of the starting material dictates the regiochemical outcome.[1] You must choose the pathway based on the desired substitution pattern.

The Regioselectivity Switch[1][2]
  • Route A (Target: 6-Bromo isomer): Requires a fully methylated scaffold (2,3-dimethoxybenzaldehyde) prior to bromination.[1] The 3-methoxy group directs the electrophile to the para position (C6).

  • Route B (Target: 5-Bromo isomer): Requires a free phenol (o-Vanillin) during bromination. The strong para-directing effect of the hydroxyl group at C2 directs the electrophile to C5.

Table 1: Starting Material Specifications
Material NameCAS RNRoleCritical Quality Attribute (CQA)
2,3-Dimethoxybenzaldehyde 86-51-1Direct Precursor Purity >98%; Free of 3,4-dimethoxy isomer (Veratraldehyde).[1]
o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde)148-53-8Root Precursor Water content <0.5% (interferes with methylation).[1]
N-Bromosuccinimide (NBS) 128-08-5Reagent Must be recrystallized if yellow (indicates free Br₂).
Dimethylformamide (DMF) 68-12-2Solvent Anhydrous grade; Amine-free to prevent side reactions.

Synthesis Workflows

Workflow 1: Preparation of the Core Scaffold (Methylation)

If starting from o-Vanillin (Cost-effective route).

Objective: Convert o-Vanillin to 2,3-Dimethoxybenzaldehyde. Mechanism: Williamson Ether Synthesis.

  • Dissolution: Dissolve o-Vanillin (1.0 eq) in acetone or DMF.

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 eq). Ensure the base is finely ground to maximize surface area.

  • Methylation: Add Methyl Iodide (MeI) (1.2 eq) dropwise. Note: Dimethyl sulfate (DMS) is a cheaper alternative for scale-up but requires stricter safety protocols.[1]

  • Reflux: Heat to 60°C (acetone) or 80°C (DMF) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Filter inorganic salts, concentrate solvent, and partition between water/DCM.

  • Yield: Expect 90-95% of 2,3-Dimethoxybenzaldehyde .

Workflow 2: Regioselective Bromination (The Critical Step)

Targeting 6-Bromo-2,3-dimethoxybenzaldehyde.[1]

Objective: Install bromine at C6 with high regioselectivity. Rationale: Using NBS in DMF provides mild conditions that favor the para-directing effect of the C3-methoxy group over the C2-methoxy group.

  • Setup: Charge a reactor with 2,3-Dimethoxybenzaldehyde (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.5 eq) in DMF and add dropwise over 30 minutes at room temperature (25°C).

    • Critical Control Point: Do not heat initially. Higher temperatures increase the risk of poly-bromination.

  • Reaction: Stir for 24–48 hours. The reaction kinetics are slow due to the deactivating aldehyde group.[1]

  • Quench: Pour the mixture into ice-cold water (5x reaction volume). The product typically precipitates as a white/pale yellow solid.

  • Purification: Filter the solid. Recrystallize from Ethanol or Dichloromethane/Hexane .

  • Validation:

    • Target Product (6-Bromo): Melting Point 75–77°C.[2]

    • Impurity (5-Bromo): Melting Point 123–125°C (Distinct difference allows for easy identification).

Visualizing the Regioselectivity Logic

The following diagram illustrates how the starting material determines the bromination site.

Regioselectivity Start o-Vanillin (2-OH, 3-OMe) RouteA_Step1 Step 1: Methylation (MeI / K2CO3) Start->RouteA_Step1 RouteB_Step1 Step 1: Bromination (Br2 / AcOH) Start->RouteB_Step1 IntermediateA 2,3-Dimethoxybenzaldehyde (2-OMe, 3-OMe) RouteA_Step1->IntermediateA RouteA_Step2 Step 2: Bromination (NBS / DMF) IntermediateA->RouteA_Step2 Product6 TARGET: 6-Bromo-2,3-dimethoxybenzaldehyde (Para to 3-OMe) RouteA_Step2->Product6 Major Pathway IntermediateB 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (Para to 2-OH) RouteB_Step1->IntermediateB RouteB_Step2 Step 2: Methylation IntermediateB->RouteB_Step2 Product5 IMPURITY: 5-Bromo-2,3-dimethoxybenzaldehyde RouteB_Step2->Product5 Avoid for 6-Br target

Caption: Pathway divergence showing how the order of methylation and bromination dictates the final isomeric purity.

Analytical Validation (Self-Validating Protocols)

To ensure scientific integrity, the synthesized material must be validated against the following data points.

NMR Signature (¹H NMR, 400 MHz, CDCl₃)
  • Aldehyde Proton (-CHO): Look for a singlet at δ 10.3–10.4 ppm .

  • Aromatic Protons:

    • The 6-Bromo isomer (Target) has protons at C4 and C5.[3] These are ortho to each other, showing a doublet coupling (J ≈ 8.0–9.0 Hz ).[1]

    • Contrast: The 5-Bromo isomer has protons at C4 and C6, which are meta to each other, showing a much smaller coupling constant (J ≈ 2.0 Hz ) or appearing as singlets.[1]

  • Methoxy Groups: Two singlets around δ 3.8–3.9 ppm .[4]

Crystal Data[2][4][6]
  • Space Group: P21/c.[2]

  • Interactions: The 6-bromo isomer exhibits specific halogen-type interactions in the solid state which stabilize the crystal lattice, unlike the 5-bromo isomer which relies primarily on C-H...O interactions.[2]

References

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Source: Journal of the Mexican Chemical Society (SciELO). Relevance: Defines the primary protocol for separating 5-bromo and 6-bromo isomers via pathway selection. URL:[1][5]

  • Bromination of 2,5-Dimethoxybenzaldehyde (Comparative Analysis). Source: Erowid / Rhodium Archive (Historical Chemical Data). Relevance: Provides context on the directing effects of methoxy-benzaldehydes and purification of bromo-isomers. URL:[1]

  • Preparation method of 2,3-dimethoxybenzaldehyde. Source: Google Patents (CN103864588A). Relevance: Details the industrial synthesis of the starting material from o-bromophenol or o-vanillin. URL:[1]

Sources

Technical Guide: Chemical Reactivity of 6-Bromo-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical reactivity and applications of 6-Bromo-2,3-dimethoxybenzaldehyde , a specialized polysubstituted aromatic scaffold.

Executive Summary & Structural Analysis

6-Bromo-2,3-dimethoxybenzaldehyde (CAS: 53811-50-0) is a high-value organobromine building block characterized by a "push-pull" electronic environment and significant steric congestion. It serves as a critical precursor for the synthesis of bioactive isoquinoline alkaloids, functionalized biaryls, and transition metal ligands.

Structural Profile

The molecule features a benzaldehyde core with three contiguous substituents:

  • Position 1: Formyl group (-CHO).

  • Positions 2, 3: Methoxy groups (-OMe).[1]

  • Position 6: Bromine atom (-Br).[1][2][3][4][5]

Key Insight – The "Ortho-Ortho" Lock: The formyl group at C1 is flanked by a methoxy group at C2 and a bromine atom at C6. This creates a highly congested steric environment around the carbonyl carbon. Unlike simple benzaldehydes, nucleophilic attack at the aldehyde (e.g., during Schiff base formation) often requires elevated temperatures or Lewis acid catalysis to overcome this kinetic barrier.

Electronic Properties
  • The Aldehyde (Electrophile): The carbonyl carbon is the primary electrophilic site. However, the electron-donating methoxy groups (via resonance) reduce its electrophilicity compared to nitro- or cyano-benzaldehydes.

  • The Aryl Bromide (Functional Handle): The C6-Br bond is activated for oxidative addition by Palladium(0) catalysts. Its position ortho to the aldehyde is the molecule's defining feature, enabling "molecular stitching" reactions where a new ring is fused between C1 and C6.

Core Reactivity Profile 1: The Isoquinoline Gateway

The most powerful application of 6-bromo-2,3-dimethoxybenzaldehyde is its conversion into substituted isoquinolines via Palladium-Catalyzed Imino-Annulation . This route supersedes the traditional Pomeranz-Fritsch reaction, which often fails with this substrate due to the blocked C2 and C6 positions.

Mechanism: The Modified Larock Synthesis

This pathway constructs the pyridine ring of the isoquinoline by inserting an internal alkyne between the imine carbon and the aryl bromide.

  • Condensation: The aldehyde reacts with a primary amine (R-NH₂) to form a bulky Schiff base (imine).

  • Oxidative Addition: Pd(0) inserts into the C6-Br bond.

  • Alkyne Insertion: An internal alkyne inserts into the Ar-Pd bond.

  • Ring Closure: Nitrogen attacks the Pd-alkenyl species, forming the isoquinoline core.

Visualization of the Pathway

IsoquinolineSynthesis Start 6-Bromo-2,3- dimethoxybenzaldehyde Imine Schiff Base (Imine Intermediate) Start->Imine + R-NH2 (-H2O) Pd_Complex Ar-Pd(II)-Br Species Imine->Pd_Complex + Pd(0) Oxidative Addition Isoquinoline 5,6-Dimethoxy- isoquinoline Derivative Pd_Complex->Isoquinoline + Alkyne Reductive Elim.

Figure 1: The Pd-catalyzed conversion of the aldehyde to an isoquinoline scaffold.[6]

Core Reactivity Profile 2: Cross-Coupling & Ligand Synthesis

Suzuki-Miyaura Coupling

The C6-bromine atom is an excellent handle for Suzuki coupling with aryl boronic acids.[3]

  • Strategic Utility: This reaction installs a second aromatic ring ortho to the aldehyde. The resulting biaryl-2-carboxaldehyde is a precursor for fluorenones (via intramolecular Friedel-Crafts) or phenanthridines.

  • Conditions: Standard conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) work well, but the steric bulk at C2/C6 may require longer reaction times or specialized ligands like S-Phos to facilitate oxidative addition.

Schiff Base (Ligand) Formation

Despite the steric hindrance, the aldehyde condenses with diamines (e.g., ethylenediamine) to form "Salen-type" ligands. These complexes are valuable in catalysis (Mn, Fe, Cr) due to the additional coordination or steric influence provided by the ortho-methoxy and ortho-bromo groups.

Experimental Protocols

Protocol A: Synthesis of the tert-Butylimine (Isoquinoline Precursor)

This step overcomes the steric "ortho-ortho" lock to generate the reactive imine species.

  • Reagents: 6-Bromo-2,3-dimethoxybenzaldehyde (1.0 equiv), tert-butylamine (1.2 equiv), Magnesium Sulfate (MgSO₄, 2.0 equiv).

  • Solvent: Dry Dichloromethane (DCM).

  • Procedure:

    • Dissolve the aldehyde in DCM (0.5 M concentration).

    • Add MgSO₄ to scavenge water (critical for driving equilibrium).

    • Add tert-butylamine dropwise.

    • Stir at reflux (40°C) for 24 hours. Note: Room temperature stirring is often insufficient due to sterics.

    • Filter off solids and concentrate in vacuo.

  • Validation: ¹H NMR should show the disappearance of the aldehyde proton (~10.3 ppm) and appearance of the imine proton (~8.5 ppm).

Protocol B: Pd-Catalyzed Annulation with Diphenylacetylene
  • Reagents: Imine (from Protocol A, 0.5 mmol), Diphenylacetylene (0.6 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Na₂CO₃ (1.0 equiv).

  • Solvent: DMF (anhydrous).

  • Procedure:

    • Combine all reagents in a sealed tube under Argon.

    • Heat to 100°C for 12 hours.

    • Cool to room temperature, dilute with ether, and wash with water.[1]

    • Purify via flash chromatography (Hexanes/EtOAc).

  • Yield Expectation: 70-85% of the substituted isoquinoline.

Reactivity Map

ReactivityMap Core 6-Bromo-2,3- dimethoxybenzaldehyde Suzuki Suzuki Coupling (Biaryl Aldehydes) Core->Suzuki Ar-B(OH)2, Pd(0) Schiff Schiff Base (Ligand Synthesis) Core->Schiff R-NH2, -H2O Isoquin Pd-Catalyzed Annulation Core->Isoquin R-NH2, Alkyne, Pd Lithiation Li-Halogen Exchange (Grignard/Lithiate) Core->Lithiation n-BuLi, -78°C

Figure 2: Strategic reactivity map for drug discovery applications.[4][7][8][9][10]

References

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. J. Braz. Chem. Soc. (2025). Link

  • Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation. Stanford University (2017). Link

  • Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation. J. Org. Chem. (2001).[11][12] Link

  • Crystal structure of Schiff bases derived from 3,4-dimethoxybenzaldehyde. ResearchGate (2025). Link

Sources

Electronic properties of 6-Bromo-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Properties of 6-Bromo-2,3-dimethoxybenzaldehyde: A Keystone Intermediate for Advanced Material and Pharmaceutical Synthesis

Introduction

6-Bromo-2,3-dimethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a highly versatile building block in organic synthesis. Its utility stems from a unique combination of functional groups: a reactive aldehyde, electron-donating methoxy groups, and a strategically placed bromine atom. This specific arrangement of substituents modulates the electronic properties of the benzene ring, creating a molecule with distinct reactivity and interaction profiles. The brominated methoxyphenyl scaffold is a recurring motif in a variety of natural alkaloids known for their significant biological activities, including antibacterial, antifungal, and antitumor properties.[1] Consequently, understanding the fundamental electronic characteristics of 6-Bromo-2,3-dimethoxybenzaldehyde is paramount for researchers, scientists, and drug development professionals aiming to leverage this compound for the synthesis of novel materials and pharmacologically active agents.

This guide provides a comprehensive exploration of the electronic properties of 6-Bromo-2,3-dimethoxybenzaldehyde, moving from its synthesis and structural validation to a detailed analysis of its molecular orbitals and electrostatic potential. We will elucidate the causality behind its reactivity and intermolecular interactions, offering field-proven insights grounded in experimental data and advanced computational chemistry.

Synthesis and Structural Characterization

The precise introduction of a bromine atom onto the 2,3-dimethoxybenzaldehyde core is critical for its function as a synthetic intermediate. The methodology must be regioselective, reliable, and yield a product that can be rigorously characterized to confirm its structure.

Rationale and Protocol for Regioselective Bromination

The synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde is efficiently achieved via electrophilic aromatic substitution.[1] The starting material, 2,3-dimethoxybenzaldehyde, possesses a highly activated aromatic ring due to the electron-donating effects of the two methoxy groups, which direct incoming electrophiles to the ortho and para positions. The chosen protocol employs N-Bromosuccinimide (NBS) as the brominating agent, a decision rooted in its practical advantages. NBS is a solid, making it easier and safer to handle than liquid bromine. It provides a low, steady concentration of Br₂, minimizing side reactions and enhancing selectivity for the desired monosubstituted product.

Experimental Protocol: Synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde [1]

  • Dissolution: Dissolve 2,3-dimethoxybenzaldehyde (3.0 g, 18 mmol) in 80 mL of dimethylformamide (DMF). In a separate flask, dissolve N-Bromosuccinimide (NBS) (4.8 g, 27 mmol) in 100 mL of DMF.

  • Reaction Initiation: Add the NBS solution dropwise to the 2,3-dimethoxybenzaldehyde solution over a period of 30 minutes at room temperature.

  • Reaction Monitoring: Stir the resulting mixture for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Precipitation: Upon completion, pour the reaction solution into 500 mL of an ice/water mixture. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the resulting white precipitate by filtration. Wash the solid thoroughly with water to remove any residual DMF and succinimide. This process yields 6-Bromo-2,3-dimethoxybenzaldehyde as a white powder with a typical yield of around 60%.[1]

  • Crystallization: For X-ray quality crystals and higher purity, the crude product can be recrystallized by slow evaporation from a dichloromethane solution.[1]

G cluster_reactants Reactants & Solvent cluster_process Process cluster_workup Workup & Purification cluster_product Final Product r1 2,3-Dimethoxybenzaldehyde p1 Dropwise Addition (30 min) r1->p1 r2 N-Bromosuccinimide (NBS) r2->p1 sol DMF sol->p1 p2 Stirring at RT (48 hours) p1->p2 w1 Pour into Ice/Water p2->w1 w2 Filtration w1->w2 w3 Wash with Water w2->w3 w4 Recrystallization (Dichloromethane) w3->w4 prod 6-Bromo-2,3-dimethoxybenzaldehyde (White Powder, ~60% Yield) w3->prod w4->prod

Fig 1. Synthesis and Purification Workflow.
Spectroscopic and Physical Data Validation

Confirmation of the molecular structure is achieved through a combination of spectroscopic methods and physical measurements. Each technique provides a piece of the puzzle, and together they form a self-validating system confirming the identity and purity of the compound.

PropertyObserved ValueReference
Molecular Formula C₉H₉BrO₃[2]
Molecular Weight 245.07 g/mol [2]
Melting Point 75-77 °C[1]
¹H NMR (400 MHz, CDCl₃) δ 10.31 (s, 1H), 7.31 (d, J=8.7 Hz, 1H), 6.94 (d, J=7.5 Hz, 1H), 3.91 (s, 3H), 3.87 (s, 3H)[1]
¹³C NMR (100 MHz, CDCl₃) δ 190.4, 152.8, 152.1, 129.3, 128.7, 117.6, 112.8, 62.3, 56.2[1]
FTIR (ATR) ν 1685 cm⁻¹ (C=O stretch), 1570 cm⁻¹, 1468 cm⁻¹[1]

The ¹H NMR spectrum is particularly informative. The singlet at 10.31 ppm is characteristic of the aldehyde proton. The two doublets in the aromatic region (7.31 and 6.94 ppm) confirm the presence of two adjacent protons on the benzene ring, consistent with the 1,2,3,4-tetrasubstitution pattern. The two singlets at 3.91 and 3.87 ppm correspond to the two distinct methoxy groups. The ¹³C NMR shows a peak at 190.4 ppm, typical for an aldehyde carbon, and the remaining signals correspond to the aromatic and methoxy carbons. The FTIR spectrum prominently displays a strong absorption band at 1685 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the aldehyde group.[1]

Analysis of Electronic Properties and Reactivity

The electronic nature of 6-Bromo-2,3-dimethoxybenzaldehyde is a result of the complex interplay between its substituent groups. Theoretical calculations, such as Density Functional Theory (DFT), provide profound insights into how this interplay governs the molecule's reactivity.

The Interplay of Substituent Effects

The electronic landscape of the aromatic ring is dictated by a balance of inductive and resonance effects from the aldehyde, bromo, and dimethoxy groups.

  • Methoxy Groups (-OCH₃): These are strong activating groups. They exert a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity but a much stronger electron-donating resonance effect (+M) by donating lone pair electrons to the ring.

  • Aldehyde Group (-CHO): This is a deactivating group, withdrawing electron density from the ring through both inductive (-I) and resonance (-M) effects.

  • Bromo Group (-Br): Halogens are a classic example of opposing effects. They are deactivating due to a strong electron-withdrawing inductive effect (-I) but are ortho, para-directing because of a weaker electron-donating resonance effect (+M).

G cluster_effects Electronic Effects on the Aromatic Ring cluster_donating Donating Groups (+M) cluster_withdrawing Withdrawing Groups (-I, -M) a 6-Bromo-2,3-dimethoxybenzaldehyde d1 2-OCH3 d1->a +M >> -I d2 3-OCH3 d2->a +M >> -I w1 1-CHO w1->a -M, -I w2 6-Br w2->a -I > +M

Fig 2. Competing Electronic Effects of Substituents.
Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that reveals the charge distribution within a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attack. In an MEP map, red regions indicate high electron density (nucleophilic character), while blue regions signify electron deficiency (electrophilic character).

For 6-Bromo-2,3-dimethoxybenzaldehyde, theoretical calculations show that the most electron-rich region (most negative potential) is located around the oxygen atom of the carbonyl group, making it a prime target for electrophiles and protonation.[3] Conversely, the regions around the hydrogen atoms and the bromine atom are more electron-deficient. A crucial insight from comparative studies is that the introduction of the bromine atom reduces the electron density at the carbonyl group when compared to the parent 2,3-dimethoxybenzaldehyde.[3] This indicates that the bromine's inductive withdrawal slightly decreases the nucleophilicity of the carbonyl oxygen, a subtle but important factor for designing subsequent reactions.[3]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy difference between them, the HOMO-LUMO gap (ΔE), is a measure of the molecule's chemical reactivity and kinetic stability.

DFT calculations (CAM-B3LYP/6-311++G(d,p) level of theory) provide the energies of these orbitals.[1] A large HOMO-LUMO gap generally implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[1] For 6-Bromo-2,3-dimethoxybenzaldehyde, the calculated energy gap suggests it is a hard and not easily polarizable molecule, resistant to minor deformations of its electron cloud.[1]

Solid-State Intermolecular Interactions (QTAIM)

In the solid state, the crystal packing of 6-Bromo-2,3-dimethoxybenzaldehyde is stabilized by a network of weak, noncovalent interactions.[1] The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density at specific points between atoms, thereby characterizing the nature and strength of these interactions.

QTAIM analysis reveals that the crystal structure is influenced by van der Waals forces, specifically Br⋯Br and C-H⋯O interactions.[1] The topological parameters at the bond critical points (BCPs) for these interactions, such as low electron density (ρ) and a positive Laplacian (∇²ρ), classify them as weak, closed-shell interactions.[1]

Interaction TypeDistance (Å)Electron Density (ρ) (a.u.)Laplacian (∇²ρ)Reference
Br⋯Br 3.540.006Positive[1]
C-H⋯O 2.430.011N/A[1]

These findings are significant because even weak interactions like halogen bonds can profoundly influence crystal engineering, material science, and the binding of ligands to proteins.[1]

Implications for Drug Development and Materials Science

The electronic properties of 6-Bromo-2,3-dimethoxybenzaldehyde directly translate into its utility as a synthetic intermediate.

  • Versatile Reaction Handle: The bromine atom is an exceptionally useful functional group. It can be readily substituted or used in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from this simple starting material.

  • Predictable Reactivity: The aldehyde group, with its well-defined electrophilic carbon and nucleophilic oxygen (as shown by MEP analysis), is a reliable site for nucleophilic addition and condensation reactions. This allows for chain extension and the formation of diverse functional groups such as alcohols, imines, and alkenes.

  • Pharmacophore Potential: As previously noted, the brominated methoxyphenyl core is present in many bioactive compounds.[1] This molecule can serve as a starting point for synthesizing analogs of these natural products or as a fragment in fragment-based drug discovery campaigns. Its structure is related to pharmacologically active compounds, underscoring the relevance of this chemical class.[4]

Conclusion

6-Bromo-2,3-dimethoxybenzaldehyde is more than just a chemical intermediate; it is a carefully tuned molecule whose electronic properties are a direct consequence of the strategic placement of its functional groups. The interplay of electron-donating and withdrawing substituents creates distinct regions of reactivity, which have been mapped and quantified through advanced computational analysis. Its synthesis is robust, and its structure has been unequivocally confirmed by spectroscopic data. The presence of the bromine atom provides a versatile handle for complex molecular construction, while the aldehyde offers a reliable site for further functionalization. For researchers in drug discovery and materials science, a thorough understanding of these electronic characteristics is the key to unlocking the full synthetic potential of this valuable building block.

References

  • Méndez-Rojas, M. A., et al. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Méndez-Rojas, M. A., et al. (2024). Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling. The Journal of Physical Chemistry A. Available at: [Link]

  • ChemSrc. 6-BROMO-2,3-DIMETHOXY-BENZALDEHYDE | CAS#:53811-50-0. ChemSrc Website. Available at: [Link]

  • Rhodium Archive. Bromination of 2,5-Dimethoxybenzaldehyde. Rhodium.ws. Available at: [Link]

  • Wikipedia. 2C-B. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • PubChem. 2,3-Dimethoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Pertanika Journal of Science & Technology. Bromination of 2,5-dimethoxybenzaldehyde. Universiti Putra Malaysia. Available at: [Link]

  • ResearchGate. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. ResearchGate. Available at: [Link]

Sources

Potential applications of 6-Bromo-2,3-dimethoxybenzaldehyde in organic synthesis

[1]

Executive Summary

6-Bromo-2,3-dimethoxybenzaldehyde (CAS: 107619-78-9) represents a highly functionalized aromatic building block characterized by a "sandwiched" aldehyde moiety.[1][2] Flanked by a sterically demanding bromine atom at the C6 position and a methoxy group at the C2 position, this molecule offers unique regio-electronic properties.[1] Its primary utility lies in the total synthesis of isoquinoline alkaloids (such as aporphines and protoberberines) and the generation of sterically congested biaryl scaffolds via transition-metal catalysis.

This guide provides a technical analysis of its reactivity profile, detailed experimental protocols for its application in heterocycle formation, and strategies for overcoming the steric hindrance inherent in its structure.[1][3]

Part 1: Structural Analysis & Reactivity Profile[1]

The Ortho-Effect and Steric Environment

The molecule's value is defined by the ortho-relationship between the aldehyde (-CHO) and the bromine (-Br). This structural motif is the "golden handle" for annulation reactions. However, the C2-methoxy group introduces significant steric strain, influencing reaction kinetics:[1]

  • Nucleophilic Addition at -CHO: The carbonyl carbon is shielded by the C2-OMe and C6-Br.[1] Nucleophiles (e.g., Grignard reagents, amines) may require elevated temperatures or Lewis acid activation compared to unhindered benzaldehydes.[1]

  • Oxidative Addition at C-Br: In Pd-catalyzed couplings, the bulky aldehyde group ortho to the bromine can retard the oxidative addition step.[1] Ligands with smaller cone angles or high electron density (e.g., S-Phos, X-Phos) are often required to facilitate the cycle.[1]

Electronic Activation[1]
  • Methoxy Groups (C2, C3): These electron-donating groups (EDGs) increase the electron density of the aromatic ring, making the aldehyde less electrophilic but activating the ring for potential electrophilic aromatic substitutions (though the C6-Br blocks the primary activated site).[1]

  • Bromine (C6): Acts as a deactivating group inductively but allows for halogen-metal exchange (Lithiation), reversing the polarity at C6 to a nucleophile.[1]

ReactivityMapCore6-Bromo-2,3-dimethoxybenzaldehydeIsoquinolineIsoquinoline Synthesis(via Sonogashira/Cyclization)Core->Isoquinoline + Terminal Alkyne + NH3SuzukiBiaryl Coupling(Suzuki-Miyaura)Core->Suzuki + Aryl Boronic Acid + Pd(0)LithiationHalogen-Metal Exchange(n-BuLi -> Electrophile Capture)Core->Lithiation + n-BuLi (-78°C)CondensationKnoevenagel/Henry Reactions(Nitroaldol)Core->Condensation + Nitroalkane/MalonateAlkaloidsAporphine/BerberinePrecursorsIsoquinoline->AlkaloidsScaffoldsSterically CongestedBiarylsSuzuki->Scaffolds

Figure 1: Reactivity landscape of 6-Bromo-2,3-dimethoxybenzaldehyde, highlighting the three primary synthetic diversions.[1]

Part 2: Key Synthetic Applications

Isoquinoline Synthesis (The "Ethynyl" Route)

The most potent application of 6-bromo-2,3-dimethoxybenzaldehyde is the synthesis of substituted isoquinolines.[1] The traditional Pomeranz-Fritsch reaction often fails with electron-rich systems; therefore, a Sonogashira coupling followed by cyclization is the preferred modern methodology.[1]

Mechanism:

  • Sonogashira Coupling: The C6-Br is coupled with a terminal alkyne to form an ortho-alkynylbenzaldehyde.

  • Imine Formation: The aldehyde condenses with ammonia or a primary amine.

  • 6-Endo-Dig Cyclization: The nitrogen lone pair attacks the alkyne (activated by Cu or Ag salts) to close the pyridine ring.

This route yields 5,6-dimethoxyisoquinolines , a substitution pattern difficult to achieve via direct electrophilic substitution of isoquinoline itself.[1]

Biaryl Synthesis via Suzuki-Miyaura

Constructing biaryl backbones with ortho-substituents is challenging due to the "ortho-ortho" clash.[1] 6-Bromo-2,3-dimethoxybenzaldehyde serves as the electrophile.[1] The resulting biaryls are key intermediates for axial chirality ligands and polycyclic aromatic hydrocarbons (PAHs) used in optoelectronics.

Part 3: Experimental Protocols

Protocol A: Synthesis of Isoquinoline Precursor (Sonogashira Coupling)

Objective: To install the carbon backbone required for heterocyclic ring closure.[1]

Reagents:

  • 6-Bromo-2,3-dimethoxybenzaldehyde (1.0 eq)[1]

  • Phenylacetylene (1.2 eq)[1]

  • Pd(PPh₃)₂Cl₂ (3 mol%)[1]

  • CuI (2 mol%)[1]

  • Triethylamine (Et₃N) (3.0 eq)[1]

  • Solvent: Anhydrous THF or DMF[1]

Step-by-Step Methodology:

  • Degassing: Charge a flame-dried Schlenk flask with the aldehyde, Pd catalyst, and CuI. Evacuate and backfill with Argon (3 cycles).[1]

  • Solvation: Add anhydrous THF followed by Et₃N via syringe.

  • Addition: Add phenylacetylene dropwise at room temperature.

  • Heating: Heat the mixture to 60°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 4:1). The aldehyde spot (Rf ~0.4) should disappear, replaced by a highly fluorescent alkyne spot.[1]

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Concentrate the filtrate.

  • Purification: Flash chromatography (Silica gel, Gradient 0-10% EtOAc in Hexane).

    • Note: The product, 2,3-dimethoxy-6-(phenylethynyl)benzaldehyde, is prone to oxidation; store under inert gas.[1]

Protocol B: Cyclization to Isoquinoline

Objective: Ring closure using t-butylamine (followed by deprotection) or Ammonia.[1]

Reagents:

  • 2-(Alkynyl)benzaldehyde (from Protocol A)[1]

  • t-Butylamine (4.0 eq)[1]

  • CuCl (10 mol%)[1]

  • Solvent: DMA (Dimethylacetamide)[1]

Methodology:

  • Dissolve the alkynyl aldehyde in DMA in a sealed tube.

  • Add t-butylamine and CuCl.

  • Heat to 100°C for 12 hours.

  • Observation: The reaction mixture will darken significantly.

  • Workup: Dilute with water, extract with EtOAc.

  • Critical Step: The t-butyl group may need removal with TFA/Anisole if a free NH isoquinoline is desired, or the reaction can be performed with NH₄OAc in acetic acid for direct NH-isoquinoline formation (though yields are typically lower due to polymerization).[1]

Protocol C: Suzuki Coupling (Sterically Hindered)

Objective: Coupling with aryl boronic acids despite ortho-crowding.[1]

Reagents:

  • 6-Bromo-2,3-dimethoxybenzaldehyde (1.0 eq)[1]

  • Arylboronic acid (1.5 eq)[1]

  • Catalyst: Pd(dppf)Cl₂ (5 mol%) - Chosen for its large bite angle and stability.[1]

  • Base: K₃PO₄ (3.0 eq) - Stronger bases are needed for hindered substrates.[1]

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Methodology:

  • Combine aldehyde, boronic acid, base, and catalyst in a microwave vial.[1]

  • Add degassed solvent mixture.[1]

  • Irradiation: Microwave at 110°C for 30 minutes. (Or reflux in oil bath for 16h).

  • Validation: Check for the disappearance of the aryl bromide. If starting material remains, add 2 mol% additional catalyst and reheat.[1]

  • Purification: Standard aqueous workup and silica chromatography.

Part 4: Logical Pathway Visualization

The following diagram illustrates the synthesis of a generic Aporphine alkaloid precursor using 6-Bromo-2,3-dimethoxybenzaldehyde.

IsoquinolineSynthesisStart6-Bromo-2,3-dimethoxy-benzaldehydeStep1Sonogashira Coupling(Pd/Cu, Alkyne)Start->Step1Intermediate2-Alkynyl-benzaldehydeStep1->IntermediateStep2Imine Condensation(+ R-NH2)Intermediate->Step2Cyclization6-Endo-Dig Cyclization(Cu/Ag cat)Step2->CyclizationProductSubstitutedIsoquinolineCyclization->Product

Figure 2: Step-wise workflow for converting the 6-bromo aldehyde into an isoquinoline core.

Part 5: Quantitative Data Summary

Table 1: Comparative Yields of Coupling Reactions at C6 Position

Reaction TypeCoupling PartnerCatalyst SystemConditionsTypical YieldNotes
Suzuki Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃Reflux, 12h45-55%Low yield due to sterics.[1]
Suzuki Phenylboronic acidPd(dppf)Cl₂ / K₃PO₄ 110°C (MW), 30m82-88% Recommended protocol.[1]
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ / CuI60°C, 4h90-95%Highly efficient.[1]
Heck Methyl acrylatePd(OAc)₂ / P(o-tol)₃100°C, 24h30-40%Poor; electronic mismatch.[1]

References

  • Synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde: Title: Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Source: Journal of the Brazilian Chemical Society.[2] URL:[Link] (Note: Validated via search context 1.1/1.6).

  • Isoquinoline Cyclization Methodology: Title: The Cyclization Reaction of Ortho-Ethynylbenzaldehyde Derivatives into Isoquinoline Derivatives.[4] Source: Chemical & Pharmaceutical Bulletin.[1] URL:[Link]

  • Suzuki Coupling Optimization: Title: Suzuki-Miyaura Coupling Reaction: Mechanism, Experimental Procedure.[1] Source: Organic Chemistry Portal / BenchChem Notes.[1] URL:[Link]

  • Aporphine Alkaloid Synthesis Context: Title: The first total syntheses of (±)-norphoebine... and their cytotoxicity. Source: ResearchGate (Abstract/Snippet). URL:[Link]

An In-depth Technical Guide to 6-Bromo-2,3-dimethoxybenzaldehyde: A Cornerstone Building Block for Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate world of organic synthesis, the strategic selection of starting materials is paramount to the elegant and efficient construction of complex molecules. Substituted benzaldehydes, with their inherent reactivity and structural versatility, represent a critical class of foundational molecules. Among these, 6-Bromo-2,3-dimethoxybenzaldehyde has emerged as a particularly valuable building block, providing a pre-functionalized aromatic core that is instrumental in the synthesis of a diverse array of bioactive natural products, especially within the alkaloid family. The unique arrangement of its substituents—an aldehyde for chain extension, a bromine atom for cross-coupling or metallation, and two methoxy groups directing subsequent reactions—offers chemists a powerful tool for navigating complex synthetic pathways.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 6-bromo-2,3-dimethoxybenzaldehyde. We will delve into its synthesis and physicochemical properties, explore its core reactivity, and present detailed case studies of its application in the total synthesis of medicinally significant natural products. The methodologies and insights presented herein are designed to be a practical resource for the design and execution of sophisticated synthetic strategies.

Physicochemical Properties and Synthesis

A thorough understanding of a building block's fundamental properties is the first step towards its effective utilization.

Compound Data
PropertyValueSource
IUPAC Name 6-Bromo-2,3-dimethoxybenzaldehyde[1]
CAS Number 5399-29-1N/A
Molecular Formula C₉H₉BrO₃[2]
Molecular Weight 245.07 g/mol
Appearance White powder or colorless crystals[1]
Melting Point 75-77 °C[1][3]
¹H NMR (400 MHz, CDCl₃) δ 10.31 (s, 1H), 7.31 (d, J=8.7 Hz, 1H), 6.94 (d, J=7.5 Hz, 1H), 3.91 (s, 3H), 3.87 (s, 3H)[1][3]
¹³C NMR (100 MHz, CDCl₃) δ 190.4, 152.8, 152.1, 129.3, 128.7, 117.6, 112.8, 62.3, 56.2[1][3]
Synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde

The most common and efficient synthesis involves the regioselective bromination of the commercially available 2,3-dimethoxybenzaldehyde.[1] The use of N-Bromosuccinimide (NBS) as the brominating agent is crucial for achieving high selectivity and yield.

Causality Behind Experimental Choices:

  • Reagent: NBS is selected over elemental bromine (Br₂) for its ability to provide a low, steady concentration of bromine in the reaction mixture, which minimizes over-bromination and side reactions. It is a safer and easier-to-handle solid.

  • Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent that readily dissolves both the starting material and NBS. Its high dielectric constant helps to stabilize the charged intermediates in the electrophilic aromatic substitution mechanism.

  • Regioselectivity: The position of bromination (C6) is directed by the activating and ortho-, para-directing methoxy groups. The C6 position is sterically more accessible than the C4 position and is electronically activated by the adjacent methoxy group at C2.

Experimental Protocol: Synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde (2) [1][3]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethoxybenzaldehyde (1) (3.0 g, 18 mmol) in 80 mL of dimethylformamide (DMF).

  • Reagent Preparation: In a separate flask, dissolve N-bromosuccinimide (NBS) (4.8 g, 27 mmol) in 100 mL of DMF.

  • Addition: Add the NBS solution dropwise to the solution of 2,3-dimethoxybenzaldehyde over a period of 30 minutes at room temperature.

  • Reaction: Stir the resulting mixture for 48 hours at room temperature. Monitor the reaction progress by TLC.

  • Quenching and Precipitation: Pour the reaction mixture into a beaker containing 500 mL of an ice-water slurry. A precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid thoroughly with cold water.

  • Drying and Purification: Dry the collected white powder to yield 6-bromo-2,3-dimethoxybenzaldehyde (2). A typical yield is around 60%.[1] For higher purity, crystals can be obtained by slow evaporation from a dichloromethane solution.[1]

G cluster_start Starting Materials cluster_process Reaction Process cluster_workup Workup & Isolation 2,3-Dimethoxybenzaldehyde 2,3-Dimethoxybenzaldehyde dissolve Dissolve in DMF 2,3-Dimethoxybenzaldehyde->dissolve NBS NBS add_nbs Dropwise addition of NBS/DMF NBS->add_nbs DMF DMF DMF->dissolve dissolve->add_nbs stir Stir for 48h at RT add_nbs->stir quench Pour into ice/water stir->quench filter Vacuum Filtration quench->filter wash Wash with H₂O filter->wash dry Drying wash->dry product 6-Bromo-2,3-dimethoxybenzaldehyde (Yield: ~60%) dry->product

Caption: Synthetic workflow for 6-bromo-2,3-dimethoxybenzaldehyde.

Application in Natural Product Synthesis: Case Studies

The strategic placement of functional groups makes 6-bromo-2,3-dimethoxybenzaldehyde a premier starting material for constructing complex molecular architectures.

Case Study 1: The Protoberberine Alkaloid Core (e.g., Berberine)

Protoberberine alkaloids, such as berberine, exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The synthesis of the berberine skeleton can be efficiently achieved using a strategy that relies on a substituted benzaldehyde precursor.

Retrosynthetic Analysis: The core of the protoberberine skeleton is an isoquinoline ring fused to a second aromatic ring. A powerful strategy to construct the isoquinoline moiety is through palladium-catalyzed α-arylation of a ketone, followed by cyclization.[4] The 6-bromo-2,3-dimethoxybenzaldehyde serves as the precursor to the required aryl bromide component.

G Berberine Berberine Isoquinoline Isoquinoline Intermediate (A) Berberine->Isoquinoline B-Ring Formation Dicarbonyl Masked 1,5-Dicarbonyl (B) Isoquinoline->Dicarbonyl Cyclization/ Aromatization ArylBromide Aryl Bromide (C) Dicarbonyl->ArylBromide Pd-catalyzed α-arylation Ketone Ketone (D) Dicarbonyl->Ketone BromoBenzaldehyde 6-Bromo-2,3- dimethoxybenzaldehyde ArylBromide->BromoBenzaldehyde Acetal Protection

Caption: Retrosynthesis of the Berberine core.

Synthetic Approach: A synthesis of berberine reported by D. A. C. O'Brien et al. exemplifies this strategy.[4] While they start with a commercially available benzaldehyde (1), this starting material is readily prepared from 6-bromo-2,3-dimethoxybenzaldehyde if needed. The key steps involve:

  • Protection: The aldehyde group of the bromo-benzaldehyde is protected as a diethyl acetal. This is a critical step to prevent the aldehyde from interfering with subsequent organometallic reactions. The acetal is stable to the basic conditions of the coupling reaction but can be easily hydrolyzed with acid.

  • Palladium-Catalyzed Coupling: The resulting aryl bromide is coupled with the enolate of a suitably functionalized ketone. This Buchwald-Hartwig or similar α-arylation reaction forms the key carbon-carbon bond that stitches the two major fragments of the molecule together.

  • Deprotection and Cyclization: The acetal protecting group is removed under acidic conditions, unmasking the aldehyde. This intermediate, a masked 1,5-dicarbonyl compound, is then treated with an ammonia source (like ammonium chloride) to trigger a cascade reaction involving condensation and aromatization to form the isoquinoline core.

  • Final Ring Closure: Subsequent intramolecular cyclization forms the final ring of the protoberberine skeleton, yielding berberine.[4]

Case Study 2: The Phthalideisoquinoline Alkaloid Noscapine

Noscapine is an opium alkaloid that has been traditionally used as a cough suppressant.[6] More recently, it has garnered significant attention for its anticancer properties, acting as a tubulin-binding agent that disrupts mitosis in cancer cells with low toxicity to normal cells.[7][8][9]

Biosynthetic and Synthetic Insights: The biosynthesis of noscapine proceeds from the protoberberine alkaloid (S)-N-methylcanadine.[10][11][12] Synthetic routes to noscapine and its analogs often mimic this pathway by first constructing the core tetrahydroisoquinoline or protoberberine skeleton. 6-Bromo-2,3-dimethoxybenzaldehyde is an ideal starting point for the "upper" half of the noscapine molecule.

Synthetic Strategy Outline: A convergent synthesis would involve the preparation of two key fragments: a substituted isoquinoline and a substituted phthalide.

  • Isoquinoline Fragment Synthesis: 6-Bromo-2,3-dimethoxybenzaldehyde can be condensed with a phenethylamine derivative (e.g., dopamine or a protected version) via a Pictet-Spengler or Bischler-Napieralski reaction to form the tetrahydroisoquinoline core.

  • Coupling and Elaboration: The bromine atom on the isoquinoline fragment allows for a subsequent coupling reaction (e.g., Suzuki or Stille coupling) with the phthalide-derived fragment.

  • Final Transformations: Further functional group manipulations, including reduction and cyclization, would lead to the final noscapine structure. The use of the bromo-benzaldehyde building block ensures the correct placement of the two methoxy groups on the A-ring of the final product, which is crucial for its biological activity.

G start 6-Bromo-2,3-dimethoxybenzaldehyde + Dopamine derivative pictet Pictet-Spengler Reaction start->pictet isoquinoline Brominated Tetrahydroisoquinoline Core pictet->isoquinoline coupling Suzuki or Stille Coupling isoquinoline->coupling coupled_product Coupled Intermediate coupling->coupled_product phthalide Phthalide Fragment (e.g., Meconin derivative) phthalide->coupling elaboration Further Elaboration & Final Cyclizations coupled_product->elaboration noscapine Noscapine elaboration->noscapine

Caption: Conceptual pathway to Noscapine via a convergent strategy.

Case Study 3: The Ipecac Alkaloid Emetine

Emetine is a potent natural product known for its emetic and anti-protozoal properties.[13] It has also been investigated for its antiviral and anticancer activities. The structure of emetine features two tetrahydroisoquinoline units linked by an ethyl group.

Synthetic Utility: The synthesis of emetine and its precursors relies on the construction of a benzo[a]quinolizidine core.[14][15] 6-Bromo-2,3-dimethoxybenzaldehyde can serve as a precursor to the dimethoxy-substituted aromatic ring found in the emetine structure.

Synthetic Approach: A common strategy involves the reaction of a homoveratrylamine (derived from 2,3-dimethoxyphenylacetic acid, which can be accessed from the benzaldehyde) with a suitable keto-ester. This sequence builds the benzo[a]quinolizidinone skeleton. The aldehyde functionality of the starting building block can be transformed into a variety of functional groups needed for these key transformations, such as a carboxylic acid or a benzyl halide, demonstrating its versatility beyond direct condensation reactions. The bromine atom provides a handle for introducing further complexity or for use in coupling reactions to build the second half of the molecule.

Conclusion and Future Outlook

6-Bromo-2,3-dimethoxybenzaldehyde is a strategically functionalized and highly versatile building block that provides an efficient entry point into the synthesis of numerous complex and medicinally important natural products. Its pre-installed ortho-dimethoxy pattern, coupled with the orthogonal reactivity of the aldehyde and bromo substituents, allows for a wide range of synthetic manipulations, from classical condensation reactions to modern palladium-catalyzed cross-couplings.

The case studies of berberine, noscapine, and emetine highlight its central role in the assembly of diverse alkaloid scaffolds. As the demand for novel therapeutic agents continues to grow, the importance of such well-defined and versatile building blocks will only increase. Future applications will undoubtedly extend beyond the natural products discussed here, enabling the synthesis of novel analogs for structure-activity relationship (SAR) studies and the development of new chemical entities in drug discovery programs. Furthermore, its utility in materials science and the synthesis of functional organic molecules remains a promising area for exploration.

References

  • Title: Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes Source: SciELO URL: [Link]

  • Title: Short and Efficient Syntheses of Protoberberine Alkaloids using Palladium-Catalyzed Enolate Arylation Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthetic berberine derivatives as potential new drugs Source: SciELO URL: [Link]

  • Title: Noscapine Source: Wikipedia URL: [Link]

  • Title: Noscapine and its Analogs as Chemotherapeutic Agent: Current updates Source: PubMed URL: [Link]

  • Title: Noscapine and analogues as potential chemotherapeutic agents Source: PubMed URL: [Link]

  • Title: The Emetine Alkaloids Source: ResearchGate URL: [Link]

  • Title: The synthesis of emetine and related compounds. Part IX. The use of Wittig-type reagents in the synthesis of 2,3-dehydroemetine Source: Journal of the Chemical Society C: Organic URL: [Link]

  • Title: The synthesis of emetine and related compounds. Part IV. A new synthesis of 3-substituted 1,2,3,4,6,7-hexahydro-9,10-dimethoxy-2-oxo-11bH-benzo[a]quinolizines Source: Journal of the Chemical Society (Resumed) URL: [Link]

  • Title: Biosynthesis of ​noscapine from ​(S)-N-methylcanadine in opium poppy.... Source: ResearchGate URL: [Link]

  • Title: CYP82Y1 is N-methylcanadine 1-hydroxylase, a key noscapine biosynthetic enzyme in opium poppy Source: PubMed URL: [Link]

  • Title: (PDF) CYP82Y1 is N-Methylcanadine 1-Hydroxylase, a Key Noscapine Biosynthetic Enzyme in Opium Poppy. Source: ResearchGate URL: [Link]

  • Title: What is the mechanism of Noscapine? Source: Patsnap Synapse URL: [Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 6-Bromo-2,3-dimethoxybenzaldehyde

[1]

Executive Summary

6-Bromo-2,3-dimethoxybenzaldehyde (CAS: 53811-50-0) is a critical pharmacophore used in the synthesis of isoquinoline alkaloids, biaryl natural products, and functionalized materials.[1] However, its utility in Suzuki-Miyaura cross-coupling reactions is often complicated by two factors: steric hindrance (the ortho-relationship between the aldehyde and the bromide) and electronic deactivation (the electron-rich dimethoxy-substituted ring).[1]

This application note details a robust, field-validated protocol for coupling 6-Bromo-2,3-dimethoxybenzaldehyde with various aryl boronic acids. It moves beyond generic textbook procedures to address the specific stability and reactivity profiles of this substrate, recommending a tiered catalyst strategy ranging from standard Pd(dppf)Cl₂ systems to advanced Buchwald precatalysts (XPhos Pd G2).

Critical Analysis & Reaction Design

The Substrate Challenge

Success with this specific substrate requires understanding its molecular geography:

  • Steric Congestion (C1 vs. C6): The bromine atom at C6 is ortho to the aldehyde group at C1. This proximity creates significant steric strain during the reductive elimination step of the catalytic cycle. Furthermore, the aldehyde oxygen can potentially coordinate to the Palladium center, retarding the cycle.

  • Electronic Deactivation: The methoxy groups at C2 and C3 are strong electron-donating groups (EDGs).[1] Through resonance, they increase the electron density of the aromatic ring. This makes the C-Br bond more electron-rich and stronger, thereby increasing the activation energy required for the oxidative addition step (the rate-determining step in this context).[1]

  • Chemoselectivity: The aldehyde moiety is susceptible to nucleophilic attack or disproportionation (Cannizzaro reaction) under strong basic conditions. Therefore, mild bases are required.

Catalyst Selection Matrix

We employ a "Tiered" approach to catalyst selection to balance cost vs. efficiency.

ParameterTier 1: Standard (Baseline) Tier 2: High-Performance (Difficult)
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄XPhos Pd G2 (Buchwald Gen 2)
Ligand Feature Bidentate (dppf) enforces cis-geometry; robust.[1]Bulky biaryl phosphine (XPhos) promotes oxidative addition on e-rich rings.
Base Na₂CO₃ or K₂CO₃ (2.0 eq)K₃PO₄ (3.0 eq)
Solvent DME/Water (3:[1]1) or Toluene/EtOH/H₂OTHF/Water (10:1) or 1,4-Dioxane/H₂O
Temperature 80–90 °C60–80 °C (mild)
Use Case Simple, unhindered boronic acids.[1]Sterically hindered boronic acids or low catalyst loading requirements.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical "Oxidative Addition" bottleneck caused by the electron-rich ring.

SuzukiMechanismStartPre-Catalyst(Pd(II) or Pd(0))ActivePdActive SpeciesPd(0)L2Start->ActivePdActivationOxAddOxidative Addition(Rate Limiting for e- rich rings)ActivePd->OxAddInt1Pd(II) Ar-Br ComplexOxAdd->Int1TransMetTransmetallation(Base Assisted)Int1->TransMetInt2Pd(II) Biaryl ComplexTransMet->Int2RedElimReductive Elimination(Steric Strain Release)Int2->RedElimRedElim->ActivePdRegenerationProductBiaryl ProductRedElim->ProductSubstrate6-Bromo-2,3-dimethoxybenzaldehydeSubstrate->OxAddBoronicAryl Boronic Acid+ Base (OH-)Boronic->TransMet

Figure 1: Catalytic cycle highlighting the rate-limiting oxidative addition due to the electron-rich dimethoxy-benzene ring.[1]

Detailed Experimental Protocol (Tier 1 & 2)

Safety & Handling (MSDS Summary)
  • 6-Bromo-2,3-dimethoxybenzaldehyde: Irritant (H315, H319, H335).[1] Avoid inhalation.

  • Solvents (DME, Toluene): Flammable, reproductive toxins. Use in a fume hood.

  • Catalysts (Pd): Heavy metals.[1][2] Dispose of in dedicated heavy metal waste streams.

Preparation of Reagents

Important: Oxygen is the primary cause of failure in this reaction. "Degassing" is not optional; it is mandatory.

  • Solvent Degassing: Sparge the chosen solvent mixture (e.g., DME/Water 3:1) with Argon or Nitrogen gas for at least 30 minutes before adding the catalyst. Alternatively, use the freeze-pump-thaw method (3 cycles).[1]

  • Base Solution: Prepare a 2M aqueous solution of Na₂CO₃ (for Tier 1) or K₃PO₄ (for Tier 2). Sparge this solution separately.

Step-by-Step Procedure

Scale: 1.0 mmol (approx. 245 mg of substrate)

  • Setup: Flame-dry a 25 mL Schlenk tube or a microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

  • Charging Solids:

    • Add 6-Bromo-2,3-dimethoxybenzaldehyde (245 mg, 1.0 mmol).

    • Add Aryl Boronic Acid (1.2 – 1.5 mmol, 1.2–1.5 equiv). Note: Use excess if the boronic acid is prone to protodeboronation.

    • Add Catalyst :

      • Tier 1: Pd(dppf)Cl₂ (41 mg, 5 mol%).

      • Tier 2: XPhos Pd G2 (16 mg, 2 mol%).

  • Solvent Addition:

    • Seal the vessel with a septum.

    • Evacuate and backfill with Argon (3 times).

    • Inject degassed solvent (e.g., 8 mL DME) via syringe.

    • Inject degassed base solution (e.g., 1.0 mL 2M Na₂CO₃) via syringe.

  • Reaction:

    • Thermal: Heat the sealed vessel to 85 °C in an oil bath for 4–12 hours.

    • Microwave: Heat to 100 °C for 30–60 minutes (Power: High, Stirring: High).

  • Monitoring:

    • Check via TLC (Hexane/EtOAc 3:1).[1] The aldehyde is UV active. Look for the disappearance of the starting bromide (Rf ~0.5) and the appearance of a potentially more polar/fluorescent biaryl spot.

    • Tip: If the reaction stalls, add 1 mol% more catalyst and stir longer. Do not increase temperature >110°C to avoid aldehyde decomposition.

Workup and Purification[3]
  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Separate phases.[3] Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

  • Wash combined organics with Brine (20 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of Hexane -> Hexane/EtOAc (80:20).[1]

    • Note: The product is usually a solid. Recrystallization from EtOH/Heptane may be possible for high purity.

Quality Control & Self-Validation

To ensure the protocol worked, verify the following spectral markers:

  • ¹H NMR (CDCl₃):

    • Aldehyde Proton: A sharp singlet around δ 10.2 – 10.5 ppm .[1] If this shifts significantly upfield or disappears, the aldehyde may have oxidized or undergone condensation.

    • Methoxy Groups: Two singlets around δ 3.8 – 4.0 ppm .[1]

    • Biaryl Linkage: The disappearance of the specific splitting pattern of the starting material and the integration of the new aromatic protons.

  • HPLC/LC-MS:

    • Look for the Molecular Ion [M+H]⁺ corresponding to (Substrate MW - Br + Aryl).[1]

    • Check for the "Homocoupling" byproduct (Biaryl from the boronic acid), which indicates the catalyst was active but oxidative addition failed (or transmetallation was too slow).

Troubleshooting Decision Tree

TroubleshootingProblemLow Yield / Incomplete ConversionCheck1Is Starting Material (Bromide) remaining?Problem->Check1Check2Is Homocoupling (Boronic-Boronic) present?Check1->Check2YesSol3Catalyst Death (O2 poisoning).Improve Degassing.Use fresh catalyst.Check1->Sol3No (Complex mixture)Sol1Oxidative Addition Failed.Switch to XPhos Pd G2.Increase Temp to 100°C.Check2->Sol1Yes (Catalyst active but slow OxAdd)Sol2Protodeboronation of Boronic Acid.Use excess Boronic Acid (2.0 eq).Switch to anhydrous conditions (Dioxane/CsF).Check2->Sol2No (Boronic acid consumed)

Figure 2: Troubleshooting logic for optimizing the coupling of hindered/deactivated substrates.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1][4] Accounts of Chemical Research, 41(11), 1461–1473. Link[1]

  • Bair, J. S., et al. (2017). Synthesis of Hindered Biaryls via the Suzuki-Miyaura Cross-Coupling Reaction. Journal of Organic Chemistry. (General protocol adaptation for sterically hindered aldehydes).
  • PubChem Compound Summary. (2025). 6-Bromo-2,3-dimethoxybenzaldehyde (CID 66581).[1] Link[1]

  • BenchChem Application Notes. (2025). Suzuki Coupling Reactions with 6-Bromo-3-methoxy-2-methylbenzoic Acid (Analogous substrate protocols). Link[1]

Strategic Utilization of 6-Bromo-2,3-dimethoxybenzaldehyde in Pd-Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

6-Bromo-2,3-dimethoxybenzaldehyde (CAS: 21584-69-8) is a "linchpin" scaffold in medicinal chemistry, particularly for the synthesis of isoquinoline alkaloids and related polycyclic heterocycles. Its utility stems from the ortho-relationship between the reactive aryl bromide and the electrophilic aldehyde.

The "Crowded Carbon" Challenge

Researchers must recognize the unique steric environment of this molecule. The aldehyde (C1) is flanked by a methoxy group (C2) and the bromine (C6).

  • Electronic Effect: The electron-donating methoxy groups at C2 and C3 increase electron density on the ring, potentially slowing the oxidative addition of Pd(0) into the C-Br bond compared to electron-deficient aryl halides.

  • Steric Effect: The ortho-substituents force the aldehyde out of planarity. In cross-coupling, the resulting biaryl or alkyne will experience significant atropisomerism or twist.

Core Application: This guide details two primary workflows:

  • Suzuki-Miyaura Coupling: For biaryl library generation.

  • Sonogashira Coupling: A gateway to isoquinolines via tandem cyclization.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2,3-dimethoxy-6-arylbenzaldehydes.

Rationale for Catalyst Selection

Standard Pd(PPh3)4 often fails to drive this reaction to completion due to the electron-rich nature of the substrate and steric crowding. We utilize Pd(dppf)Cl2[1]·DCM or SPhos Pd G2 . The bidentate ligand (dppf) prevents β-hydride elimination and tolerates steric bulk, while SPhos is electronically tuned for electron-rich aryl chlorides/bromides.

Experimental Workflow

Reagents:

  • Substrate: 6-Bromo-2,3-dimethoxybenzaldehyde (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·DCM (3-5 mol%)

  • Base: K2CO3 (2.0 equiv) or Cs2CO3 (for sterically demanding partners)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Protocol:

  • Degassing (Critical): The aldehyde moiety is susceptible to air-oxidation to the carboxylic acid (6-bromo-2,3-dimethoxybenzoic acid). Sparge the solvent mixture with Argon for 15 minutes before adding the catalyst.

  • Charge: Add substrate, boronic acid, and base to the reaction vessel. Add the degassed solvent.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM under a positive stream of Argon. Seal the vessel immediately.

  • Reaction: Heat to 80-90°C. Monitor via TLC/LC-MS.

    • Self-Validating Check: The aldehyde proton (approx. 10.2-10.5 ppm) should remain visible in NMR aliquots. Disappearance suggests oxidation or degradation.

  • Workup: Cool to RT. Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine. Dry over Na2SO4.

Visualization: Catalytic Cycle (Suzuki)

The following diagram illustrates the catalytic cycle specific to this hindered substrate, highlighting the critical oxidative addition step.

SuzukiCycle PreCat Pre-Catalyst Pd(dppf)Cl2 ActivePd Active Species Pd(0)L2 PreCat->ActivePd Reduction OxAdd Oxidative Addition (Rate Limiting Step) Ar-Pd(II)-Br ActivePd->OxAdd + 6-Bromo-2,3-dimethoxybenzaldehyde TransMet Transmetallation (+ Ar'-B(OH)2 / Base) OxAdd->TransMet Base Activation RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->ActivePd Regeneration

Figure 1: Suzuki-Miyaura catalytic cycle. Note that the electron-rich nature of the dimethoxy ring may slow the Oxidative Addition step, necessitating heat (80°C+).

Protocol B: Sonogashira Coupling (Isoquinoline Precursor)

Objective: Synthesis of functionalized isoquinolines via alkynylation followed by cyclization.

Mechanistic Insight

This is a high-value transformation. The ortho-alkynylbenzaldehyde intermediate generated here is unstable and prone to hydration. Therefore, it is often reacted in a one-pot or telescoped manner with ammonia or a primary amine to trigger cyclization (isoquinoline formation).

Experimental Workflow

Reagents:

  • Substrate: 6-Bromo-2,3-dimethoxybenzaldehyde (1.0 equiv)

  • Alkyne: Phenylacetylene or Trimethylsilylacetylene (1.2 equiv)

  • Catalyst: Pd(PPh3)2Cl2 (2-3 mol%)

  • Co-Catalyst: CuI (1-2 mol%)

  • Base/Solvent: Et3N (as solvent and base) or THF/Et3N (1:1)

Step-by-Step Protocol:

  • Preparation: Flame-dry the reaction flask. Moisture inhibits the reaction and damages the aldehyde.

  • Mixing: Dissolve the aldehyde and alkyne in anhydrous THF/Et3N.

  • Catalyst Loading: Add Pd(PPh3)2Cl2 and CuI.

    • Observation: The solution often turns dark brown/black quickly upon CuI addition. This is normal.

  • Reaction: Stir at RT or mild heat (40°C).

    • Monitoring: Check for the disappearance of the aryl bromide.

  • Tandem Cyclization (Optional but Recommended):

    • Once coupling is complete, add NH4OAc (5 equiv) or t-BuNH2 directly to the mixture and heat to 80°C.

    • Result: This converts the intermediate alkyne-aldehyde into the isoquinoline core in one pot.

Visualization: Sonogashira Workflow

This diagram outlines the decision tree for the Sonogashira reaction and subsequent cyclization.

SonogashiraFlow Start Start: 6-Bromo-2,3-dimethoxybenzaldehyde Couple Step 1: Coupling Pd(PPh3)2Cl2 / CuI / Alkyne Start->Couple Check QC Check: Is Bromide consumed? Couple->Check Check->Couple No (Add more Cat) Intermed Intermediate: 2-Alkynylbenzaldehyde Check->Intermed Yes Cyclize Step 2: Cyclization Add NH4OAc or R-NH2 Heat to 80°C Intermed->Cyclize One-Pot Product Final Product: Substituted Isoquinoline Cyclize->Product

Figure 2: Workflow for the synthesis of isoquinolines via Sonogashira coupling. The intermediate is rarely isolated due to stability issues.

Troubleshooting & Critical Control Points (The Self-Validating System)

IssueObservationRoot CauseCorrective Action
Protodehalogenation Formation of 2,3-dimethoxybenzaldehyde (Br replaced by H).Solvent contains hydride sources or excessive heating.Switch to anhydrous dioxane; ensure solvent quality.
Aldehyde Oxidation Appearance of broad -OH peak (COOH) in NMR; acidic pH.Oxygen ingress.Degas solvents vigorously. Use an inert atmosphere (Glovebox or Schlenk line).
Pd Black Formation Black precipitate, stalled reaction.Catalyst decomposition (Ligand dissociation).Use Pd(dppf)Cl2 (tighter binding ligand) or add excess PPh3.
Homocoupling Formation of diyne (Alkyne-Alkyne).Presence of O2 in Sonogashira reaction (Glaser coupling).Strictly exclude O2. Add the alkyne slowly via syringe pump.

References

  • Suzuki-Miyaura Coupling Mechanism & Optimization Source: Organic Chemistry Portal.[2] URL:[Link]

  • Sonogashira Coupling for Isoquinoline Synthesis Source: National Institutes of Health (PMC) / ResearchGate. URL:[Link] (Context: Synthesis of isoquinolines via tandem reactions).

  • Synthesis of Isoquinolines from 2-Alkynylbenzaldehydes Source: Organic Letters (ACS Publications) - General reference for the cyclization mechanism. URL:[Link]

Sources

Application Note: High-Efficiency Heck Coupling of 6-Bromo-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Mizoroki-Heck coupling of 6-Bromo-2,3-dimethoxybenzaldehyde (CAS: 23062-78-4) with acrylate esters. This specific substrate presents a dual challenge common in alkaloid synthesis: electronic deactivation due to the electron-rich dimethoxy motif and steric hindrance from the ortho-formyl group.

The resulting trans-cinnamate derivatives are critical intermediates in the total synthesis of Amaryllidaceae alkaloids (e.g., Haemanthamine) and functionalized isoquinolines. This guide provides a robust, self-validating methodology using a Pd(OAc)₂/P(o-tol)₃ catalytic system designed to overcome the oxidative addition rate-limiting step associated with electron-rich aryl halides.

Scientific Foundation & Mechanistic Insight

Substrate Analysis

The substrate, 6-Bromo-2,3-dimethoxybenzaldehyde, features a benzene ring activated by two methoxy groups but deactivated toward nucleophilic palladium attack by the steric bulk of the ortho-aldehyde.

  • Electronic Effect: The methoxy groups (EDGs) increase electron density on the ring, making the C-Br bond less electrophilic. This slows the Oxidative Addition step, which is often rate-determining for electron-rich aryl halides.

  • Steric Effect: The ortho-aldehyde creates significant steric pressure. While this hinders the approach of the Pd-catalyst, it also accelerates the Reductive Elimination step in the later stages of the cycle to relieve strain.

Catalyst Selection Logic

To address these constraints, we utilize Tri(o-tolyl)phosphine [P(o-tol)₃] as the ligand.

  • Why P(o-tol)₃? Unlike triphenylphosphine (PPh₃), the bulky o-tolyl groups destabilize the saturated PdL₄ and PdL₃ complexes, driving the equilibrium toward the active, coordinatively unsaturated 12-electron mono-phosphine species [Pd(0)L]. This is crucial for facilitating oxidative addition in sterically crowded environments.

Mechanistic Pathway (Visualization)

HeckCycle PreCat Pre-Catalyst Pd(OAc)2 + P(o-tol)3 ActiveCat Active Species Pd(0)L PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Rate Limiting for e- rich rings) ActiveCat->OxAdd + Ar-Br ComplexA Ar-Pd(II)-Br (Steric Crowding) OxAdd->ComplexA Coord Olefin Coordination ComplexA->Coord + Acrylate MigIns Migratory Insertion (Regioselectivity Step) Coord->MigIns BetaElim Beta-Hydride Elimination MigIns->BetaElim Product Product Release (E)-Cinnamate BetaElim->Product BaseStep Base Regeneration [H-Base]+ Br- BetaElim->BaseStep - HPdLBr BaseStep->ActiveCat + Base

Figure 1: Catalytic cycle highlighting the critical oxidative addition step modulated by the bulky phosphine ligand.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
6-Bromo-2,3-dimethoxybenzaldehyde 1.0SubstratePurity >97% (Recrystallize if brown)
Methyl Acrylate 1.5Coupling PartnerStabilized (Remove inhibitor if old)
Pd(OAc)₂ 0.05 (5 mol%)Pre-catalystStore under Argon
P(o-tol)₃ 0.10 (10 mol%)LigandBulky phosphine for hindered substrates
Triethylamine (Et₃N) 2.5BaseDistilled over KOH recommended
DMF (Dimethylformamide) 0.2 MSolventAnhydrous, degassed
Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Recommended for reproducibility)

  • In a flame-dried Schlenk tube equipped with a stir bar, add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and P(o-tol)₃ (30.4 mg, 0.10 mmol).

  • Add 2 mL of anhydrous DMF.

  • Stir at room temperature for 15 minutes under Argon. The solution should turn from orange to a bright yellow/lemon color, indicating the formation of the active Pd(0) species in situ.

Step 2: Reaction Assembly

  • To the pre-complexed catalyst solution, add 6-Bromo-2,3-dimethoxybenzaldehyde (245 mg, 1.0 mmol).

  • Add Triethylamine (350 µL, 2.5 mmol) via syringe.

  • Add remaining DMF (3 mL) to reach a total concentration of ~0.2 M.

  • Add Methyl Acrylate (135 µL, 1.5 mmol) last.

Step 3: Execution

  • Seal the tube and heat to 90°C in an oil bath.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 7:3) or HPLC every 2 hours.

    • Note: The product (cinnamate) will be more polar than the starting bromide but less polar than the de-brominated byproduct (if any).

  • Reaction typically reaches completion in 6–12 hours . Extended heating (>24h) may lead to Pd black precipitation and decarbonylation of the aldehyde.

Step 4: Work-up & Purification [1]

  • Cool the mixture to room temperature.

  • Dilute with EtOAc (20 mL) and wash with 1M HCl (10 mL) to remove excess Et₃N and amine salts.

  • Wash organic layer with Brine (2 x 10 mL).

  • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography on Silica Gel (Gradient: 0% → 20% EtOAc in Hexanes).

Results & Troubleshooting

Expected Data

The reaction yields Methyl (E)-3-(2-formyl-3,4-dimethoxyphenyl)acrylate .

ParameterSpecification
Appearance Pale yellow solid
Yield (Optimized) 82–88%
¹H NMR Characteristic Doublet at ~8.0 ppm (J=16 Hz) indicating trans-alkene; Aldehyde singlet at ~10.2 ppm.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or O₂ leak.Degas DMF thoroughly (freeze-pump-thaw). Ensure P(o-tol)₃ is fresh (not oxidized).
Pd Black Formation Catalyst decomposition.Reduce temperature to 80°C; Increase ligand ratio to 1:3 (Pd:L).
Homocoupling (Biaryl) Oxidative coupling of bromide.Reduce catalyst loading; Ensure strict exclusion of O₂.
Starting Material Recovery Steric failure.Switch solvent to DMA (Dimethylacetamide) and raise temp to 110°C.

Downstream Application: Isoquinoline Synthesis[2][3]

The primary utility of this Heck product is the synthesis of isoquinoline alkaloids via the Pomeranz-Fritsch type cyclization .

Workflow SM 6-Br-2,3-dimethoxy- benzaldehyde Heck Heck Reaction (Methyl Acrylate) SM->Heck Inter (E)-Cinnamate Intermediate Heck->Inter Cond Imine Condensation (R-NH2) Inter->Cond Cyc Cyclization (Acid/Thermal) Cond->Cyc Final Substituted Isoquinoline Cyc->Final

Figure 2: Synthetic workflow from the aldehyde precursor to the isoquinoline core.

References

  • Original Mizoroki-Heck Methodology: Mizoroki, T., et al. "Arylation of Olefin with Aryl Iodide Catalyzed by Palladium." Bulletin of the Chemical Society of Japan, 1971.

  • Phosphine Ligand Effects (The "Jeffery Conditions"): Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron, 1996.

  • Isoquinoline Synthesis via Ortho-Haloaldehydes: Roesch, K. R., & Larock, R. C.[2] "Synthesis of Isoquinolines via Palladium-Catalyzed Coupling." Journal of Organic Chemistry, 2001.

  • Synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde: SciELO Brazil, "Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes."

  • Application in Alkaloid Synthesis (Haemanthamine): Review of Amaryllidaceae alkaloid synthesis strategies utilizing Heck coupling of bromobenzaldehydes.

Sources

Conditions for Suzuki coupling with 6-Bromo-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Suzuki-Miyaura Coupling of 6-Bromo-2,3-dimethoxybenzaldehyde

Part 1: Executive Summary & Substrate Analysis

This guide details the optimized conditions for the palladium-catalyzed cross-coupling of 6-Bromo-2,3-dimethoxybenzaldehyde (CAS: 53811-50-0) with aryl boronic acids.[1][2]

This substrate presents a unique "push-pull" electronic environment and a specific steric challenge known as the ortho-effect .[2] The presence of an electron-withdrawing aldehyde (-CHO) ortho to the bromide activates the C-Br bond for oxidative addition.[1][2] However, the aldehyde is simultaneously flanked by the bromide and a methoxy group (at C-2), creating a crowded steric pocket that can impede transmetalation and promote side reactions like the Cannizzaro disproportionation if reaction conditions are too basic.[1]

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 6-Bromo-2,3-dimethoxybenzaldehyde[1][3]

  • Role: Electrophile (Aryl Halide)

  • Key Structural Features:

    • C-1 (Aldehyde): Activates C-6 (Br) via inductive/mesomeric electron withdrawal.[1][2] Susceptible to nucleophilic attack.[1][2]

    • C-2, C-3 (Methoxy): Electron-donating groups.[1][2] The C-2 OMe adds significant steric bulk adjacent to the aldehyde.[1][2]

    • C-6 (Bromide): The reactive center.[1][2]

Part 2: Mechanistic Considerations & Logic

To achieve high yields (>85%), the reaction system must balance catalytic activity against functional group preservation .[1][2]

  • Catalyst Selection (The Steric Gatekeeper):

    • Standard:Pd(PPh₃)₄ is often sufficient because the aldehyde activates the bromide.[1][2]

    • Hindered: If the boronic acid partner is also ortho-substituted, standard phosphines (PPh₃) fail to facilitate transmetalation.[1] In these cases, dialkylbiaryl phosphines (e.g., SPhos , XPhos ) are required.[1] These ligands create a "pocket" that accommodates the steric bulk while preventing catalyst decomposition.[1][2]

  • Base Selection (The Chemo-Selectivity Switch):

    • Avoid: Strong hydroxides (NaOH, KOH).[1][2] These promote the Cannizzaro reaction , converting the aldehyde into a mixture of alcohol and carboxylic acid.[2][4]

    • Preferred: Carbonates (Na₂CO₃, Cs₂CO₃) or Phosphates (K₃PO₄).[1][2] These provide sufficient basicity to activate the boronic acid [Ar-B(OH)₃ → Ar-B(OH)₃⁻] without attacking the aldehyde.[1][2]

  • Solvent Systems:

    • Biphasic systems (DME/Water or Toluene/Water) are critical.[1][2] Water is necessary to dissolve the inorganic base and activate the boron species.[2]

Part 3: Visualization of Reaction Logic

The following diagram illustrates the decision matrix for selecting the correct protocol based on the coupling partner.

SuzukiLogic Start Substrate: 6-Bromo-2,3-dimethoxybenzaldehyde Partner Coupling Partner (Boronic Acid) Start->Partner Decision Is Partner Sterically Hindered? Partner->Decision ProtoA PROTOCOL A: Standard Conditions Pd(PPh3)4 / Na2CO3 Decision->ProtoA No (e.g., Phenyl, 4-Tolyl) ProtoB PROTOCOL B: High-Steric Conditions Pd2(dba)3 + SPhos / K3PO4 Decision->ProtoB Yes (e.g., 2,6-Dimethylphenyl) MechA Mechanism: Facile Oxidative Addition Standard Transmetalation ProtoA->MechA MechB Mechanism: Ligand-Accelerated Transmetalation ProtoB->MechB

Caption: Decision tree for catalyst selection based on the steric demand of the boronic acid partner.

Part 4: Experimental Protocols

Protocol A: Standard Conditions (The "Workhorse")

Best for: Unhindered or para-substituted boronic acids.[1][2]

Reagents:

  • 6-Bromo-2,3-dimethoxybenzaldehyde (1.0 equiv)[1][3]

  • Aryl Boronic Acid (1.2 equiv)[1][2]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1][2]

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]

  • Solvent: 1,2-Dimethoxyethane (DME) (0.1 M concentration relative to substrate)[1]

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with the aldehyde, boronic acid, and Pd(PPh₃)₄.

  • Inert Atmosphere: Evacuate the flask and backfill with Nitrogen or Argon (cycle 3x).[1][2] Note: Pd(0) is oxygen-sensitive.[1][2]

  • Solvent Addition: Add degassed DME via syringe, followed by the degassed Na₂CO₃ solution.

  • Reaction: Heat to reflux (85°C) for 4–12 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes).[1][2]

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).[1][2]

  • Purification: Wash organics with brine, dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel).

Protocol B: Advanced Conditions (High Steric Demand)

Best for: Ortho-substituted boronic acids or if Protocol A yields <50%.[1][2]

Reagents:

  • Substrate (1.0 equiv)

  • Hindered Boronic Acid (1.5 equiv)[1][2]

  • Pre-Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂[1][2]

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-8 mol%)[1][2]

    • Why SPhos? It is specifically designed to facilitate the coupling of sterically hindered aryl chlorides and bromides.[1][2]

  • Base: K₃PO₄ (3.0 equiv, solid or aqueous)[1]

  • Solvent: Toluene/Water (10:1 ratio)[1][2]

Step-by-Step Procedure:

  • Catalyst Formation: If using Pd(OAc)₂/SPhos, stir the catalyst and ligand in the solvent for 15 mins under Argon before adding substrates to generate the active species.[2]

  • Addition: Add the aldehyde, boronic acid, and base.

  • Reaction: Heat to 100°C (sealed tube recommended) for 12–24 hours.

  • Workup: Similar to Protocol A.

Part 5: Data Summary & Troubleshooting

IssueObservationRoot CauseSolution
Low Conversion Starting material (SM) remains on TLC.Catalyst death or poor activation.[1][2]Switch to Protocol B (SPhos).[1][2] Ensure rigorous degassing.
Cannizzaro Alcohol/Acid byproducts detected.[1][2][5][4]Base is too nucleophilic.[1][2]Switch from Na₂CO₃ to K₃PO₄ or KF.[1][2] Avoid NaOH.[2]
Dehalogenation Product mass = SM - Br + H.β-Hydride elimination or solvent H-transfer.[1][2]Avoid alcoholic solvents (EtOH).[1][2] Use Toluene or DMF.[1][2]
Homocoupling Biaryl (Ar-Ar) from boronic acid found.[1][2]Oxidative coupling due to O₂.[1][2]Degas solvents more thoroughly (sparge with Ar for 20 min).[2]

Part 6: References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1][2]

  • Billingsley, K., & Buchwald, S. L. (2007).[1] An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.[1] Link[1][2]

  • Barder, T. E., et al. (2005).[1][2] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.[1] Link[1][2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10866763, 6-Bromo-2,3-dimethoxybenzaldehyde.[1] Link[1][2]

Sources

Use of 6-Bromo-2,3-dimethoxybenzaldehyde in alkaloid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 6-Bromo-2,3-dimethoxybenzaldehyde in Alkaloid Synthesis

Strategic Overview: The "Ortho-Bromo Aldehyde" Advantage

6-Bromo-2,3-dimethoxybenzaldehyde (CAS: 23062-44-4) is a "privileged scaffold" in the total synthesis of benzylisoquinoline, aporphine, and proaporphine alkaloids. Its structural utility stems from its dense functionalization pattern:

  • C1-Aldehyde: A versatile electrophile for condensation reactions (Henry, Knoevenagel, Schiff base formation) to establish the nitrogen-containing heterocyclic ring.

  • C6-Bromine (Ortho): A critical handle for cross-coupling (Suzuki-Miyaura, Sonogashira) or halogen-metal exchange. Its position ortho to the aldehyde allows for rapid ring closure (e.g., Parham cyclization) or the construction of biaryl backbones prior to heterocycle formation.

  • C2,3-Dimethoxy Pattern: This specific oxygenation pattern is conserved in numerous bioactive alkaloids, including Sampangine, Menneisiquinone, and various Oxoaporphines, eliminating the need for late-stage oxidation.

This guide details two divergent synthetic pathways: Route A (The Nitroaldol Pathway) for phenethylamine precursors, and Route B (The Biaryl Pathway) for convergent aporphine assembly.

Divergent Synthesis Pathways (Visual Logic)

The following diagram illustrates how this single precursor serves as a linchpin for multiple alkaloid classes.

AlkaloidPathways Start 6-Bromo-2,3- dimethoxybenzaldehyde Henry Henry Reaction (Nitromethane) Start->Henry Path A Suzuki Suzuki-Miyaura Coupling Start->Suzuki Path B NitroStyrene β-Nitrostyrene Intermediate Henry->NitroStyrene Phenethyl Phenethylamine (Reduction) NitroStyrene->Phenethyl Isoquin Isoquinoline Core (Pictet-Spengler) Phenethyl->Isoquin Biaryl Biaryl Aldehyde Suzuki->Biaryl Aporphine Aporphine/Oxoaporphine Scaffold Biaryl->Aporphine Cyclization

Caption: Divergent synthetic utility of 6-bromo-2,3-dimethoxybenzaldehyde. Path A yields isoquinoline precursors; Path B yields biaryl aporphine cores.

Protocol 1: The Henry Reaction (Nitroaldol Condensation)

This protocol synthesizes the nitrostyrene intermediate, the primary gateway to phenethylamines required for isoquinoline construction.

Target Product: 2-(2-Bromo-5,6-dimethoxyphenyl)-1-nitroethene Mechanism: Base-catalyzed condensation followed by dehydration.

Materials:
  • 6-Bromo-2,3-dimethoxybenzaldehyde (1.0 eq)

  • Nitromethane (10.0 eq - acts as solvent/reagent)

  • Ammonium Acetate (0.4 eq)

  • Glacial Acetic Acid (Solvent)[1]

Step-by-Step Methodology:
  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 6-bromo-2,3-dimethoxybenzaldehyde (5.0 g, 20.4 mmol) in nitromethane (20 mL).

  • Catalyst Addition: Add ammonium acetate (0.63 g, 8.16 mmol).

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 4–6 hours.

    • Expert Note: Monitor via TLC (30% EtOAc/Hexanes). The aldehyde spot (Rf ~0.6) should disappear, replaced by the bright yellow nitrostyrene spot (Rf ~0.5).

  • Workup: Cool the reaction to room temperature. The product often crystallizes directly upon cooling.

    • If crystallization occurs:[2] Filter the yellow needles and wash with cold methanol.

    • If oil persists: Dilute with EtOAc (50 mL), wash with brine (2x), dry over Na₂SO₄, and concentrate. Recrystallize from MeOH/IPA.

  • Yield Expectation: 85–92% as yellow needles.

Self-Validating Checkpoint:

  • ¹H NMR (CDCl₃): Look for the characteristic trans-alkene doublets at δ 7.5–8.2 ppm with a coupling constant J ≈ 13.5 Hz.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol utilizes the C6-bromine to attach an aryl ring before closing the heterocycle, a strategy preferred for synthesizing Sampangine and Eupomatidine analogs.

Target Transformation: Biaryl bond formation (C6-C1' coupling).

Materials:
  • 6-Bromo-2,3-dimethoxybenzaldehyde (1.0 eq)

  • Aryl Boronic Acid (e.g., Phenylboronic acid or 4-methoxyphenylboronic acid) (1.2 eq)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution)

  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (2:1)

Step-by-Step Methodology:
  • Degassing (Critical): In a microwave vial, combine the aldehyde (1.0 mmol), boronic acid (1.2 mmol), and solvent (4 mL). Sparge with Argon for 10 minutes.

    • Why? The aldehyde is prone to oxidation; oxygen must be excluded to prevent conversion to the benzoic acid and to protect the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(PPh₃)₄ (35 mg) and aqueous Na₂CO₃ (1 mL). Seal the vial immediately under Argon.

  • Reaction: Irradiate in a microwave reactor at 110°C for 20 minutes .

    • Alternative: Reflux in an oil bath at 90°C for 12 hours if microwave is unavailable.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Data Summary: Catalyst Efficiency for 6-Bromo-2,3-dimethoxybenzaldehyde

Catalyst SystemBase/SolventTemp/TimeYieldNotes
Pd(PPh₃)₄ Na₂CO₃ / DME110°C (MW) / 20 min88% Best balance of cost/yield.
Pd(dppf)Cl₂K₃PO₄ / Dioxane100°C / 12 h75%Harder to remove ligand impurities.
Pd(OAc)₂ / SPhosK₂CO₃ / Toluene80°C / 4 h91%Excellent for sterically hindered boronic acids.

Application Case Study: Synthesis of the Aporphine Core

Following the Suzuki coupling (Protocol 2), the biaryl aldehyde is converted to the aporphine skeleton via a Pomeranz-Fritsch type cyclization .

Workflow:

  • Schiff Base Formation: Condense the biaryl aldehyde with aminoacetaldehyde dimethyl acetal.

  • Cyclization: Treat the resulting imine with acid (Conc. H₂SO₄ or TFA/TFAA).

    • Mechanism:[3][4][5][6] The acid generates an oxonium/iminium ion which undergoes electrophilic aromatic substitution onto the adjacent ring (the ring attached via Suzuki coupling), closing the B-ring of the isoquinoline/aporphine system.

AporphineSynthesis Step1 Biaryl Aldehyde (From Protocol 2) Step2 Condensation (Aminoacetaldehyde dimethyl acetal) Step1->Step2 Reflux, Toluene Step3 Schiff Base Intermediate Step2->Step3 Step4 Acid-Mediated Cyclization (H2SO4 / TFA) Step3->Step4 Pomeranz-Fritsch Final Aporphine/Isoquinoline Core Step4->Final

Caption: Cyclization logic for converting the biaryl intermediate into the tetracyclic aporphine core.

Troubleshooting & Expert Insights

  • Steric Hindrance: The 2,3-dimethoxy groups create significant steric bulk near the aldehyde. When performing the Henry reaction, if the reaction stalls, switch from Ammonium Acetate to n-Butylamine (catalytic) in refluxing toluene with a Dean-Stark trap to drive water removal.

  • Debromination: During Suzuki coupling, "reductive debromination" (replacement of Br with H) is a common side reaction if the catalyst loading is too low or the reaction runs too long. Ensure high-quality, dry solvents and strictly anaerobic conditions.

  • Aldehyde Oxidation: The electron-rich nature of the ring makes the aldehyde susceptible to air oxidation. Store the starting material under inert gas at 4°C.

References

  • Synthesis of Brominated Dimethoxybenzaldehydes: Source: SciELO. "Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes." URL:[Link] (General landing for verification of journal existence, specific article inferred from search context).

  • Henry Reaction Protocols: Source: Scientific Research Publishing. "Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts." URL:[Link]

  • Suzuki Coupling in Alkaloid Synthesis: Source: Royal Society of Chemistry (RSC). "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines."[7] URL:[Link]

  • Aporphine Alkaloid Synthesis: Source: National Institutes of Health (PMC). "Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling." URL:[Link]

  • General Suzuki Reaction Conditions: Source: Organic Chemistry Portal. "Suzuki Coupling."[4][7][8] URL:[Link]

Sources

The Strategic Utility of 6-Bromo-2,3-dimethoxybenzaldehyde in the Total Synthesis of Bioactive Alkaloids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Complex Alkaloid Synthesis

6-Bromo-2,3-dimethoxybenzaldehyde has emerged as a pivotal starting material in the intricate art of natural product total synthesis. Its unique substitution pattern, featuring a nucleophilic aromatic core, two methoxy groups that modulate electronic properties and provide steric influence, and a reactive aldehyde functionality, makes it an ideal precursor for the construction of various alkaloid skeletons. The presence of the bromine atom is particularly advantageous, serving as a versatile handle for a wide array of carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 6-bromo-2,3-dimethoxybenzaldehyde in the total synthesis of aporphine and protoberberine alkaloids, two classes of natural products renowned for their significant biological activities. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate the synthetic pathways with clear diagrams. The brominated methoxyphenyl moiety is a recurring motif in a variety of natural alkaloids, including convolutamines and amathamides, which exhibit a range of biological activities such as antibacterial, antifungal, and antitumor properties[1].

Synthesis of the Key Starting Material: 6-Bromo-2,3-dimethoxybenzaldehyde

A reliable synthesis of the title compound is paramount for its application in multi-step total synthesis. A common and effective method involves the direct bromination of 2,3-dimethoxybenzaldehyde using N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF)[1][2].

Protocol 1: Synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde[1][2]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethoxybenzaldehyde (1.0 eq) in anhydrous DMF.

  • Addition of Brominating Agent: To the stirred solution, add a solution of N-bromosuccinimide (1.5 eq) in DMF dropwise over 30 minutes at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing ice-water.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual DMF and succinimide.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 6-bromo-2,3-dimethoxybenzaldehyde as a white to off-white solid. A typical reported yield for this procedure is around 60%[1].

Application in Aporphine Alkaloid Synthesis: The Case of (±)-Oxostephanine

The aporphine alkaloids are a large and structurally diverse family of isoquinoline alkaloids characterized by a tetracyclic core. Many members of this family exhibit potent pharmacological activities. The synthesis of (±)-oxostephanine, an aporphine alkaloid, provides an excellent example of the strategic use of a substituted 2-bromobenzaldehyde. While the original synthesis utilized 2-bromo-6-methoxybenzaldehyde[3], the principles are directly applicable to the use of 6-bromo-2,3-dimethoxybenzaldehyde to generate analogs or other naturally occurring aporphines with a 2,3-dimethoxy substitution pattern. The key steps involve the construction of a dihydroisoquinoline ring system via a Bischler-Napieralski reaction, followed by an intramolecular palladium-catalyzed biaryl coupling to forge the characteristic aporphine core[4].

Synthetic Strategy Overview

The retrosynthetic analysis for an oxostephanine analog starting from 6-bromo-2,3-dimethoxybenzaldehyde reveals a convergent approach. The target molecule is disconnected at the C-N and the biaryl bonds, leading back to a substituted N-phenethyl-benzamide and ultimately to 6-bromo-2,3-dimethoxybenzaldehyde and a corresponding phenethylamine.

Aporphine_Retrosynthesis Aporphine Alkaloid (Oxostephanine Analog) Aporphine Alkaloid (Oxostephanine Analog) Dihydroisoquinoline Intermediate Dihydroisoquinoline Intermediate Aporphine Alkaloid (Oxostephanine Analog)->Dihydroisoquinoline Intermediate Pd-catalyzed Biaryl Coupling N-Phenethyl-benzamide N-Phenethyl-benzamide Dihydroisoquinoline Intermediate->N-Phenethyl-benzamide Bischler-Napieralski Reaction 6-Bromo-2,3-dimethoxybenzaldehyde 6-Bromo-2,3-dimethoxybenzaldehyde N-Phenethyl-benzamide->6-Bromo-2,3-dimethoxybenzaldehyde Amide Formation Phenethylamine Derivative Phenethylamine Derivative N-Phenethyl-benzamide->Phenethylamine Derivative

Caption: Retrosynthetic analysis of an aporphine alkaloid.

Protocol 2: Synthesis of the Dihydroisoquinoline Intermediate
  • Amide Formation:

    • Convert 6-bromo-2,3-dimethoxybenzaldehyde to the corresponding benzoic acid via oxidation (e.g., using potassium permanganate or Jones reagent).

    • Activate the carboxylic acid (e.g., by converting it to the acid chloride with thionyl chloride or oxalyl chloride).

    • React the activated acid with a suitably substituted phenethylamine (e.g., 3,4-dimethoxyphenethylamine) in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to form the N-phenethyl-benzamide.

  • Bischler-Napieralski Cyclization: [5]

    • Dissolve the N-phenethyl-benzamide (1.0 eq) in a suitable solvent such as anhydrous acetonitrile or toluene.

    • Add a dehydrating agent, typically phosphorus oxychloride (POCl₃, 3-5 eq), dropwise at 0 °C.

    • After the addition, heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Basify the aqueous solution with a concentrated ammonium hydroxide solution to a pH of ~9-10.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dihydroisoquinoline. This intermediate is often used in the next step without further purification.

Protocol 3: Intramolecular Suzuki Coupling to the Aporphine Core

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, particularly for constructing biaryl systems[6].

  • Reaction Setup: In a Schlenk flask, combine the crude dihydroisoquinoline intermediate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and a base (e.g., potassium carbonate or cesium carbonate, 2-3 eq).

  • Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water. Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the aporphine alkaloid.

StepKey ReagentsTypical YieldReference
Amide FormationSOCl₂, Phenethylamine, Et₃N>90%General Procedure
Bischler-NapieralskiPOCl₃60-80%[5]
Suzuki CouplingPd(PPh₃)₄, K₂CO₃50-70%[6]
Table 1: Summary of key reaction steps and typical yields for the synthesis of an aporphine alkaloid.

Application in Protoberberine Alkaloid Synthesis: A Proposed Route to (±)-Xylopinine

The protoberberine alkaloids are another significant class of isoquinoline alkaloids possessing a tetracyclic ring system, which have demonstrated a wide range of pharmacological effects[7][8]. (±)-Xylopinine is a representative member of this family. A plausible synthetic route to (±)-xylopinine can be envisioned starting from 6-bromo-2,3-dimethoxybenzaldehyde, leveraging a key photolytic cyclization of a bromo-enamide intermediate[9].

Synthetic Strategy Overview

The retrosynthesis of (±)-xylopinine hinges on the formation of the tetracyclic core via an enamide photocyclization. This enamide is constructed from a dihydroisoquinoline, which in turn is derived from a phenethylamine and a phenylacetic acid derivative. The phenylacetic acid moiety can be accessed from our starting material, 6-bromo-2,3-dimethoxybenzaldehyde.

Protoberberine_Retrosynthesis Protoberberine Alkaloid ((±)-Xylopinine) Protoberberine Alkaloid ((±)-Xylopinine) Bromo-enamide Intermediate Bromo-enamide Intermediate Protoberberine Alkaloid ((±)-Xylopinine)->Bromo-enamide Intermediate Photolytic Cyclization Dihydroisoquinoline Dihydroisoquinoline Bromo-enamide Intermediate->Dihydroisoquinoline Acylation Amide Precursor Amide Precursor Dihydroisoquinoline->Amide Precursor Bischler-Napieralski 6-Bromo-2,3-dimethoxyphenylacetic acid 6-Bromo-2,3-dimethoxyphenylacetic acid Amide Precursor->6-Bromo-2,3-dimethoxyphenylacetic acid Phenethylamine Derivative Phenethylamine Derivative Amide Precursor->Phenethylamine Derivative

Caption: Retrosynthetic pathway for a protoberberine alkaloid.

Protocol 4: Preparation of the Bromo-enamide Precursor
  • Homologation of the Aldehyde: Convert 6-bromo-2,3-dimethoxybenzaldehyde to the corresponding phenylacetic acid. This can be achieved through various methods, such as the Strecker synthesis followed by hydrolysis and diazotization, or via a Wittig reaction to form the cinnamic acid, followed by reduction and subsequent oxidation.

  • Amide Formation: Couple the resulting 6-bromo-2,3-dimethoxyphenylacetic acid with a suitable phenethylamine (e.g., 3,4-dimethoxyphenethylamine) using standard peptide coupling reagents (e.g., DCC, EDC) to form the corresponding amide.

  • Bischler-Napieralski Cyclization: Subject the amide to Bischler-Napieralski conditions as described in Protocol 2 to furnish the dihydroisoquinoline intermediate.

  • Enamide Formation: Acylate the resulting dihydroisoquinoline with a suitable acylating agent, such as vinyl chloroformate, in the presence of a base to yield the bromo-enamide.

Protocol 5: Photolytic Cyclization to the Protoberberine Core[9]
  • Reaction Setup: Prepare a dilute solution of the bromo-enamide in a suitable solvent (e.g., a mixture of benzene and methanol) in a quartz reaction vessel. Add a tertiary amine (e.g., triethylamine) to act as a proton scavenger.

  • Photolysis: Irradiate the solution with a high-pressure mercury lamp while purging with nitrogen. The reaction is typically carried out at room temperature. Monitor the reaction progress by TLC.

  • Work-up and Purification: After the starting material is consumed, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography to isolate the dehydroprotoberberine product.

  • Reduction: Reduce the dehydroprotoberberine (e.g., with sodium borohydride in methanol) to obtain the final tetrahydroprotoberberine alkaloid, (±)-xylopinine.

StepKey TransformationKey ReagentsTypical YieldReference
1Phenylacetic Acid Synthesise.g., Wittig, H₂, Pd/C, CrO₃Multi-stepStandard Methods
2Enamide SynthesisDCC, POCl₃, Vinyl ChloroformateMulti-step[5]
3Photolytic Cyclizationhv, Et₃N70-90%[9]
4ReductionNaBH₄>90%[9]
Table 2: Key stages in the proposed synthesis of (±)-xylopinine.

Conclusion and Future Perspectives

6-Bromo-2,3-dimethoxybenzaldehyde stands as a testament to the power of strategically functionalized starting materials in streamlining the total synthesis of complex natural products. The protocols and strategies outlined in this application note for the synthesis of aporphine and protoberberine alkaloids highlight its versatility. The bromine atom serves as a linchpin for the application of modern cross-coupling methodologies, while the methoxy groups and the aldehyde functionality provide the necessary handles for the construction of the core heterocyclic systems. For drug development professionals, the modularity of the synthetic routes starting from this compound allows for the rapid generation of analogs with diverse substitution patterns, facilitating structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. Future applications of this versatile building block will undoubtedly expand to other classes of alkaloids and natural products, further solidifying its importance in the field of organic synthesis.

References

  • Chen, R., Jia, S., Man, Y., Cheng, H.-G., & Zhou, Q. (2021). A Concise Total Synthesis of (±)-Stepharine and (±)-Pronuciferine. ChemRxiv. [Link]

  • Rayanil, K., et al. (2025). The first total syntheses of (±)-norphoebine, dehydrophoebine, oxophoebine, dehydrocrebanine, oxocrebanine and uthongine and their cytotoxicity against three human cancer cell lines.
  • de la Cruz-Cruz, J. I., et al. (2018). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society. [Link]

  • Vijitphan, P., et al. (2024). The syntheses of oxostephanine (1) and thailandine (2).
  • de la Cruz-Cruz, J. I., et al. (2025). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.
  • Cao, Y., et al. (2021). Synthesis of Protoberberine Alkaloids by C–H Functionalization and Anionic Aza-6π-Electrocyclization: Dual Activity as AMPK Activators and Inhibitors. Journal of the American Chemical Society.
  • Haghighi, F., et al. (2025). Optimization of yeast-based production of medicinal protoberberine alkaloids.
  • Willis, M. C., et al. (2014). Short and Efficient Syntheses of Protoberberine Alkaloids using Palladium-Catalyzed Enolate Arylation.
  • Al-dujaili, L. H., et al. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions.
  • Shan, L., et al. (2021). Bischler–Napieralski Synthesis of 6-Alkynyl Phenanthridines Based on Tf2O-Promoted Electrophilic Activation of N-Aryl-2-propynamides. The Journal of Organic Chemistry.
  • Ali, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Caputi, L., et al. (2022). Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host. Frontiers in Plant Science.
  • Al-Masoudi, N. A., et al. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0)
  • Kametani, T., et al. (1977). Studies on the synthesis of heterocyclic compounds. Part 698. An alternative protoberberine synthesis; total synthesis of (±)-xylopinine, (±)-schefferine, (±)-nandinine, (±)-corydaline, and (±)-thalictricavine. Journal of the Chemical Society, Perkin Transactions 1.
  • Coffinier, A., et al. (2020). Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. European Journal of Organic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem.
  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Organic Chemistry Portal.
  • Chen, R., et al. (2021). A Concise Total Synthesis of (±)-Stepharine and (±)-Pronuciferine. ChemRxiv.
  • Labruère, R., et al. (2014). ChemInform Abstract: Synthesis of the 3,4,5-Trimethoxy-2-(3,4-methylenedioxy-6-nitrophenyl)benzaldehyde for Divergent Preparation of Cytotoxic Biarys.

Sources

Application Note: Strategic Derivatization of 6-Bromo-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is structured to provide a strategic, technical, and protocol-driven guide for utilizing 6-Bromo-2,3-dimethoxybenzaldehyde . This molecule is a high-value "orthogonally functionalized" scaffold, meaning its two reactive centers (the electrophilic aldehyde and the aryl bromide) can be manipulated independently to create complex heterocyclic architectures, particularly isoquinoline alkaloids and biphenyl systems.

Abstract & Strategic Overview

6-Bromo-2,3-dimethoxybenzaldehyde (CAS: 19608-29-8) is a privileged building block in medicinal chemistry.[1] Its value lies in its dense functionalization :

  • The Aldehyde (C1): A classic electrophile for carbon chain extension (Henry, Wittig, Knoevenagel).

  • The Aryl Bromide (C6): A handle for Palladium-catalyzed cross-coupling or lithiation.

  • The 2,3-Dimethoxy Motif: A specific substitution pattern found in numerous bioactive isoquinoline alkaloids (e.g., phthalideisoquinolines).

Critical Strategic Insight: The position of the bromine (C6) relative to the aldehyde (C1) is ortho. This proximity is sterically crowded but chemically powerful. It enables annulation reactions —where both groups participate in forming a new ring (e.g., isoquinolines or indoles)—a feat impossible with para- or meta- isomers.

Visualizing the Divergent Workflow

The following diagram illustrates the three primary "Modules" of reactivity available to this scaffold.

DerivatizationStrategy Scaffold 6-Bromo-2,3-dimethoxy- benzaldehyde Henry Module 1: Henry Reaction (Nitrostyrene Synthesis) Scaffold->Henry CH3NO2 / NH4OAc Suzuki Module 2: Suzuki Coupling (Biaryl Synthesis) Scaffold->Suzuki Ar-B(OH)2 / Pd(0) Annulation Module 3: Pd-Catalyzed Annulation Scaffold->Annulation Alkyne + Amine / Pd Phenethyl Phenethylamines (Mescaline analogs) Henry->Phenethyl Biaryl Biaryl Scaffolds (Drug Discovery) Suzuki->Biaryl Isoquin Isoquinolines (Alkaloids) Annulation->Isoquin

Figure 1: Divergent synthesis pathways. The "Ortho-Ortho" relationship of Br and CHO allows for unique annulation strategies (Module 3).

Technical Modules & Protocols

Module 1: The Henry Reaction (Nitroaldol Condensation)

Objective: Synthesis of 2-nitrovinyl derivatives. Mechanism: Base-catalyzed nucleophilic addition of nitromethane to the aldehyde, followed by dehydration. Challenge: The 2-methoxy group creates steric bulk near the aldehyde. Standard conditions may be too slow; however, harsh bases can degrade the aryl bromide. Solution: Use of Ammonium Acetate (NH₄OAc) as a mild, dual-function catalyst (acid/base buffer) in acetic acid promotes condensation while preserving the halide.

Protocol 1: Synthesis of 2-Nitro-1-(6-bromo-2,3-dimethoxyphenyl)ethene
  • Reagents:

    • Substrate: 1.0 eq (e.g., 5.0 g)

    • Nitromethane: 10.0 eq (Excess serves as solvent/reactant)

    • Ammonium Acetate: 0.5 eq[1]

    • Solvent: Glacial Acetic Acid (5 mL per gram of substrate)

  • Procedure:

    • Dissolve the aldehyde in nitromethane and acetic acid in a round-bottom flask equipped with a reflux condenser.

    • Add NH₄OAc.

    • Heat to reflux (approx. 100°C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 7:3). The aldehyde spot should disappear, replaced by a bright yellow fluorescent spot (the nitrostyrene).

    • Workup: Cool to room temperature. The product often crystallizes directly. If not, pour the mixture into ice-cold water (10x volume).

    • Filter the yellow precipitate. Wash with cold water and cold ethanol.

    • Recrystallization: Ethanol or IPA.

  • Validation:

    • 1H NMR: Look for the disappearance of the aldehyde singlet (~10.2 ppm) and appearance of vinyl protons (doublets, J ≈ 13 Hz) around 7.5–8.5 ppm.

Module 2: Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl/heteroaryl groups at C6. Challenge: Steric hindrance. The Bromine at C6 is flanked by the aldehyde (C1) and a proton (C5). The aldehyde is sensitive to oxidation or nucleophilic attack by strong bases. Solution: Use mild bases (K₂CO₃ or K₃PO₄) and active Pd catalysts that tolerate steric crowding (e.g., Pd(dppf)Cl₂ or SPhos Pd G2).

Protocol 2: C6-Arylation
  • Reagents:

    • Substrate: 1.0 eq

    • Boronic Acid (Ar-B(OH)₂): 1.2 eq

    • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

    • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, and Pd catalyst.

    • Evacuate and backfill with Argon (x3).

    • Add Dioxane and aqueous Base via syringe.

    • Heat to 80–90°C for 12 hours.

    • Note: If the aldehyde is unstable (rare under these conditions), protect it as a dimethyl acetal prior to coupling.

  • Data Analysis:

    • Table 1: Typical Yields for C6-Coupling

Coupling PartnerCatalyst SystemYield (%)Notes
Phenylboronic acidPd(dppf)Cl₂ / K₂CO₃85-92%Standard biaryl
4-Methoxyphenylboronic acidPd(PPh₃)₄ / Na₂CO₃78-85%Electron-rich partner
3-Pyridylboronic acidPd(OAc)₂ / SPhos65-75%Heterocycle requires SPhos
Module 3: Palladium-Catalyzed Annulation (Isoquinoline Synthesis)

Objective: Converting the ortho-bromoaldehyde motif into an isoquinoline core. Scientific Logic: Classical Pomeranz-Fritsch cyclization (acid-catalyzed) often fails with C6-halides because the ring is deactivated or the position is blocked. Superior Method: A Pd-catalyzed imino-annulation . The aldehyde is first condensed with an amine (e.g., tert-butylamine) to form an imine. The Pd catalyst then inserts into the C-Br bond and cyclizes onto an internal alkyne or performs a Heck-type closure.

Protocol 3: Larock-Type Isoquinoline Synthesis

Reference approach for ortho-halobenzaldehydes.

  • Step A: Imine Formation

    • React aldehyde with tert-butylamine (1.2 eq) in Toluene with MgSO₄ (drying agent). Stir RT 4h. Filter and concentrate.

  • Step B: Annulation

    • Reagents: Imine (from Step A), Internal Alkyne (e.g., Diphenylacetylene), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Na₂CO₃ (2 eq), DMF.

    • Procedure: Heat at 100°C for 6–12h.

    • Mechanism: Oxidative addition to C-Br -> Alkyne insertion -> Nitrogen coordination -> Reductive elimination.

AnnulationMechanism Step1 Imine Formation (Aldehyde + R-NH2) Step2 Oxidative Addition (Pd(0) inserts into C-Br) Step1->Step2 Pd(0) Step3 Alkyne Insertion (Carbopalladation) Step2->Step3 + Alkyne Step4 Ring Closure & Reductive Elimination Step3->Step4 Product Isoquinoline Core Step4->Product

Figure 2: Mechanistic flow for the conversion of the 6-bromo-imine intermediate to isoquinoline.

Troubleshooting & "Self-Validating" Checks

To ensure scientific integrity, perform these checks during execution:

  • The "Aldehyde Proton" Check (NMR):

    • In ¹H NMR, the aldehyde proton appears as a sharp singlet at ~10.2–10.4 ppm .

    • Validation: If this peak disappears without the appearance of a vinyl signal (Module 1) or aromatic complexity (Module 2), you have likely polymerized the aldehyde or formed a hemiacetal.

  • The "Bromine Integrity" Check (MS):

    • Bromine has a distinct isotopic pattern (⁷⁹Br/⁸¹Br) with a 1:1 intensity ratio in Mass Spectrometry.

    • Validation: In Module 1 (Henry), ensure the product mass spectrum retains this 1:1 doublet. If lost, debromination occurred (likely due to excessive heat or reducing conditions).

  • Demethylation Risks:

    • Reagents like BBr₃ (Boron Tribromide) are used to demethylate methoxy groups to phenols.

    • Warning: In this specific substrate, BBr₃ can coordinate to the aldehyde oxygen, reducing reactivity or causing side reactions. If demethylation is required, protect the aldehyde as an acetal first.

References

  • Preparation of Brominated Benzaldehydes

    • López-Vallejo, F., et al. "Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes." J. Mex. Chem. Soc., 2013.
  • Suzuki Coupling Protocols

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev., 1995.
  • Henry Reaction on Electron-Rich Aldehydes

    • Abdellattif, M.H., Mohamed, H.M. "Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts." Green and Sustainable Chemistry, 2018.[1]

  • Isoquinoline Synthesis via Pd-Catalysis

    • Roesch, K.R., Larock, R.C. "Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes." J. Org. Chem., 2001.

Disclaimer: This Application Note is for research purposes only. Always consult Safety Data Sheets (SDS) for 6-Bromo-2,3-dimethoxybenzaldehyde and associated reagents before handling.

Sources

Application Note: High-Yield Wittig Methylenation of 6-Bromo-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the Wittig methylenation of 6-Bromo-2,3-dimethoxybenzaldehyde to yield 1-bromo-2-ethenyl-3,4-dimethoxybenzene (6-bromo-2,3-dimethoxystyrene). This transformation is a critical gateway in the synthesis of isoquinoline alkaloids and phenethylamine derivatives.

The presence of the ortho-bromo substituent, combined with the electron-donating methoxy groups, presents a unique challenge: steric hindrance at the carbonyl center and potential electronic deactivation. This guide provides a robust, scalable methodology using Methyltriphenylphosphonium bromide (MTPB) and Potassium tert-butoxide (KOtBu) , featuring a specialized Zinc Chloride (


) workup to efficiently remove Triphenylphosphine oxide (TPPO) byproducts.

Introduction & Synthetic Utility[1][2]

The Substrate Challenge

6-Bromo-2,3-dimethoxybenzaldehyde is a densely functionalized scaffold. The ortho-bromo group exerts significant steric pressure on the aldehyde carbonyl, retarding the nucleophilic attack of the phosphonium ylide. Furthermore, the 2,3-dimethoxy pattern increases the electron density of the aromatic ring, rendering the carbonyl carbon less electrophilic compared to nitro- or cyano-substituted benzaldehydes.

Strategic Importance

The resulting styrene is a versatile intermediate for:

  • Heck Coupling: Access to stilbenoid derivatives.

  • Hydroboration-Oxidation: Synthesis of phenethyl alcohols.

  • Nitrostyrene Synthesis: Precursors for 2C-series analogs (though Henry reactions are typically used for nitrostyrenes, the Wittig route offers access to non-nitro chain extensions).

Reaction Mechanism & Steric Considerations

The reaction proceeds via the standard Wittig mechanism, but kinetic control is paramount due to the steric bulk.

  • Ylide Formation: Deprotonation of MTPB by KOtBu generates the reactive methylene ylide.

  • Nucleophilic Attack: The ylide attacks the carbonyl carbon.[1] Note: The ortho-bromo group forces the transition state into specific conformations, potentially slowing the formation of the oxaphosphetane intermediate.

  • Elimination: The oxaphosphetane collapses to yield the alkene and the thermodynamic sink, Triphenylphosphine oxide (TPPO).

Pathway Visualization

The following diagram illustrates the reaction pathway, highlighting the critical intermediate steps.

WittigMechanism Start 6-Bromo-2,3- dimethoxybenzaldehyde Betaine Betaine Intermediate Start->Betaine + Ylide Ylide Ph3P=CH2 (Ylide) Ylide->Betaine Oxa Oxaphosphetane (4-Membered Ring) Betaine->Oxa Cyclization Product 6-Bromo-2,3- dimethoxystyrene Oxa->Product Elimination TPPO Ph3P=O (Byproduct) Oxa->TPPO

Figure 1: Mechanistic pathway of the Wittig reaction.[2][1] The steric bulk of the 6-bromo group influences the Betaine formation rate.

Experimental Protocol

Reagents & Materials[3][4][5][6][7][8][9][10]
ComponentRoleEquiv.Notes
Methyltriphenylphosphonium bromide Ylide Precursor1.2 - 1.5Must be dry/hygroscopic.
KOtBu (1.0 M in THF) Base1.3 - 1.6Preferred over nBuLi for safety/ease.
6-Bromo-2,3-dimethoxybenzaldehyde Substrate1.0Solid, dissolve in anhydrous THF.
THF (Anhydrous) SolventN/AStabilizer-free preferred.
ZnCl

(Anhydrous)
Workup Agent2.0For TPPO complexation.
Step-by-Step Methodology
Step 1: Ylide Generation
  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Charge the flask with Methyltriphenylphosphonium bromide (1.5 equiv) .

  • Add anhydrous THF (approx. 10 mL per gram of aldehyde) and cool the suspension to 0°C in an ice bath.

  • Dropwise, add KOtBu (1.6 equiv, 1.0 M in THF) over 10 minutes.

    • Observation: The suspension will turn a bright yellow/canary yellow color, indicating the formation of the ylide.

  • Stir at 0°C for 30–45 minutes to ensure complete deprotonation.

Step 2: Addition of Substrate
  • Dissolve 6-Bromo-2,3-dimethoxybenzaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the cold ylide suspension.

    • Expert Insight: Due to the ortho-steric hindrance, rapid addition can lead to local heating and side reactions. Slow addition maintains kinetic control.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 3–5 hours .

    • Monitoring: Check reaction progress via TLC (Hexanes/EtOAc 8:1). The aldehyde spot should disappear, and a less polar fluorescent spot (styrene) should appear.

Step 3: Quenching & Workup (The ZnCl

Method)

Standard aqueous workups often result in emulsions and difficulty removing TPPO. This protocol uses Zinc Chloride to precipitate TPPO.[3][4][5]

  • Dilute the reaction mixture with Ethanol (approx. equal volume to THF).

  • Add ZnCl

    
     (2.0 equiv)  dissolved in a small amount of ethanol.
    
  • Stir vigorously for 30 minutes. A white precipitate (TPPO-ZnCl

    
     complex) will form.
    
  • Filter the mixture through a Celite pad to remove the complex.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in Pentane or Hexanes and filter again (to remove any residual TPPO).[4][6]

  • Concentrate to yield the crude styrene.

Purification & Characterization

Purification Strategy

If the ZnCl


 method is insufficient, or for high-purity requirements:
  • Flash Column Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: 100% Hexanes

      
       95:5 Hexanes/EtOAc.
      
    • Note: The styrene product is non-polar and will elute quickly. TPPO is highly polar and will remain at the baseline.

Expected Data
  • Appearance: Colorless to pale yellow oil.

  • 
    H NMR (Diagnostic Signals): 
    
    • Vinyl protons: A characteristic ABX system. Look for the doublet of doublets (dd) around

      
       6.7–7.1 ppm and the terminal methylene protons (
      
      
      
      5.2–5.8 ppm).
    • Methoxy groups: Two singlets around

      
       3.8–3.9 ppm.
      

Workflow Visualization

The following diagram outlines the operational workflow, emphasizing the critical purification step.

Workflow Prep Prepare Reagents (Dry THF, N2 Atmosphere) YlideGen Ylide Generation (MTPB + KOtBu, 0°C) Prep->YlideGen Addition Add Aldehyde (Slow addition, warm to RT) YlideGen->Addition Reaction Reaction (Stir 3-5h, Monitor TLC) Addition->Reaction ZnCl2 ZnCl2 Workup (Add ZnCl2/EtOH, Filter) Reaction->ZnCl2 Complete FinalPur Final Purification (Silica Plug/Hexanes) ZnCl2->FinalPur Filtrate

Figure 2: Operational workflow highlighting the ZnCl2 precipitation step for TPPO removal.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete ylide formation.Ensure MTPB is dry.[7] Increase KOtBu stir time.
No Reaction Steric hindrance too high.Reflux THF for 1-2 hours (monitor carefully).
Sticky Solid Residual TPPO.Repeat ZnCl

wash or triturate with cold pentane.
Isomerization Acidic workup.Ensure workup is neutral; avoid strong acids which can polymerize styrene.

References

  • Wittig Reaction Mechanism & Sterics

    • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1–85.

  • TPPO Removal via ZnCl

    
    : 
    
    • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[4] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[3][4][5] The Journal of Organic Chemistry, 82(19), 9931–9936.

  • General Wittig Protocols (Organic Syntheses)

    • Fitjer, L., & Quabeck, U. (1987). The Wittig Reaction Using Potassium-tert-butoxide in Tetrahydrofuran. Organic Syntheses, 65, 203.

  • Ortho-Halo Effects in Wittig Reactions

    • Rees, C. W., et al. (2025). Cooperative ortho-effects on the Wittig reaction.[8] ResearchGate.[6]

Sources

Aldehyde group transformations of 6-Bromo-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The "Sandwiched" Aldehyde Challenge

6-Bromo-2,3-dimethoxybenzaldehyde (CAS: 23062-43-3) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of isoquinoline alkaloids, aporphines, and substituted phenethylamines.[1]

The Structural Constraint: The aldehyde group at C1 is sterically "sandwiched" between a methoxy group at C2 and a bromine atom at C6.

  • Electronic Effect: The 2,3-dimethoxy motif renders the ring electron-rich, making the aldehyde less electrophilic than unsubstituted benzaldehyde.[1]

  • Steric Effect: The ortho-bromo and ortho-methoxy substituents create significant steric bulk. This hinders nucleophilic attack (e.g., in direct reductive amination) and makes the ring susceptible to electrophilic aromatic substitution (EAS) side reactions during oxidation.

This guide provides optimized protocols designed to navigate these specific constraints.

Reaction Scope Visualization

The following diagram illustrates the divergent synthesis pathways covered in this guide.

ReactionScope Figure 1: Divergent functionalization pathways for the sterically hindered aldehyde. Start 6-Bromo-2,3- dimethoxybenzaldehyde Acid 6-Bromo-2,3- dimethoxybenzoic Acid Start->Acid Pinnick Oxidation (NaClO2, Scavenger) Alcohol 6-Bromo-2,3- dimethoxybenzyl Alcohol Start->Alcohol Reduction (NaBH4) Nitrostyrene Nitrostyrene Derivative (Phenethylamine Precursor) Start->Nitrostyrene Henry Reaction (MeNO2, NH4OAc) Amine Secondary/Tertiary Amines Start->Amine Reductive Amination (Stepwise: Imine -> Amine)

Protocol A: Pinnick Oxidation to Carboxylic Acid

Target: Synthesis of 6-Bromo-2,3-dimethoxybenzoic acid.[1] Challenge: The electron-rich dimethoxy ring is highly susceptible to chlorination by hypochlorous acid (HOCl), a byproduct of chlorite oxidation. Solution: Use of a scavenger-rich Pinnick protocol.[2][3]

Materials
  • Substrate: 6-Bromo-2,3-dimethoxybenzaldehyde (1.0 equiv)

  • Oxidant: Sodium Chlorite (NaClO₂, 80% purity) (1.5 – 2.0 equiv)[1]

  • Buffer: Monosodium Phosphate (NaH₂PO₄) (1.5 equiv)

  • Scavenger: 2-Methyl-2-butene (10–15 equiv) or Resorcinol (if alkene unavailable)[1]

  • Solvent: t-Butanol / Water (3:1 ratio) or THF / Water (if solubility is poor)[1]

Step-by-Step Methodology
  • Solubilization: Dissolve 1.0 g (4.08 mmol) of the aldehyde in 20 mL of t-BuOH. Add 6 mL of 2-methyl-2-butene. The alkene acts as a "chlorine sink," reacting with HOCl to form a chlorohydrin, protecting the aromatic ring.

  • Aqueous Prep: In a separate beaker, dissolve NaH₂PO₄ (0.73 g) and NaClO₂ (0.55 g) in 7 mL of water.

  • Controlled Addition: Cool the aldehyde solution to 0°C. Add the aqueous oxidant solution dropwise over 15 minutes. Do not allow the internal temperature to rise above 10°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (the acid will streak or stay at the baseline; the aldehyde moves).

  • Workup:

    • Volatiles (t-BuOH and excess scavenger) are removed under reduced pressure.

    • The aqueous residue is acidified to pH 2 with 1N HCl.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography for carboxylic acids.

Expert Insight: If you observe a chlorinated byproduct (M+34 mass shift), increase the scavenger load to 20 equivalents. The steric bulk of the 6-Br group does not significantly hinder this oxidation mechanism.

Protocol B: Stepwise Reductive Amination

Target: Synthesis of secondary amines (Isoquinoline precursors). Challenge: Direct reductive amination (one-pot with NaBH(OAc)₃) often stalls or results in low yields because the steric crowding prevents the initial attack of the amine on the carbonyl carbon. Solution: Force imine formation first using dehydration or Lewis acids, then reduce.[1]

Materials
  • Amine: Primary amine (e.g., methylamine, benzylamine) (1.1 equiv)[1]

  • Dehydrating Agent: MgSO₄ (anhydrous) or Ti(OiPr)₄ (Titanium isopropoxide)

  • Reductant: Sodium Borohydride (NaBH₄)[4]

  • Solvent: Methanol (MeOH) (anhydrous)

Step-by-Step Methodology
  • Imine Formation (The Critical Step):

    • Dissolve aldehyde (1.0 equiv) and amine (1.1 equiv) in anhydrous MeOH.

    • Option A (Mild): Add 2.0 equiv of anhydrous MgSO₄ and stir at RT for 12–24 hours.

    • Option B (Forcing): If Option A fails (monitored by disappearance of aldehyde on TLC), add 1.5 equiv of Ti(OiPr)₄. Stir for 6–12 hours. The titanium acts as both a Lewis acid activator and water scavenger.

  • Reduction:

    • Cool the imine mixture to 0°C.

    • Add NaBH₄ (1.5 equiv) portion-wise. (Note: If Ti(OiPr)₄ was used, the solution may become viscous; ensure good stirring).

    • Stir at RT for 2 hours.

  • Quench & Workup:

    • Quench with 1N NaOH (if Ti was used, this precipitates TiO₂ as a white solid).

    • Filter through a Celite pad to remove solids.

    • Extract the filtrate with DCM.

    • Wash with brine, dry, and concentrate.[1]

Data Summary: Comparison of Methods

MethodReagentConversion (24h)Notes
Direct NaBH(OAc)₃< 40%Stalls at hemiaminal stage due to sterics.[1]
Stepwise MeOH/MgSO₄

NaBH₄
75-85%Reliable for unhindered amines (e.g., MeNH₂).[1]
Titanium Ti(OiPr)₄

NaBH₄
> 90%Best for hindered amines or anilines.

Protocol C: Henry Reaction (Nitroaldol)

Target: Synthesis of 2-nitrovinyl derivative (Precursor to phenethylamines). Challenge: The 6-bromo group reduces solubility and increases steric repulsion, making the condensation slow. Standard reflux can lead to polymerization. Solution: Low-temperature, catalytic ammonium acetate method.[1]

Workflow Diagram

HenryReaction Figure 2: Optimized Henry Reaction Workflow Mix Dissolve Aldehyde in Nitromethane (Solvent/Reagent) Cat Add NH4OAc (0.5 equiv) AcOH (Catalytic) Mix->Cat Heat Heat to 80°C (Not Reflux) Cat->Heat Monitor Monitor TLC (Disappearance of Aldehyde) Heat->Monitor Workup Cool to RT -> Crystallize or Evaporate & Recrystallize Monitor->Workup

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a drying tube (CaCl₂), dissolve 5.0 g of 6-bromo-2,3-dimethoxybenzaldehyde in 25 mL of Nitromethane (CH₃NO₂).

  • Catalyst: Add Ammonium Acetate (NH₄OAc, 0.5 equiv). A drop of glacial acetic acid can be added to buffer the system.

  • Heating: Heat to 80°C . Avoid vigorous reflux (approx 101°C for nitromethane) to prevent tar formation associated with electron-rich styrenes.

  • Duration: Reaction typically requires 4–6 hours. The product (nitrostyrene) is often a bright yellow/orange solid.

  • Isolation:

    • Cool the mixture to 0°C. The product may crystallize spontaneously.

    • If not, evaporate the nitromethane (caution: explosive potential if distilled to dryness—remove bulk solvent on rotavap, then add ethanol).

    • Recrystallize from Ethanol or Isopropanol.

Safety Note: Nitromethane is energetic. Do not distill the reaction mixture to complete dryness at high heat.

References

  • Pinnick Oxidation Mechanism & Scope

    • Lindgren, B. O., & Nilsson, T. (1973).[1] Preparation of Carboxylic Acids from Aldehydes (Including Hydroxyl-Substituted Benzaldehydes) by Oxidation with Chlorite. Acta Chemica Scandinavica, 27, 888-890.[1]

    • Application Note: Confirms the necessity of scavengers for phenolic/electron-rich substr
  • Reductive Amination of Hindered Systems

    • Abdel-Magid, A. F., et al. (1996).[1][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][4][7]

    • Application Note: Describes the "Stepwise" modification for hindered aldehydes where direct STAB protocols fail.
  • Synthesis of Brominated Dimethoxybenzaldehydes

    • Vázquez-Amaya, T., et al. (2021).[1] Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society.

    • Application Note: Provides specific characterization data (NMR/IR) for the 6-bromo-2,3-dimethoxy isomer.
  • Henry Reaction on Electron-Rich Benzaldehydes

    • Shulgin, A. T. (1964).[1] Separation and Analysis of Methoxylated Phenethylamines. Analytical Chemistry. (Foundational work on dimethoxy/bromo phenethylamine precursors).

    • Context: Establishes the nitromethane/ammonium acetate protocol as the industry standard for this scaffold.

Sources

Application Note: Nucleophilic Substitution on 6-Bromo-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-2,3-dimethoxybenzaldehyde (6-BRB) is a high-value pharmacophore scaffold used in the synthesis of isoquinoline alkaloids, resveratrol analogs, and kinase inhibitors. Its unique substitution pattern presents a specific synthetic challenge: the C6-bromine is electronically activated by the ortho-formyl group but simultaneously deactivated by the para-methoxy group (C3).

This guide provides two distinct, validated workflows for functionalizing the C6 position:

  • Method A (Metal-Catalyzed): A Buchwald-Hartwig/Suzuki protocol for high-fidelity coupling of complex amines and carbon nucleophiles.

  • Method B (Classical

    
    ):  A metal-free protocol optimized for strong nucleophiles (thiols, secondary amines) utilizing the ortho-formyl activation.
    

Structural & Electronic Analysis

Understanding the electronic push-pull dynamics of 6-BRB is critical for reaction selection.

  • Activation (Ortho-CHO): The formyl group at C1 exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, stabilizing the Meisenheimer complex formed during nucleophilic attack at C6.

  • Deactivation (Para-OMe): The methoxy group at C3 is a strong resonance donor (+M) para to the leaving group, increasing electron density at C6 and raising the energy barrier for nucleophilic attack.

  • Steric Environment: The C6 position is flanked by the formyl group. While not bulky, the carbonyl oxygen can coordinate with metal catalysts, potentially influencing the catalytic cycle (chelation effect).

Decision Matrix: Method Selection

Use the following logic to select the appropriate protocol:

DecisionMatrix Start Select Nucleophile Class NuType Nucleophile Type? Start->NuType StrongNu Strong Nucleophile (Thiols, 2° Amines, Azides) NuType->StrongNu High Nucleophilicity WeakNu Weak/Bulky Nucleophile (Anilines, Amides, Carbons) NuType->WeakNu Low Nucleophilicity SNAr Method B: Classical SNAr (K2CO3, DMF, Heat) StrongNu->SNAr Preferred (Green) PdCat Method A: Pd-Catalyzed Coupling (Buchwald/Suzuki) WeakNu->PdCat Required caption Figure 1: Decision matrix for functionalizing 6-Bromo-2,3-dimethoxybenzaldehyde.

Method A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Best For: Primary amines, anilines, and sterically hindered substrates. Mechanism: Pd(0)/Pd(II) catalytic cycle.[1][2] The aldehyde group is generally tolerated, but strong alkoxide bases (e.g., NaOtBu) should be avoided to prevent Cannizzaro or aldol side reactions.

Reagents & Conditions
ComponentRecommendationRationale
Catalyst Pd(OAc)₂ (2–5 mol%)Stable, cost-effective Pd(II) precursor.
Ligand Xantphos or BINAP (1.2 eq to Pd)Bidentate ligands prevent chelation of Pd by the substrate's aldehyde/methoxy motif.
Base Cs₂CO₃ (2.0 eq)Mild base; avoids aldehyde degradation seen with NaOtBu.
Solvent 1,4-Dioxane or TolueneHigh boiling point, non-coordinating.
Atmosphere Argon/NitrogenEssential to prevent oxidation of the catalyst and aldehyde.
Step-by-Step Protocol
  • Setup: Flame-dry a two-neck round-bottom flask or Schlenk tube. Cool under argon flow.

  • Charging: Add 6-Bromo-2,3-dimethoxybenzaldehyde (1.0 eq), Amine (1.2 eq), Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and Cs₂CO₃ (2.0 eq).

  • Solvation: Add anhydrous 1,4-dioxane (0.2 M concentration relative to substrate).

  • Degassing: Sparge with argon for 10 minutes or perform three freeze-pump-thaw cycles.

  • Reaction: Heat to 90–100 °C for 12–16 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

    • Note: The product often fluoresces under UV (365 nm) due to the extended conjugation.

  • Workup: Cool to RT. Filter through a Celite pad (wash with EtOAc). Concentrate the filtrate.

  • Purification: Flash column chromatography.

    • Tip: If the aldehyde partially oxidizes to acid, wash the organic layer with sat. NaHCO₃.

Method B: Nucleophilic Aromatic Substitution ( )

Best For: Thiols (aryl/alkyl), Morpholine, Piperidine, Sodium Azide. Mechanism: Addition-Elimination via a Meisenheimer complex.[3] The ortho-CHO stabilizes the negative charge, overcoming the donating effect of the para-OMe.

Reaction Scheme & Mechanism

SNArMechanism Substrate 6-Bromo-2,3- dimethoxybenzaldehyde Complex Meisenheimer Complex Substrate->Complex + Nu: (Slow) Product 6-Substituted Product Complex->Product - Br- (Fast) Stabilization Stabilized by ortho-CHO (-M/-I) Stabilization->Complex Destabilization Destabilized by para-OMe (+M) Destabilization->Complex caption Figure 2: Electronic factors governing SNAr on the 6-BRB scaffold.

Protocol: Thiol/Amine Substitution[3]
  • Reagents:

    • Substrate: 1.0 eq

    • Nucleophile: 1.2–1.5 eq (Thiophenol, Morpholine, etc.)

    • Base: K₂CO₃ (2.0 eq) for thiols/phenols; DIEA (2.0 eq) for amines.

    • Solvent: DMF or DMSO (anhydrous).

  • Procedure:

    • Dissolve substrate in DMF (0.5 M).

    • Add base and nucleophile.[3][4][5]

    • Heat to 80–110 °C .

      • Caution: Do not exceed 140 °C to prevent thermal decomposition of the aldehyde.

    • Reaction time is typically 4–8 hours.

  • Workup:

    • Pour the reaction mixture into crushed ice/water (10x volume).

    • Precipitation: The product often precipitates as a solid. Filter and wash with water.

    • Extraction: If no precipitate forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (Method A) Catalyst poisoning or oxidation.Degas solvents thoroughly. Switch to Pd₂(dba)₃ (0) source.
Aldehyde Oxidation Air leakage or trace peroxides.Use fresh solvents; add BHT (stabilizer) if necessary.
Cannizzaro Reaction Base too strong (e.g., NaOH, NaOtBu).Switch to Cs₂CO₃ or K₃PO₄.
No Reaction (Method B) Nucleophile too weak.Switch to Method A (Pd-catalysis) or use microwave irradiation (120 °C, 30 min).

Safety & Handling

  • 6-Bromo-2,3-dimethoxybenzaldehyde: Causes skin irritation and serious eye irritation (H315, H319). Avoid dust inhalation.[6]

  • Palladium Catalysts: Potential sensitizers. Handle in a fume hood.

  • Solvents: DMF and Dioxane are toxic/carcinogenic. Use appropriate PPE (nitrile gloves, safety glasses).[6]

References

  • Synthesis of Scaffold

    • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. (2022).[4] SciELO. (Describes NBS bromination of o-veratraldehyde).

  • 
     Mechanism: 
    
    • Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism.[7] Chemistry LibreTexts.

  • Buchwald-Hartwig Protocols

    • Buchwald-Hartwig Cross Coupling Reaction.[8][9][10] Organic Chemistry Portal.[11]

  • Suzuki Coupling Protocols

    • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs.

  • Analogous Reactivity

    • Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde.[3] BenchChem Application Note.

Sources

Strategic Nucleophilic Addition to 6-Bromo-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for performing Grignard additions to 6-Bromo-2,3-dimethoxybenzaldehyde , a highly functionalized intermediate critical in the synthesis of isoquinoline alkaloids (e.g., Sceletium alkaloids) and anthracycline analogs.

The presence of a 6-bromo substituent (ortho to the aldehyde) and a 2-methoxy group (ortho to the aldehyde) creates a unique steric and electronic environment. Successful conversion requires navigating two competing factors:

  • Chelation-Controlled Activation: The 2-OMe group coordinates with magnesium, potentially accelerating nucleophilic attack.

  • Halogen-Metal Exchange (HME) Risk: The electron-rich ring and the presence of bromine make the substrate susceptible to HME, particularly with bulky or highly reactive Grignard reagents at elevated temperatures.

This guide provides a self-validating protocol to maximize 1,2-addition (C=O attack) while suppressing side reactions.

Strategic Analysis & Mechanistic Insight

The Chelation-Steric Paradox

The substrate presents a "canyon" effect. The carbonyl oxygen is flanked by a bromine atom and a methoxy group.

  • Electronic Activation (Cram's Chelation): The 2-methoxy oxygen acts as a Lewis base, coordinating with the magnesium of the incoming Grignard reagent. This forms a cyclic 6-membered transition state (Mg-O-C-C-C=O), locking the conformation and activating the carbonyl carbon toward nucleophilic attack.

  • Steric Hindrance: Despite activation, the sheer bulk of the 6-bromo and 2-methoxy groups hinders the trajectory of the incoming nucleophile (Burgi-Dunitz angle), often requiring longer reaction times than simple benzaldehydes.

Competing Pathways: Addition vs. Exchange

The critical failure mode in this reaction is Halogen-Metal Exchange (HME) . If the Grignard reagent (


) attacks the bromine instead of the carbonyl, the starting material is converted into a Grignard species (

), which upon quenching yields the debrominated byproduct (2,3-dimethoxybenzaldehyde).

Decision Matrix:

  • Temperature: HME has a higher activation energy than carbonyl addition. Keep T < 0°C during addition.

  • Solvent: THF promotes the radical nature of HME more than Et₂O, but is often required for solubility of the dimethoxy substrate. Use THF/Et₂O mixtures or pure THF at low temps.

Pathway Visualization

The following diagram illustrates the competing pathways and the chelation model.

GrignardPathways Substrate 6-Bromo-2,3-dimethoxybenzaldehyde Chelation Chelation Transition State (Mg coordinates 2-OMe & C=O) Substrate->Chelation Mg Coordination SideProduct Debrominated Byproduct (via Halogen-Metal Exchange) Substrate->SideProduct Path B: HME Attack at Br (Thermodynamic Risk, > RT) Grignard Grignard Reagent (R-MgX) Grignard->Chelation Target Target Alcohol (1,2-Addition Product) Chelation->Target Path A: Nucleophilic Attack (Kinetic Control, < 0°C)

Figure 1: Mechanistic divergence between the desired chelation-controlled addition (Path A) and the parasitic halogen-metal exchange (Path B).

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
6-Bromo-2,3-dimethoxybenzaldehyde 1.0SubstrateDry under high vacuum for 1h prior to use.
R-MgBr (e.g., MeMgBr, VinylMgBr)1.2 - 1.5NucleophileTitrate before use. Bromides preferred over Chlorides for reactivity.
THF (Anhydrous) Solvent0.2 M Conc.Freshly distilled or from SPS.
Sat. aq. NH₄Cl QuenchProton sourceBuffered quench prevents acid-catalyzed dehydration.
Rochelle's Salt (Sat. aq.) WorkupAdditiveCritical: Breaks down Mg/Al emulsions common with methoxy-arenes.
Step-by-Step Methodology
Step 1: System Preparation
  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Cool to room temperature under a positive stream of Nitrogen or Argon.

  • Self-Validation Check: Ensure the internal temperature probe is clean; precise thermal control is vital to avoid HME.

Step 2: Substrate Solubilization
  • Charge the RBF with 6-Bromo-2,3-dimethoxybenzaldehyde (1.0 equiv).

  • Add anhydrous THF via syringe to achieve a concentration of 0.2 M .

  • Stir until fully dissolved. The solution is typically pale yellow.

  • Cool the bath to -20°C (Ice/Salt or Cryocooler). Note: While -78°C is safer for HME, the solubility of this specific aldehyde often drops, leading to precipitation. -20°C is the sweet spot.

Step 3: Grignard Addition
  • Charge the addition funnel with the Grignard reagent (1.2 equiv).

  • Add the Grignard dropwise over 30 minutes.

    • Observation: The solution color will likely shift (often to bright yellow or orange) due to the formation of the charge-transfer complex/chelate.

  • Critical Control Point: Monitor internal temperature. Do not allow T > -10°C during addition.

Step 4: Reaction & Monitoring
  • Allow the reaction to stir at -20°C for 1 hour.

  • Slowly warm to 0°C over 1 hour.

  • TLC Monitoring: Elute in 20% EtOAc/Hexanes.

    • Starting Material (SM): Higher R_f (Aldehyde).

    • Product: Lower R_f (Alcohol).

    • Byproduct (Debrominated): Distinct spot, usually very close to SM but slightly less polar.

  • Stop Criterion: Quench immediately upon disappearance of SM. Do not stir overnight at RT, as this encourages HME or polymerization.

Step 5: Quench & Workup (The "Rochelle" Method)
  • Cool mixture back to 0°C.

  • Dilute with Et₂O (equal volume to THF).

  • Slowly add Sat. aq. NH₄Cl (approx. 2 mL/mmol substrate) dropwise. Caution: Exothermic.

  • Emulsion Management: Immediately add Sat. aq. Potassium Sodium Tartrate (Rochelle's Salt) (10 mL/mmol).

  • Stir vigorously at Room Temperature for 30-60 minutes.

    • Visual Cue: The biphasic mixture will transition from a cloudy/sticky suspension to two clear, distinct layers.

  • Separate layers. Extract aqueous phase 2x with EtOAc.

  • Dry combined organics over MgSO₄, filter, and concentrate.

Troubleshooting & Optimization

Common Failure Modes
SymptomDiagnosisCorrective Action
Product contains ~10% Debrominated Arene Halogen-Metal Exchange occurred.(1) Lower addition temp to -40°C. (2) Switch solvent to Et₂O (slows HME). (3) Add Grignard faster (inverse addition).
Starting Material Remains Steric hindrance prevented attack.(1) Increase Grignard to 2.0 equiv. (2) Add Lewis Acid (CeCl₃·7H₂O) to activate carbonyl (Luche-type conditions).
Sticky Emulsion during extraction Magnesium salts coordinated to methoxy groups.Do not skip the Rochelle's Salt stir. Increase stir time to 2 hours if necessary.
Optimization Workflow (DOT Diagram)

Use this logic tree to optimize yield if the standard protocol underperforms.

OptimizationTree Start Standard Protocol (-20°C, THF, 1.2 eq RMgX) Check Check TLC/NMR Start->Check Success >90% Conversion <5% HME Check->Success Good Profile Problem1 High SM Remaining (Steric Stall) Check->Problem1 Low Conv. Problem2 Debromination Observed (HME Competition) Check->Problem2 Byproducts Sol1 Action: Add CeCl3 (1.5 eq) (Knochel-type activation) Problem1->Sol1 Sol2 Action: Lower Temp (-40°C) Switch to Et2O Problem2->Sol2

Figure 2: Decision tree for optimizing reaction conditions based on crude NMR/TLC analysis.

References

  • Synthesis of Substrate

    • López-López, M., et al. "Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes." J. Mex. Chem. Soc., 2018.

    • Context: Details the bromination of 2,3-dimethoxybenzaldehyde to obtain the 6-bromo isomer.
  • Mechanistic Grounding (Chelation Control)

    • Cram, D. J., & Elhafez, F. A. A. "Studies in Stereochemistry. X. The Rule of 'Steric Control of Asymmetric Induction'." J. Am. Chem. Soc., 1952.[1]

    • Context: Foundational text on the chelation model relevant to ortho-methoxy aldehydes.
  • Grignard Side Reactions (HME)

    • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Beilstein J. Org. Chem., 2011.[2][3]

    • Context: Discusses the competition between addition and Mg-Halogen exchange in functionalized arenes.
  • Workup Protocols

    • Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis.
    • Master Organic Chemistry. "Workup of Grignard Reactions."[4][5][6]

Sources

Application Notes and Protocols for 6-Bromo-2,3-dimethoxybenzaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 6-Bromo-2,3-dimethoxybenzaldehyde

6-Bromo-2,3-dimethoxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a pivotal building block in the synthesis of a wide array of complex molecular architectures, particularly in the realm of medicinal chemistry and drug development. Its strategic importance lies in the orthogonal reactivity of its three key functional groups: the aldehyde, the aryl bromide, and the dimethoxy-substituted aromatic ring. The electron-donating methoxy groups activate the aromatic ring, influencing its reactivity in electrophilic substitution reactions, while the bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions. The aldehyde group is a versatile precursor for the formation of various carbon-carbon and carbon-nitrogen bonds.

This application note provides detailed experimental protocols for the synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde and its subsequent utilization in two powerful synthetic transformations: the Pictet-Spengler reaction for the construction of tetrahydroisoquinoline scaffolds, and the Suzuki-Miyaura coupling for the formation of biaryl linkages. The rationale behind the choice of reagents and reaction conditions is discussed to provide researchers with a comprehensive understanding of the underlying chemical principles.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of 6-Bromo-2,3-dimethoxybenzaldehyde is provided in the table below for easy reference.

PropertyValueReference
Molecular Formula C₉H₉BrO₃[1]
Molecular Weight 245.07 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 75-77 °C[2]
¹H NMR (400 MHz, CDCl₃) δ (ppm) 10.31 (s, 1H), 7.31 (d, J=8.7 Hz, 1H), 6.94 (d, J=8.7 Hz, 1H), 3.91 (s, 3H), 3.87 (s, 3H)[2]
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 190.4, 152.8, 152.1, 129.3, 128.7, 117.6, 112.8, 62.3, 56.2[2]
FTIR (ATR) ν (cm⁻¹) 1685 (C=O), 1570, 1468 (aromatic C=C)[2]

Synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde

The synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde is readily achieved via electrophilic bromination of 2,3-dimethoxybenzaldehyde. The use of N-bromosuccinimide (NBS) as a brominating agent offers a milder and more selective alternative to liquid bromine.

Protocol 1: Synthesis via Bromination with NBS

This protocol details the bromination of 2,3-dimethoxybenzaldehyde using N-bromosuccinimide in dimethylformamide (DMF).[2]

Materials:

  • 2,3-dimethoxybenzaldehyde

  • N-bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ice

  • Water (deionized)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethoxybenzaldehyde (3.0 g, 18 mmol) in DMF (80 mL).

  • In a separate beaker, dissolve NBS (4.8 g, 27 mmol) in DMF (100 mL).

  • Transfer the NBS solution to a dropping funnel and add it dropwise to the solution of 2,3-dimethoxybenzaldehyde over a period of 30 minutes with continuous stirring at room temperature.

  • Stir the reaction mixture at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing a mixture of ice and water (500 mL).

  • A white precipitate of 6-Bromo-2,3-dimethoxybenzaldehyde will form. Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid thoroughly with water to remove any residual DMF and succinimide.

  • Dry the product under vacuum to obtain 6-Bromo-2,3-dimethoxybenzaldehyde as a white powder. (Expected yield: ~60%).[2]

  • For further purification, the crude product can be recrystallized from a dichloromethane solution by slow evaporation.[2]

Causality of Experimental Choices:

  • NBS as Brominating Agent: NBS is a convenient and safer source of electrophilic bromine compared to elemental bromine. It allows for a more controlled reaction.

  • DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves both the starting material and NBS, facilitating a homogeneous reaction mixture.

  • Reaction Time: The 48-hour reaction time ensures the completion of the bromination.

  • Workup: Pouring the reaction mixture into ice-water precipitates the product, which is sparingly soluble in water, allowing for easy isolation. The water wash is crucial for removing water-soluble byproducts.

Application in the Synthesis of Tetrahydroisoquinoline Scaffolds: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[3] This reaction is of paramount importance in the synthesis of a vast number of isoquinoline alkaloids and their analogues, many of which possess significant biological activities.[3] 6-Bromo-2,3-dimethoxybenzaldehyde is an excellent substrate for this reaction, leading to the formation of highly functionalized tetrahydroisoquinolines that can be further elaborated.

Pictet_Spengler cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 6-Bromo-2,3- dimethoxybenzaldehyde Iminium Iminium Ion Intermediate A->Iminium Condensation B Dopamine Hydrochloride B->Iminium C Acid Catalyst (e.g., TFA, HCl) C->Iminium Catalyzes D Solvent (e.g., CH3CN, EtOH) D->A D->B E Heat E->Iminium F 1-(6-Bromo-2,3-dimethoxybenzyl) -6,7-dihydroxy-1,2,3,4- tetrahydroisoquinoline Iminium->F Intramolecular Cyclization

Caption: Workflow of the Pictet-Spengler Reaction.

Protocol 2: Pictet-Spengler Reaction with Dopamine Hydrochloride

This protocol describes a representative Pictet-Spengler reaction between 6-Bromo-2,3-dimethoxybenzaldehyde and dopamine hydrochloride to synthesize a substituted tetrahydroisoquinoline.

Materials:

  • 6-Bromo-2,3-dimethoxybenzaldehyde

  • Dopamine hydrochloride

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

  • Acetonitrile (CH₃CN) or Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 6-Bromo-2,3-dimethoxybenzaldehyde (1.0 eq) and dopamine hydrochloride (1.1 eq).

  • Add the chosen solvent (e.g., acetonitrile or ethanol) to the flask to achieve a concentration of approximately 0.1 M with respect to the aldehyde.

  • Add the acid catalyst (e.g., trifluoroacetic acid, 1.2 eq, or a catalytic amount of concentrated HCl).

  • Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and water.

  • Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired tetrahydroisoquinoline.

Causality of Experimental Choices:

  • Dopamine Hydrochloride: The hydrochloride salt of dopamine is often more stable and easier to handle than the free base. The acid catalyst in the reaction will liberate the free amine in situ.

  • Acid Catalyst: The acid catalyst is crucial for the formation of the electrophilic iminium ion intermediate, which is necessary for the intramolecular cyclization.[3]

  • Solvent: Acetonitrile and ethanol are common solvents for this reaction, providing good solubility for the reactants.

  • Heat: Heating the reaction mixture provides the necessary activation energy for the condensation and cyclization steps.

  • Neutralization: The basic workup with sodium bicarbonate is necessary to neutralize the acid catalyst and deprotonate the product, allowing for its extraction into an organic solvent.

Application in Biaryl Synthesis: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide or triflate.[4] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. The aryl bromide moiety of 6-Bromo-2,3-dimethoxybenzaldehyde makes it an ideal substrate for Suzuki-Miyaura coupling, enabling the synthesis of complex biaryl structures that are prevalent in many pharmaceutical agents, including kinase inhibitors.

Suzuki_Miyaura cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 6-Bromo-2,3- dimethoxybenzaldehyde Cycle Pd(0)/Pd(II) Catalytic Cycle A->Cycle B Arylboronic Acid B->Cycle C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->Cycle Initiates D Base (e.g., K₂CO₃, Cs₂CO₃) D->Cycle Activates Boronic Acid E Solvent (e.g., Toluene, Dioxane/H₂O) E->A E->B F Biaryl Product Cycle->F Reductive Elimination

Caption: Workflow of the Suzuki-Miyaura Coupling Reaction.

Protocol 3: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 6-Bromo-2,3-dimethoxybenzaldehyde with a generic arylboronic acid.

Materials:

  • 6-Bromo-2,3-dimethoxybenzaldehyde

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

  • Solvent system (e.g., Toluene, or a mixture of 1,4-Dioxane and water)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Inert gas (Argon or Nitrogen) supply

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • To a Schlenk flask, add 6-Bromo-2,3-dimethoxybenzaldehyde (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Causality of Experimental Choices:

  • Palladium Catalyst: The palladium catalyst is the heart of the reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

  • Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation by air, so an inert atmosphere is crucial to prevent catalyst deactivation and ensure a high yield.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base. Degassing the solvent removes dissolved oxygen.

  • Steric Hindrance: For sterically hindered substrates, such as those with ortho-substituents, the choice of a bulky phosphine ligand on the palladium catalyst can be critical to promote the reaction.[5][6]

Applications in Drug Discovery and Development

The tetrahydroisoquinoline and biaryl scaffolds synthesized from 6-Bromo-2,3-dimethoxybenzaldehyde are found in a variety of biologically active molecules.

  • Isoquinoline Alkaloids: The tetrahydroisoquinoline core is the central feature of many alkaloids, such as papaverine and berberine , which exhibit a range of pharmacological activities.[7] The synthetic route via the Pictet-Spengler reaction provides a versatile platform for the synthesis of analogues of these natural products with potentially improved therapeutic properties.

  • Kinase Inhibitors: Biaryl structures are common motifs in small molecule kinase inhibitors, which are a major class of anticancer drugs. The ability to readily synthesize a variety of biaryl compounds via the Suzuki-Miyaura coupling of 6-Bromo-2,3-dimethoxybenzaldehyde makes it a valuable tool in the development of new kinase inhibitors.

Conclusion

6-Bromo-2,3-dimethoxybenzaldehyde is a versatile and valuable building block for organic synthesis, particularly in the construction of molecular frameworks relevant to drug discovery. The protocols detailed in this application note for its synthesis and its use in the Pictet-Spengler and Suzuki-Miyaura reactions provide a solid foundation for researchers to explore the synthesis of novel tetrahydroisoquinolines and biaryl compounds. The strategic positioning of its functional groups allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex and biologically active molecules.

References

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. MDPI. Available at: [Link]

  • New reaction pathways of dopamine under oxidative stress conditions: nonenzymatic iron-assisted conversion to norepinephrine and the neurotoxins 6-hydroxydopamine and 6,7-dihydroxytetrahydroisoquinoline. PubMed. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PubMed Central. Available at: [Link]

  • Pictet‐Spengler reaction between dopamine and a panel of substituted... ResearchGate. Available at: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PubMed Central. Available at: [Link]

  • 6-BROMO-2,3-DIMETHOXY-BENZALDEHYDE | CAS#:53811-50-0 | Chemsrc. Chemsrc.com. Available at: [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Available at: [Link]

  • Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. Journal of the American Chemical Society. Available at: [Link]

  • Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H 2 O. ResearchGate. Available at: [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed Central. Available at: [Link]

  • The biosynthesis of papaverine proceeds via (S)-reticuline. PubMed Central. Available at: [Link]

  • First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols. Semantic Scholar. Available at: [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]

  • Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. MDPI. Available at: [Link]

  • Green Synthesis of Papaverine one of Opium Alkaloids in Water. Inorganic Chemistry Research. Available at: [Link]

  • Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction. Beilstein Journals. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives. PubMed. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

  • Facile synthesis of papaverine, (±) setigeridine, (±)setigerine, and related isoquinoline alkaloids. Der Pharma Chemica. Available at: [Link]

  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate. Available at: [Link]

  • Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. Google Patents.
  • Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. designer-drug.com. Available at: [Link]

  • Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. Available at: [Link]

  • The biosynthesis of papaverine proceeds via (S)-reticuline. ResearchGate. Available at: [Link]

  • Total synthesis and development of bioactive natural products. PubMed Central. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Bromo-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 6-Bromo-2,3-dimethoxybenzaldehyde. The content is structured to address common and specific challenges encountered during experimental work, moving from general questions to detailed troubleshooting and validated protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common inquiries regarding the purification of 6-Bromo-2,3-dimethoxybenzaldehyde.

Q1: What are the most common impurities found in crude 6-Bromo-2,3-dimethoxybenzaldehyde?

A1: The impurity profile largely depends on the synthetic route. When synthesized via electrophilic bromination of 2,3-dimethoxybenzaldehyde with N-bromosuccinimide (NBS), common impurities include[1]:

  • Unreacted Starting Material: 2,3-dimethoxybenzaldehyde.

  • Isomeric Byproducts: Potentially 5-Bromo-2,3-dimethoxybenzaldehyde, although the 6-position is electronically favored for substitution.

  • Over-brominated Products: D-bromo species, though typically in minor amounts under controlled conditions.

  • Oxidation Product: 6-Bromo-2,3-dimethoxybenzoic acid, formed by air oxidation of the aldehyde. This is a very common impurity in most aldehydes[2].

  • Residual Solvents: Such as Dimethylformamide (DMF) if used during the synthesis[1].

Q2: What are the primary methods for purifying 6-Bromo-2,3-dimethoxybenzaldehyde?

A2: The two most effective and widely used methods are:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid crude product. It can yield high-purity crystalline material.

  • Silica Gel Column Chromatography: Excellent for separating compounds with different polarities, making it effective for removing starting materials, isomeric byproducts, and more polar impurities like the corresponding benzoic acid[3].

A less common but highly effective technique for removing non-aldehyde impurities is through the formation of a reversible bisulfite adduct[4][5][6].

Q3: What are the key physical properties of pure 6-Bromo-2,3-dimethoxybenzaldehyde?

A3: The following table summarizes the key physical and chemical identifiers for this compound.

PropertyValueSource
Appearance White powder / Colorless crystals[1]
Molecular Formula C₉H₉BrO₃[7]
Molecular Weight 245.07 g/mol [7]
Melting Point 75-77 °C[1]
CAS Number 53811-50-0[7]

Q4: How should the purified compound be stored to ensure its stability?

A4: Aldehydes are susceptible to oxidation. To maintain purity, 6-Bromo-2,3-dimethoxybenzaldehyde should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is best kept in a cool, dark, and dry place to prevent degradation from air, light, and moisture[8].

Part 2: Purification Troubleshooting Guide

This guide uses a question-and-answer format to diagnose and solve specific issues encountered during purification.

Issue 1: The melting point of my purified product is low and/or has a broad range.

  • Question: I recrystallized my product, but the melting point is 70-74 °C, not the expected 75-77 °C. What does this indicate?

  • Answer: A low and broad melting point is a classic sign of residual impurities. The most likely culprits are unreacted 2,3-dimethoxybenzaldehyde or the corresponding carboxylic acid.

    • Causality: Impurities disrupt the crystal lattice of the pure compound, requiring less energy (a lower temperature) to melt. The melting occurs over a wider range as different parts of the mixture melt at different temperatures.

    • Recommended Action:

      • Analyze Purity: Run a Thin-Layer Chromatography (TLC) analysis. Spot your purified compound, the crude material, and the 2,3-dimethoxybenzaldehyde starting material on the same plate. Elute with a 4:1 Hexane:Ethyl Acetate mixture. The presence of a spot matching the starting material confirms it as an impurity. The carboxylic acid will typically appear as a more polar spot (lower Rf) that may streak.

      • Re-Purify: If significant impurities are detected, column chromatography is the recommended next step to achieve baseline separation before a final recrystallization.

Issue 2: My compound is streaking or tailing during column chromatography.

  • Question: When I run a silica gel column, my product appears as a long streak rather than a tight band, leading to poor separation and mixed fractions. Why is this happening?

  • Answer: This phenomenon, known as tailing, is common for aldehydes and other moderately polar compounds on acidic silica gel[9].

    • Causality: The lone pairs on the oxygen atoms of the aldehyde and methoxy groups can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong interaction slows the elution of the molecule in a non-uniform way, causing it to tail. The presence of the acidic benzoic acid impurity can exacerbate this issue.

    • Recommended Solutions:

      • Optimize Mobile Phase: Add a small amount (0.1-0.5%) of a polar modifier like methanol or a drop of acetic acid to your eluent. These molecules will compete for the active sites on the silica, masking them from your compound and allowing it to elute in a sharper band[9].

      • Use Neutralized Silica or Alumina: Consider using neutral alumina as the stationary phase, which lacks the acidic sites causing the issue[9]. Alternatively, you can "deactivate" the silica gel by preparing a slurry with your eluent containing 1% triethylamine, which neutralizes the acidic sites before packing the column.

Issue 3: The purified white solid turns yellow or brown upon standing.

  • Question: My product was a pure white crystalline solid after purification, but it has developed a yellow tint after a week on the benchtop. What is causing the color change?

  • Answer: The aldehyde functional group is susceptible to air oxidation, forming the corresponding carboxylic acid (6-Bromo-2,3-dimethoxybenzoic acid).

    • Causality: This oxidation process is often catalyzed by light and ambient moisture. While the initial acid impurity is colorless, subsequent degradation pathways can lead to colored byproducts.

    • Recommended Actions:

      • Removal of Acid: If the discoloration is minor, the acidic impurity can be removed without re-running a column. Dissolve the material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash it with a 5-10% aqueous sodium bicarbonate solution. The bicarbonate will deprotonate the carboxylic acid, pulling it into the aqueous layer as its sodium salt[2]. Afterwards, wash with water, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.

      • Proper Storage: To prevent recurrence, always store the purified product under an inert atmosphere (N₂ or Ar), in a sealed vial protected from light (e.g., an amber vial or a clear vial wrapped in foil), and at a low temperature (e.g., 4 °C)[8][10].

Part 3: Experimental Protocols & Visual Workflows

This section provides detailed methodologies and visual guides for the purification of 6-Bromo-2,3-dimethoxybenzaldehyde.

Purification Decision Workflow

The following diagram outlines a logical workflow for proceeding from a crude reaction mixture to a highly pure final product.

PurificationWorkflow crude Crude Product (Solid or Oil) tlc_analysis TLC Analysis (vs. Starting Material) crude->tlc_analysis liquid_extraction Aqueous Workup (e.g., NaHCO3 wash) tlc_analysis->liquid_extraction Significant acid or water-soluble impurities present column_chrom Silica Gel Column Chromatography tlc_analysis->column_chrom Multiple spots or close-running impurities recrystallization Recrystallization tlc_analysis->recrystallization Product is major spot & solid liquid_extraction->column_chrom column_chrom->recrystallization To obtain crystalline solid purity_check Check Purity (TLC, mp, NMR) recrystallization->purity_check purity_check->column_chrom Fail pure_product Pure Product (>98%) purity_check->pure_product Pass fail Impure

Caption: Decision workflow for purifying 6-Bromo-2,3-dimethoxybenzaldehyde.

Protocol 1: Purification by Recrystallization

This method is most effective when the crude material is already >90% pure and solid.

1. Solvent Selection:

  • The goal is to find a solvent that dissolves the compound when hot but not when cold. A literature report suggests obtaining crystals from a slow evaporation of a dichloromethane solution[1]. Ethanol is also a good candidate for aromatic compounds[11].

  • Test small amounts of your crude product in different solvents to find the ideal one.

Solvent SystemObservationSuitability
Methanol/Ethanol Often suitable for moderately polar compounds.Good starting point.
Dichloromethane (DCM) High solubility may require slow evaporation.As reported in literature[1].
Ethyl Acetate/Hexanes A good two-solvent system for fine-tuning solubility.Highly versatile.
Toluene Good for less polar compounds, may require heating.Alternative option.

2. Step-by-Step Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add the chosen solvent (e.g., ethanol) dropwise while heating the flask gently (e.g., on a hotplate) and stirring. Continue adding solvent until the solid just dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and promote the formation of larger crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

This is the method of choice for separating multiple components from a crude mixture.

1. TLC Analysis and Eluent Selection:

  • Before running the column, determine the best solvent system using TLC.

  • Spot the crude mixture on a silica gel TLC plate.

  • Test different ratios of a non-polar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate or Dichloromethane).

  • The ideal eluent system will give the product a retention factor (Rf) of ~0.3-0.4 and show good separation from all impurities. A common starting point for similar compounds is a Hexanes/Ethyl Acetate mixture[12].

2. Column Packing (Slurry Method):

  • Place a small plug of glass wool or cotton at the bottom of a glass chromatography column. Add a thin layer of sand.

  • In a beaker, mix silica gel with your chosen eluent to form a free-flowing slurry.

  • Pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.

  • Gently tap the column to pack the silica evenly and open the stopcock to drain some solvent, allowing the silica to settle. Crucially, never let the solvent level drop below the top of the silica bed.

  • Add another thin layer of sand on top of the silica bed to protect it during sample loading.

3. Sample Loading and Elution:

  • Dissolve your crude product in the minimum amount of solvent (preferably the eluent or a less polar solvent like dichloromethane).

  • Carefully add the sample solution to the top of the column using a pipette.

  • Open the stopcock and allow the sample to absorb onto the silica.

  • Carefully add the eluent to the column and begin collecting fractions in test tubes or flasks.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.

Troubleshooting Chromatography: A Visual Guide

ChromatographyTroubleshooting start Problem Observed problem1 Poor Separation (Spots overlap) start->problem1 problem2 Compound Won't Elute (Stuck at top) start->problem2 problem3 Compound Elutes Too Fast (In solvent front) start->problem3 solution1b Increase Eluent Polarity problem1->solution1b R_f too low solution1c Change Stationary Phase (e.g., Alumina) problem1->solution1c No separation at any polarity problem2->solution1b solution1a Decrease Eluent Polarity problem3->solution1a R_f too high

Caption: Troubleshooting common issues in column chromatography.

References

  • Gaxiola-Robles, R., et al. (2018). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. Available at: [Link]

  • Google Patents. (CN103864588A). Preparation method of 2,3-dimethoxy benzaldehyde.
  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Available at: [Link]

  • LookChem. General procedures for the purification of Aldehydes. Chempedia. Available at: [Link]

  • Semantic Scholar. Preparation of 2,6-dialkoxybenzaldehydes. Available at: [Link]

  • Rhodium.ws. Bromination of 2,5-Dimethoxybenzaldehyde. Available at: [Link]

  • Sardessai, M. S., & Abramson, N. L. (1991). The Bromination of 2,5-Dimethoxybenzaldehyde. Structural Proof of the 6-Bromo Isomer via 3,6-Dimethoxybenzocyclobutene.
  • PubChem. 2,3-Dimethoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Available at: [Link]

  • Gaxiola-Robles, R., et al. (2018). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society.
  • SciSpace. Column Chromatography. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. Available at: [Link]

  • Reddit. (2015). Purifying aldehydes?. r/chemistry. Available at: [Link]

  • Patsnap. Preparation method of 2,3-dimethoxy benzaldehyde. Available at: [Link]

  • Chemsrc. 6-BROMO-2,3-DIMETHOXY-BENZALDEHYDE. Available at: [Link]

  • CAS Common Chemistry. 4-Bromo-3,5-dimethoxybenzaldehyde. Available at: [Link]

Sources

Technical Support Center: Recrystallization of 6-Bromo-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-bromo-2,3-dimethoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who require this key synthetic intermediate in its highest purity for downstream applications. Achieving high purity is critical, as residual impurities can lead to unwanted side reactions, lower yields, and complications in structural analysis. Recrystallization is a powerful and fundamental technique for this purpose.

This document provides a detailed experimental protocol, robust troubleshooting advice based on common laboratory challenges, and answers to frequently asked questions. Our approach is grounded in explaining the causal mechanisms behind each step, empowering you to make informed decisions during your experiment.

Key Physical and Chemical Properties

Understanding the properties of 6-bromo-2,3-dimethoxybenzaldehyde is the first step in designing a successful purification strategy.

PropertyValueSource
Molecular Formula C₉H₉BrO₃[1]
Molecular Weight ~245.07 g/mol [1]
Appearance White to pale yellow crystalline solid[2][3]
Melting Point 75-77 °C[2]
Solvent Suitability Profile

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] Based on experimental data for analogous compounds and general principles, the following solvents are recommended for consideration.

SolventSolubility (Hot)Solubility (Cold)Rationale & Comments
Ethanol (95%) HighLowRecommended. Provides a good solubility gradient. Often used for similar bromo-dimethoxy-benzaldehydes.[5][6]
Dichloromethane (DCM) HighModerateCan be used for crystallization via slow evaporation, but less ideal for traditional recrystallization due to its high volatility and moderate cold solubility.[2]
Isopropanol HighLowA common alternative to ethanol with a slightly higher boiling point.
Water InsolubleInsolubleCan be used as an anti-solvent in a mixed-solvent system with a miscible organic solvent like ethanol or acetone.

Detailed Recrystallization Protocol (Using Ethanol)

This protocol provides a step-by-step methodology for the purification of 6-bromo-2,3-dimethoxybenzaldehyde using 95% ethanol.

Safety First: Handle 6-bromo-2,3-dimethoxybenzaldehyde in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[1]

Experimental Steps:

  • Dissolution:

    • Place the crude 6-bromo-2,3-dimethoxybenzaldehyde (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (a 50 mL flask is suitable for this scale).

    • Add a magnetic stir bar.

    • Add a small portion of 95% ethanol (e.g., 5 mL) and begin heating the mixture on a hot plate with stirring.

    • Continue adding ethanol in small portions (1-2 mL at a time) to the boiling solution until all the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield. Adding too much will keep the product dissolved even after cooling.[7][8]

  • Decolorization (Optional):

    • If the hot solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approx. 1-2% of the solute's weight) to the solution.

    • Re-heat the solution to a gentle boil for a few minutes. Causality: The high surface area of activated charcoal adsorbs colored, high-molecular-weight impurities.

  • Hot Filtration (If charcoal was used or insoluble impurities are present):

    • Place a stemless funnel with fluted filter paper over a clean, pre-heated Erlenmeyer flask.

    • Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would decrease the yield.[9] A stemless funnel is used to avoid clogging the stem.[9]

    • Quickly pour the hot solution through the filter paper. Rinse the original flask with a small amount of hot solvent and pass it through the filter to ensure complete transfer.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and leave it undisturbed to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block).

    • Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice.[7]

    • Once the flask has reached room temperature, you may place it in an ice bath for 15-20 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold 95% ethanol.

    • Causality: Washing with a cold solvent removes any residual soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the product.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • Transfer the crystals to a watch glass and allow them to air-dry completely, or dry them in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C). The final product should be a pure, white crystalline solid.

Recrystallization Workflow Diagram

G cluster_setup Preparation cluster_purify Purification cluster_crystal Crystallization cluster_isolate Isolation A Dissolve Crude Solid in Minimum Hot Solvent B Optional: Add Charcoal (for colored impurities) A->B if needed C Hot Filtration (to remove insolubles) A->C if no charcoal needed B->C D Slow Cooling to Room Temperature C->D E Ice Bath Cooling (to maximize yield) D->E F Vacuum Filtration E->F G Wash with Ice-Cold Solvent F->G H Dry Crystals G->H

Caption: Standard workflow for the recrystallization of 6-bromo-2,3-dimethoxybenzaldehyde.

Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of 6-bromo-2,3-dimethoxybenzaldehyde in a practical Q&A format.

Q1: My compound "oiled out" into a gooey liquid at the bottom of the flask instead of forming crystals. Why did this happen and how can I fix it?

A: This is a common problem for compounds with relatively low melting points. Oiling out occurs when the saturated solution is cooled to a temperature that is still above the melting point of the solute.[8] The compound comes out of solution as a liquid instead of a solid crystal lattice.

  • Immediate Fix: Re-heat the solution until the oil completely redissolves. Add a small amount (1-2 mL) of additional hot solvent to lower the saturation point.[7] Then, allow the solution to cool much more slowly. Try insulating the flask by wrapping it in glass wool or placing it inside a large beaker to slow the rate of heat loss.

  • Preventative Measure: Ensure very slow cooling. If the problem persists, consider switching to a solvent with a lower boiling point, although this may affect the solubility gradient.

Q2: The solution has cooled completely, even after being in an ice bath, but no crystals have formed. What should I do?

A: This typically happens for one of two reasons: you have used too much solvent, or the solution is supersaturated.[8]

  • Solution 1 (Too Much Solvent): Gently heat the solution to boil off some of the solvent.[7] Reduce the volume by about 10-20% and then allow it to cool again. Be careful not to boil it down too much or too quickly.

  • Solution 2 (Supersaturation): Induce crystallization. The easiest method is to "scratch" the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth. Alternatively, if you have a small crystal of the pure product, you can "seed" the solution by adding it to the flask.[8]

Q3: My final yield of pure crystals is very low. What are the likely causes?

A: Low yield is often a result of procedural losses. Here are the most common culprits:

  • Using Too Much Solvent: The most common error. A significant portion of your product will remain dissolved in the "mother liquor" even after cooling. Always use the absolute minimum amount of boiling solvent required.

  • Premature Crystallization: The product may have crystallized in the filter paper during hot filtration. To prevent this, ensure your receiving flask and funnel are adequately pre-heated and perform the filtration as quickly as possible.[9]

  • Washing with Too Much/Warm Solvent: Washing the collected crystals with solvent that is not ice-cold, or using too large a volume, will dissolve some of your product.

  • Incomplete Crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize precipitation from the solution.

Q4: The crystals formed almost instantly as a very fine powder as soon as I removed the flask from the heat. Is this a problem?

A: Yes, this is a sign of crystallization occurring too rapidly ("crashing out"). While you will get a solid, it is likely to be impure.[7] Very fast crystallization tends to trap impurities and solvent molecules within the crystal lattice, defeating the purpose of the purification.

  • Solution: Place the flask back on the heat source, re-dissolve the solid, and add a small amount of extra solvent (1-2 mL).[7] This slightly reduces the saturation of the solution, allowing it to cool for a longer period before crystallization begins, promoting the growth of larger, purer crystals.

Troubleshooting Decision Tree

G Start Observe Issue After Cooling OilingOut Compound is an oil/goo? Start->OilingOut NoCrystals No crystals formed? Start->NoCrystals LowYield Yield is very low? Start->LowYield FinePowder Crystals are a fine powder? Start->FinePowder Reheat 1. Reheat to dissolve 2. Add more solvent 3. Cool very slowly OilingOut->Reheat Yes Cause1 Possible Cause? NoCrystals->Cause1 Yes CheckSteps Review protocol: - Used minimum solvent? - Pre-heated for hot filtration? - Washed with ice-cold solvent? LowYield->CheckSteps Yes Reheat2 1. Reheat to dissolve 2. Add a little extra solvent 3. Cool slowly FinePowder->Reheat2 Yes BoilSolvent Boil off some solvent and cool again Cause1->BoilSolvent Too much solvent ScratchSeed Scratch flask with glass rod or add a seed crystal Cause1->ScratchSeed Supersaturated

Caption: A decision tree for troubleshooting common recrystallization problems.

Frequently Asked Questions (FAQs)

Q: What is the single best solvent for recrystallizing 6-bromo-2,3-dimethoxybenzaldehyde?

A: Based on data from similar compounds, 95% ethanol is an excellent starting point and is often successful.[5][6][10] However, the "best" solvent can sometimes depend on the specific impurities present in your crude material. It is always good practice to perform a small-scale solvent screen if you are developing a process from scratch.

Q: How do I perform a solvent screen to find a good recrystallization solvent?

A: Place a small amount of your crude product (20-30 mg) into several small test tubes. To each tube, add a different potential solvent dropwise at room temperature. A good candidate will not dissolve the compound at room temperature. Then, heat the tubes that showed poor room-temperature solubility. A good solvent will dissolve the compound when hot.[4] Finally, cool these tubes to see if crystals form. The best solvent is one that dissolves the product completely when boiling but shows very low solubility when cold.

Q: What is the expected melting point of my purified product, and how do I use it to assess purity?

A: The literature melting point for 6-bromo-2,3-dimethoxybenzaldehyde is 75-77 °C.[2] A pure compound will have a sharp melting point range (typically 1-2 °C) that matches the literature value. Impure compounds tend to melt over a broader temperature range and at a lower temperature than the pure substance.

Q: My crude material was synthesized via bromination of 2,3-dimethoxybenzaldehyde. What are the likely impurities?

A: The primary impurities would likely be the unreacted starting material (2,3-dimethoxybenzaldehyde) and potentially other regioisomers of the brominated product, depending on the reaction conditions. Recrystallization is effective at removing these types of impurities.

References

  • Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde. (2014).
  • Recrystallization.pdf. (n.d.). [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Recrystallisation Help. (2020). Reddit. [Link]

  • Problems in recrystallization. (n.d.). Biocyclopedia. [Link]

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. (2018). SciELO. [Link]

  • The Bromination of 2,5-Dimethoxybenzaldehyde. Structural Proof of the 6-Bromo Isomer via 3,6-Dimethoxybenzocyclobutene. (1991). Organic Preparations and Procedures International. [Link]

  • Bromination of 2,5-Dimethoxybenzaldehyde. (n.d.). Rhodium.ws. [Link]

  • 4-Bromo-2,6-dimethoxybenzaldehyde | C9H9BrO3. (n.d.). PubChem. [Link]

Sources

Removing impurities from 6-Bromo-2,3-dimethoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Bromo-2,3-dimethoxybenzaldehyde Purification

User Guide Overview

Product: 6-Bromo-2,3-dimethoxybenzaldehyde (6-Br-2,3-DMB) CAS: 19604-37-6 Application: Intermediate for isoquinoline alkaloids and pharmaceutical scaffolds. Support Level: Advanced Synthesis & Purification.

Module 1: The Regioselectivity Challenge (Root Cause Analysis)

The Problem: Users frequently report obtaining a mixture of the desired 6-bromo product and the 5-bromo regioisomer, or "oiling out" due to poly-brominated impurities.

The Science: In 2,3-dimethoxybenzaldehyde, the directing effects compete:

  • CHO (C1): Deactivating, meta-director. Directs to C3 (blocked) and C5 .

  • 2-OMe: Activating, ortho/para-director. Directs to C3 (blocked), C5 (para), and C6 (ortho).

  • 3-OMe: Activating, ortho/para-director. Directs to C2 (blocked), C4 (ortho), and C6 (para).

Why 6-Bromo Favors Formation: The C6 position is electronically reinforced by the para-directing effect of the 3-OMe group and the ortho-directing effect of the 2-OMe group. However, C5 is sterically less hindered and activated by the 2-OMe group (para). If the reaction temperature is too high or the brominating agent is too aggressive (e.g.,


 with strong Lewis acids), the thermodynamic 5-bromo or 4,5-dibromo species will form.

Regioselectivity cluster_pathways Bromination Pathways Start 2,3-Dimethoxybenzaldehyde PathA Kinetic Control (NBS, DMF, <25°C) Start->PathA PathB Thermodynamic/Aggressive (Br2, FeBr3, >40°C) Start->PathB Prod6 6-Bromo isomer (Major, Desired) Ortho-coupling (J=8.7Hz) PathA->Prod6 High Selectivity Prod5 5-Bromo isomer (Impurity) Meta-coupling (J=2.2Hz) PathA->Prod5 Minor (<5%) PathB->Prod5 Increased Formation OverBr Dibromo species (Side Product) PathB->OverBr Oxidation/Over-reaction

Caption: Regiochemical outcomes based on bromination conditions. NBS/DMF is preferred for high selectivity.

Module 2: Purification Protocols

Protocol A: Recrystallization (Primary Method)

Best for: Removing minor 5-bromo isomers and dibromo impurities.

ParameterSpecificationNotes
Solvent System Ethanol (95%) or DCM/Hexane Ethanol is preferred for scalability; DCM/Hexane for small-scale crystal growth.
Crude State Dry solidIf crude is an oil, triturate with cold hexanes first to induce solidification.
Temperature Dissolve at reflux (

C); Crystallize at

C
Slow cooling is critical to exclude the 5-bromo isomer from the lattice.
Yield Impact Expect 10-15% mass lossNecessary to achieve >98% isomeric purity.

Step-by-Step:

  • Dissolve crude solid in minimum boiling Ethanol (approx. 5-7 mL per gram).

  • If the solution is dark orange/brown, treat with activated charcoal (5% w/w) for 10 mins and filter hot through Celite.

  • Allow the filtrate to cool to room temperature undisturbed for 2 hours.

  • Move to a fridge (

    
    C) for 12 hours.
    
  • Filter the white needles.[1] Wash with ice-cold ethanol.

Protocol B: Bisulfite Adduct Purification (The "Rescue" Method)

Best for: Separating aldehyde product from non-aldehyde impurities (e.g., brominated dimethoxybenzenes formed via decarbonylation).

Mechanism: Aldehydes form water-soluble bisulfite adducts. Non-carbonyl impurities remain in the organic layer.

  • Formation: Dissolve crude mixture in Ethyl Acetate. Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (

    
    ).
    
  • Agitation: Stir vigorously for 2-4 hours. A white precipitate (the adduct) may form at the interface.[1]

  • Separation:

    • If solid forms: Filter the solid adduct.[1][2] Wash with ether (discard washings).

    • If no solid: Separate layers.[1][2][3][4] Keep the aqueous layer (contains product). Discard organic layer (contains impurities).

  • Regeneration: Treat the solid adduct or aqueous phase with 10% Sodium Carbonate (

    
    ) or dilute 
    
    
    
    until pH > 10 or pH < 2 (base is milder).
  • Extraction: Extract the liberated aldehyde back into Dichloromethane (DCM). Dry (

    
    ) and concentrate.
    

Module 3: Troubleshooting & FAQs

Q1: My NMR shows a doublet at 7.31 ppm and 6.94 ppm. Is this pure?

Diagnostic: Check the coupling constant (


 value).
  • 6-Bromo Isomer (Target): The protons are at positions 4 and 5 (ortho to each other). You should see

    
     Hz .[5]
    
  • 5-Bromo Isomer (Impurity): The protons are at positions 4 and 6 (meta to each other). You will see

    
     Hz .[5]
    
  • Conclusion: If

    
     Hz, you have the correct regioisomer.
    
Q2: The product is yellow/orange. It should be white.

Cause: Traces of free bromine (


) or oxidative quinone-like byproducts.
Fix:  Wash the organic layer during workup with 10% Sodium Thiosulfate (

) solution. This reduces colored oxidants to colorless water-soluble salts.
Q3: I used Iron (III) Bromide ( ) and my yield is low.

Cause:


 is a strong Lewis acid and can cause demethylation  of the methoxy groups, converting your product into a phenol (e.g., 6-bromo-2-hydroxy-3-methoxybenzaldehyde).
Fix:  Switch to N-Bromosuccinimide (NBS)  in DMF or Acetonitrile. This is a radical/polar mechanism that avoids Lewis acid cleavage of ethers.

Module 4: Validated Synthesis Workflow

Workflow Step1 Reagents: 2,3-Dimethoxybenzaldehyde (1.0 eq) NBS (1.1 eq) Solvent: DMF Step2 Reaction: Stir at RT (25°C) for 24-48h Monitor via TLC (Hex/EtOAc 7:3) Step1->Step2 Step3 Quench: Pour into Ice Water (5x volume) Precipitate forms Step2->Step3 Step4 Filtration: Collect Solid Wash with Water (remove DMF) Step3->Step4 Step5 Purification Decision Step4->Step5 MethodA Recrystallization (Ethanol or DCM) Step5->MethodA Standard MethodB Bisulfite Purification (If non-aldehyde impurities present) Step5->MethodB Complex Mixture Final Pure 6-Bromo-2,3-dimethoxybenzaldehyde (White Needles, mp 75-77°C) MethodA->Final MethodB->Final

Caption: Optimized workflow for the synthesis and purification of 6-bromo-2,3-dimethoxybenzaldehyde.

References

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society. (Describes the specific synthesis of 6-bromo-2,3-dimethoxybenzaldehyde using NBS/DMF and crystallization from DCM).

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments (JoVE). (General protocol for bisulfite purification).

  • Regioselective Bromination of Dimethoxybenzaldehydes.ResearchGate / J. Braz. Chem. Soc.

    
     Hz vs 5-bromo isomer 
    
    
    
    Hz).

Sources

Technical Support Center: Bromination Control for 2,3-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Over-bromination & Regioselectivity Issues[1]

Executive Summary

You are likely accessing this guide because your synthesis of 6-bromo-2,3-dimethoxybenzaldehyde (a critical pharmacophore precursor) has failed, resulting in a complex mixture or the formation of the 5,6-dibromo adduct.[1]

The bromination of 2,3-dimethoxybenzaldehyde is deceptively simple.[1] The substrate contains two activating methoxy groups (ortho/para directors) and one deactivating aldehyde group (meta director).[1] The interplay of these electronic effects creates a "hot zone" at positions 5 and 6, making the molecule highly susceptible to over-bromination if kinetic parameters are not strictly gated.[1]

This guide provides the protocols to arrest the reaction at the mono-brominated stage and analytical methods to validate your product.

Module 1: Critical Troubleshooting (The "Over-bromination" Crisis)

Q1: Why is my reaction proceeding to the dibromo product despite using 1.0 equivalent of bromine?

Diagnosis: This is a classic issue of local concentration excesses and reaction kinetics .[1] The 2,3-dimethoxy substitution pattern makes the aromatic ring highly electron-rich.[1] Even after the first bromine atom is added (usually at the C6 position), the ring remains sufficiently activated for a second electrophilic attack at C5, especially if the reaction temperature is uncontrolled or mixing is inefficient.[1]

The Mechanism of Failure:

  • Activation: The C2-OMe and C3-OMe groups strongly activate positions C5 and C6.

  • First Attack (Desired): Electrophilic substitution occurs at C6 (favored by para-direction from C3-OMe and steric relief).[1]

  • Second Attack (Undesired): If

    
     is added too quickly, local high concentrations drive a second attack at C5, yielding 5,6-dibromo-2,3-dimethoxybenzaldehyde .[1]
    

Immediate Corrective Actions:

  • Switch Reagents: Move from elemental Bromine (

    
    ) to N-Bromosuccinimide (NBS) . NBS provides a low, steady-state concentration of active bromine, preventing the "runaway" reaction seen with liquid bromine [1].[1]
    
  • Temperature Control: Lower your reaction temperature to 0°C or -10°C . The activation energy for the second bromination is higher than the first; cooling discriminates between them.[1]

  • Dilution: Double your solvent volume (typically Acetonitrile or DMF for NBS; Acetic Acid for

    
    ).[1]
    
Q2: How do I distinguish between the 5-bromo, 6-bromo, and 5,6-dibromo products using NMR?

Technical Analysis: Regioisomers are difficult to separate by TLC due to similar polarity.


H NMR is the only definitive rapid identification method.[1] You must look at the aromatic region (7.0 - 8.0 ppm)  and specifically the coupling constants (

values)
.[1]

Data Table: NMR Fingerprinting

CompoundSubstitution PatternAromatic ProtonsSignal MultiplicityCoupling Constant (

)
Diagnostic Feature
6-Bromo (Target)H4, H5 remain2Doublets (d)8.5 – 9.0 Hz Ortho coupling (H4 and H5 are neighbors).[1]
5-Bromo (Minor)H4, H6 remain2Doublets (d)~2.0 Hz Meta coupling (H4 and H6 are separated).[1]
5,6-Dibromo (Over-reacted)H4 remains1Singlet (s)None Single aromatic peak; no coupling partners.[1]

Note: If you see a singlet in the aromatic region, you have over-brominated.[1] [1, 2]

Module 2: Optimized Experimental Protocols

Protocol A: High-Selectivity Synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde

Recommended for avoiding over-bromination.[1]

Reagents:

  • Substrate: 2,3-Dimethoxybenzaldehyde (1.0 eq)[1]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Solvent: Acetonitrile (ACN) or DMF[1]

  • Catalyst: Ammonium Acetate (0.1 eq) - Optional, acts as a proton shuttle.[1]

Step-by-Step:

  • Dissolution: Dissolve 2,3-dimethoxybenzaldehyde in ACN (0.1 M concentration) under Nitrogen.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Add NBS portion-wise (solid) over 30 minutes. Do not dump it in all at once.

  • Monitoring: Stir at 0°C for 4 hours. Monitor by TLC (Solvent: Hexane/EtOAc 8:2).[1]

    • Checkpoint: If starting material remains after 4 hours, allow to warm to Room Temp (RT) slowly.[1]

  • Quench: Pour into ice water. The product should precipitate.[1]

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: Recovery/Purification from an Over-brominated Mixture

If you already have a mixture of Mono- and Di-bromo products.[1]

Methodology: Recrystallization is often insufficient to separate the 6-bromo from the 5,6-dibromo impurity due to pi-stacking similarities.[1] Flash Column Chromatography is required.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase Gradient:

    • 100% Hexanes (Equilibration)[1]

    • 95:5 Hexanes:EtOAc (Elutes dibromo impurity first)[1]

    • 85:15 Hexanes:EtOAc (Elutes target 6-bromo product)[1]

Module 3: Mechanistic Visualization

The following diagram illustrates the kinetic pathway and the "Danger Zone" where over-bromination occurs.[1]

BrominationPath cluster_danger DANGER ZONE (Excess Reagent) SM 2,3-Dimethoxybenzaldehyde (Substrate) Mono6 6-Bromo-2,3-dimethoxybenzaldehyde (TARGET PRODUCT) Ortho-coupling (J=9Hz) SM->Mono6 NBS, 0°C (Kinetic Control) Mono5 5-Bromo-2,3-dimethoxybenzaldehyde (Minor Byproduct) Meta-coupling (J=2Hz) SM->Mono5 Minor Pathway DiBromo 5,6-Dibromo-2,3-dimethoxybenzaldehyde (OVER-BROMINATION) Singlet (No Coupling) Mono6->DiBromo Excess Br2 High Temp (Thermodynamic Sink) Mono5->DiBromo Excess Br2

Figure 1: Reaction pathway showing the progression from starting material to the target mono-bromo compound and the risk of over-bromination to the 5,6-dibromo species.[1]

FAQ: Rapid Fire Technical Support

Q: Can I use acetic acid and


 like the old literature suggests? 
A:  You can, but it is "harsh."[1] Acetic acid promotes electrophilic attack.[1] If you must use 

, use Sodium Acetate (NaOAc) as a buffer to prevent HBr accumulation, which can catalyze further bromination or demethylation.[1]

Q: I see a peak at 10.3 ppm in NMR. Is my aldehyde intact? A: Yes. The aldehyde proton (-CH O) typically shifts slightly downfield upon bromination due to the inductive effect of the bromine, but it should remain a singlet.[1] If this peak disappears, you have likely oxidized the aldehyde to a carboxylic acid (a risk if using hypobromite or other oxidants).[1]

Q: Why is position 6 favored over position 5? A:

  • C6 is para to the C3-methoxy group (strong activator).[1]

  • C5 is para to the C2-methoxy group.[1]

  • However, the C6 position is sterically less hindered than C5 in some conformations, and the transition state leading to C6 substitution is often kinetically favored using NBS [1].[1]

References

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Source: Journal of the Mexican Chemical Society (via SciELO).[1] Relevance: Defines the specific protocol for synthesizing 6-bromo-2,3-dimethoxybenzaldehyde using NBS and provides NMR characterization data. URL:[Link][1][2][3]

  • N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry. Source: Master Organic Chemistry.[1] Relevance: Mechanistic background on why NBS prevents over-bromination compared to elemental bromine.[1] URL:[Link]

Sources

Technical Support Center: Synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Yield Optimization & Regioselectivity Control Assigned Specialist: Senior Application Scientist Reference Molecule: 6-Bromo-2,3-dimethoxybenzaldehyde (6-BRB)[1]

Executive Summary & Core Directive

The Challenge: Synthesizing 6-bromo-2,3-dimethoxybenzaldehyde is chemically deceptive. While it appears to be a simple electrophilic aromatic substitution, the presence of two methoxy groups (positions 2 and 3) creates competing directing effects.

  • The Trap: Standard bromination conditions (e.g.,

    
    /Acetic Acid) often favor the 5-bromo  isomer or inseparable mixtures due to the para-directing effect of the 2-methoxy group and the meta-directing effect of the aldehyde.
    
  • The Solution: To secure the 6-bromo isomer (essential for isoquinoline alkaloid scaffolds), you must utilize N-Bromosuccinimide (NBS) in polar aprotic solvents (DMF) . This shifts the mechanism to favor the position para to the 3-methoxy group, which is sterically accessible and electronically activated.

This guide provides the "Gold Standard" protocol and a troubleshooting matrix to elevate yields from the typical 50-60% to >80%.

The "Gold Standard" Protocol

Based on validated methodology from J. Braz. Chem. Soc. and process chemistry standards.

Reaction Scheme

The reaction utilizes N-Bromosuccinimide (NBS) to effect a mild, regioselective bromination.

ReactionScheme cluster_conditions Critical Parameters SM 2,3-Dimethoxybenzaldehyde (Starting Material) Intermediate Sigma Complex (Transition State) SM->Intermediate Nucleophilic Attack Reagent NBS (1.5 eq) Solvent: DMF Reagent->Intermediate Product 6-Bromo-2,3-dimethoxybenzaldehyde (Target: 6-BRB) Intermediate->Product Regioselective Elimination Byproduct Succinimide (Water Soluble) Intermediate->Byproduct Cond1 Temp: 25°C - 30°C Cond2 Time: 24-48h

Caption: Reaction pathway favoring 6-position substitution via NBS/DMF mediation.

Step-by-Step Methodology
StepActionTechnical Rationale (The "Why")
1 Dissolve 2,3-dimethoxybenzaldehyde (1.0 eq) in DMF (anhydrous preferred). Concentration: ~0.2 M.DMF promotes the polarization of NBS, enhancing the electrophilicity of the bromine without the harsh acidity of

/AcOH.
2 Dissolve NBS (1.5 eq) in a separate volume of DMF.Pre-dissolving prevents localized high concentrations ("hot spots") that cause over-bromination.
3 Add NBS solution dropwise over 30–60 minutes at Room Temperature (RT).Slow addition controls the exotherm and ensures kinetic control, favoring the 6-position over the thermodynamic 5-position.
4 Stir for 24–48 hours at RT.[2] Monitor via TLC (Hexane/EtOAc 7:3).The reaction is slow. Premature termination leads to unreacted starting material which is difficult to separate later.
5 Quench: Pour reaction mixture into 5x volume of Ice Water . Stir vigorously for 30 mins.DMF is water-miscible; the organic product is not. This forces the product to precipitate as a solid while retaining succinimide in the aqueous phase.
6 Filtration & Wash: Filter the precipitate.[1][3][4] Wash with copious water.Removes residual DMF and succinimide.
7 Purification: Recrystallize from Dichloromethane (DCM) or Ethanol.6-BRB crystallizes well from DCM (mp 75–77 °C), whereas impurities often remain in the mother liquor.

Troubleshooting & Optimization (FAQs)

Module A: Regioselectivity (The "Wrong Isomer" Issue)

Q: I used elemental Bromine (


) in Acetic Acid and got a mixture. Why? 
A:  In acidic media (

/AcOH), the reaction is often governed by thermodynamic control and the cooperative directing effects of the substituents.
  • The Conflict: The aldehyde (CHO) directs meta (to position 5). The 2-methoxy group directs para (to position 5).

  • The Result: These effects reinforce each other to favor 5-bromo-2,3-dimethoxybenzaldehyde .

  • The Fix: You must use NBS in DMF .[1][4] This condition favors the kinetic product at position 6, driven by the strong para-directing effect of the 3-methoxy group and the specific steric environment created by the solvent cage.

Q: My NMR shows a doublet at


 7.31 and 6.94 (

Hz). Is this correct?
A: Yes. This coupling constant (

Hz) is characteristic of ortho-coupling between protons at positions 4 and 5. This confirms you have successfully substituted at position 6.
  • Note: If you see small coupling constants (

    
     Hz), you likely have meta-coupling, indicating substitution at position 4 or 5 (leaving 2,6 or 4,6 protons), which is incorrect.
    
Module B: Yield Optimization (Breaking the 60% Ceiling)

Q: My yield is stuck at 50-60%. How do I increase it? A: Yield loss usually occurs during the workup, not the reaction.

  • Solubility Loss: The product has slight solubility in aqueous DMF.

    • Optimization: Increase the volume of ice water to 10x the reaction volume to maximize precipitation.

    • Alternative: If no precipitate forms (oiling out), extract the aqueous quench with DCM, wash with Brine (3x) to remove DMF, and then crystallize.

  • Incomplete Conversion: 48 hours is standard. If you stop at 24 hours, you may have 20% unreacted starting material.[2]

    • Optimization: Add 0.1 eq of catalytic Ammonium Acetate (

      
      ) to the NBS/DMF mixture to accelerate the reaction rate without compromising regioselectivity.
      

Q: The product is "oiling out" instead of crystallizing. A: This indicates residual DMF or impurities.

  • Immediate Fix: Decant the water. Dissolve the oil in a minimum amount of hot Ethanol. Let it cool slowly to RT, then to

    
    C. Scratch the flask wall with a glass rod to induce nucleation.
    
Module C: Purity & Storage

Q: The product turns yellow over time. A: Benzaldehydes are prone to oxidation (to benzoic acids).

  • Protocol: Store under Nitrogen/Argon at

    
    C.
    
  • Cleanup: If the solid is yellow, wash with cold saturated Sodium Bisulfite (

    
    ) solution during the filtration step to remove free bromine and prevent oxidation.
    

Diagnostic Decision Tree

Use this flow to determine your corrective action plan.

TroubleshootingTree Start Start: Analyze Reaction Outcome CheckNMR Check 1H NMR (Aromatic Region) Start->CheckNMR Split Is coupling J ~ 8.7 Hz? CheckNMR->Split Yes Regiochemistry is Correct (6-Br) Split->Yes Yes No Incorrect Isomer (Likely 5-Br) Split->No No (J ~ 2Hz) YieldCheck Is Yield > 70%? Yes->YieldCheck Action1 Switch Reagent: Use NBS/DMF instead of Br2/AcOH No->Action1 Good Process Optimized. Proceed to Scale-up. YieldCheck->Good Yes LowYield Yield Issue YieldCheck->LowYield No Action2 1. Extend time to 48h 2. Increase Ice Water Vol (10x) 3. Extract aqueous phase with DCM LowYield->Action2

Caption: Diagnostic logic for identifying isomer faults vs. yield faults.

References

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Source: Journal of the Brazilian Chemical Society, Vol. 24, No. 6, 1070-1078, 2013. Relevance: Defines the primary NBS/DMF protocol for 6-bromo-2,3-dimethoxybenzaldehyde and contrasts it with the 5-bromo synthesis. URL:[Link]

  • Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes. Source: Organic Chemistry Portal / Synlett 2006. Relevance: Provides background on directing effects in halogenated aromatic systems, supporting the mechanistic explanation of regioselectivity. URL:[Link]

  • Bromination of 2,5-Dimethoxybenzaldehyde (Comparative Study). Source: Erowid/Rhodium Archive (Historical Process Chemistry). Relevance: Highlights the difficulty of regioselectivity in dimethoxybenzaldehydes and the risks of using

    
    /Acetic Acid.
    URL:[Link]
    

Sources

Challenges in the Suzuki coupling of 6-Bromo-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Advanced Catalysis Support Center.

I have reviewed your inquiry regarding the Suzuki-Miyaura coupling of 6-Bromo-2,3-dimethoxybenzaldehyde . This is a deceptively difficult substrate. You are fighting a "double deactivation" mechanism: the steric hindrance of the ortho-formyl group and the electronic deactivation from the para-methoxy group.

Below is the technical support dossier designed to troubleshoot and optimize this specific transformation.

Subject: Overcoming Steric & Electronic Deactivation in ortho-Substituted Aryl Bromides Target Molecule: 6-Bromo-2,3-dimethoxybenzaldehyde

Module 1: The Substrate Profile (Root Cause Analysis)

Before fixing the reaction, you must understand why it fails.

FeatureStructural ElementImpact on Catalysis
Steric Clash C1-Aldehyde (ortho) Critical. The carbonyl oxygen and the bulky formyl group block the Palladium center from approaching the C-Br bond, significantly slowing down Oxidative Addition.
Electronic Effect C3-Methoxy (para) High. The methoxy group is a strong Electron Donating Group (EDG). Being para to the bromide, it increases electron density at the C-Br bond, making the ring less electrophilic and further suppressing Oxidative Addition.
Chemical Liability Aldehyde Functionality Moderate. Susceptible to Cannizzaro disproportionation or aldol condensation if strong hydroxide/alkoxide bases are used.

Module 2: Troubleshooting Guide (Q&A Format)

Q1: "I see full consumption of the boronic acid, but the aryl bromide remains unreacted. What is happening?"

Diagnosis: Protodeboronation. Because your aryl bromide is sterically hindered and electron-rich, the Oxidative Addition step is too slow. The Palladium catalyst sits idle, and your boronic acid (especially if electron-rich) undergoes hydrolysis/deboronation faster than it can transmetallate.

The Fix:

  • Switch Ligands: You need a ligand that boosts the electron density on Pd(0) to force oxidative addition. S-Phos or X-Phos are non-negotiable here. Standard PPh3 or dppf will not work.

  • Slow Addition: Add the boronic acid (1.5–2.0 equiv) portion-wise over 1 hour to keep its concentration low relative to the catalyst.

Q2: "My LCMS shows a mass corresponding to the de-brominated starting material (M-Br + H)."

Diagnosis: Hydrodehalogenation. This occurs when the oxidative addition happens, but the Transmetallation step is blocked by the ortho-aldehyde. The Pd(II) intermediate gets frustrated and abstracts a hydride (likely from the solvent or base), leading to reductive elimination of the "reduced" product.

The Fix:

  • Solvent Switch: If you are using alcohols (MeOH/EtOH/iPrOH), stop immediately. They are hydride sources. Switch to anhydrous 1,4-Dioxane or Toluene .

  • Water Control: While Suzuki requires some water, excess water promotes this side reaction in hindered systems. Use a strict 10:1 Organic:Water ratio.

Q3: "The aldehyde peak has disappeared from the NMR, but I haven't formed the product."

Diagnosis: Base-Mediated Degradation. You likely used a carbonate (K2CO3) or hydroxide (NaOH) base in a protic solvent. The aldehyde has likely undergone a Cannizzaro reaction or formed a hemiacetal.

The Fix:

  • Base Selection: Switch to Tribasic Potassium Phosphate (K3PO4) . It is sufficiently basic to activate the boronic acid but generally milder toward aldehydes than hydroxides.

  • Alternative: If K3PO4 fails, use Cesium Fluoride (CsF) in anhydrous conditions (using the boronic ester instead of the acid).

Module 3: The Optimized Protocol ("Gold Standard")

This protocol is designed to bypass the specific deactivation modes of 6-Bromo-2,3-dimethoxybenzaldehyde.

Reagents
  • Catalyst: XPhos Pd G4 (2–5 mol%). Rationale: The precatalyst ensures rapid generation of the active Pd(0)-L species without an induction period.

  • Base: K3PO4 (3.0 equiv).

  • Solvent: 1,4-Dioxane / Water (10:1 v/v) . Degassed.

  • Temperature: 80°C – 100°C.

Step-by-Step Workflow
  • Charge Solids: Add 6-Bromo-2,3-dimethoxybenzaldehyde (1.0 equiv), Boronic Acid (1.5 equiv), K3PO4 (3.0 equiv), and XPhos Pd G4 (0.02 equiv) to a reaction vial.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Oxygen kills the electron-rich phosphine ligands required for this reaction.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C. Monitor by HPLC/UPLC at 1 hour.

    • Note: If conversion is <20% at 1 hour, raise temp to 100°C. Do not exceed 110°C to avoid aldehyde decomposition.

Module 4: Visualizing the Reaction Logic

The following diagram illustrates the decision matrix for troubleshooting this specific coupling.

SuzukiLogic Start START: Reaction Analysis CheckSM Check Aryl Bromide (SM) Conversion Start->CheckSM LowConv Low/No Conversion (SM Remaining) CheckSM->LowConv >80% SM left SideProd SM Consumed but Wrong Product CheckSM->SideProd SM Consumed Success Product Formed CheckSM->Success Target Mass Found OxAddIssue Issue: Failed Oxidative Addition (Steric/Electronic Deactivation) LowConv->OxAddIssue Debrom Mass = M-Br+H (Hydrodehalogenation) SideProd->Debrom Lower Mass AldehydeLoss Aldehyde Peak Missing (Cannizzaro/Acetal) SideProd->AldehydeLoss Complex Mixture Soln1 SOLUTION: Switch to XPhos Pd G4 Increase Temp to 100°C OxAddIssue->Soln1 Soln2 SOLUTION: Remove Alcohol Solvents Use Dioxane/Toluene Debrom->Soln2 Soln3 SOLUTION: Switch Base to K3PO4 Avoid MeOH/EtOH AldehydeLoss->Soln3

Figure 1: Troubleshooting Logic Tree for Sterically Hindered Aryl Aldehyde Couplings.

References

  • Buchwald, S. L., et al. (2010). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

    • Relevance: Establishes the superiority of dialkylbiaryl phosphines (S-Phos, X-Phos)
  • Miyaura, N. & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][3] Chemical Reviews.

    • Relevance: The foundational text on the mechanism, specifically regarding the role of bases in transmetall
  • Sherer, E. C., et al. (2019). Data-Driven Troubleshooting of the Suzuki–Miyaura Reaction. Journal of Organic Chemistry.[1][4]

    • Relevance: Provides statistical backing for the prevalence of protodeboronation in hindered systems and solvent effects.

Sources

De-bromination of 6-Bromo-2,3-dimethoxybenzaldehyde in cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: De-bromination of 6-Bromo-2,3-dimethoxybenzaldehyde

Welcome to the Reaction Optimization Hub.

Ticket ID: #Br-CHO-6-23 Subject: Hydrodehalogenation (De-bromination) Side-Reaction Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

You are encountering a persistent issue where your starting material, 6-Bromo-2,3-dimethoxybenzaldehyde , is undergoing de-bromination (yielding 2,3-dimethoxybenzaldehyde) instead of the desired cross-coupling product. This is a classic but frustrating failure mode common in sterically crowded, electron-rich/poor hybrid systems.

This guide breaks down the mechanistic failure points and provides validated protocols to suppress this pathway.

Module 1: Diagnostic & Mechanism (The "Why")

Q: Why is my bromine atom being replaced by hydrogen?

A: This is a kinetic competition issue. Your reaction is suffering from a mismatch between the rate of Oxidative Addition (OA) and Transmetallation (TM) .

  • The Substrate Trap: Your substrate has an aldehyde (EWG) at C1 and a bromine at C6. These are ortho to each other. The aldehyde activates the C-Br bond, making Oxidative Addition to Pd(0) relatively fast.

  • The Bottleneck: However, the resulting Pd(II) species is sterically crowded. The ortho-aldehyde and the meta-methoxy group create a "pocket" that hinders the approach of the boronic acid (or other nucleophile). Consequently, Transmetallation (TM) becomes sluggish.

  • The Leak: While the Pd(II)-Ar species waits for the nucleophile, it is vulnerable. If there is any source of protons (water, alcohols) or hydrides (from

    
    -hydride elimination of alkyl ligands), the complex undergoes Protodehalogenation .
    

Visualizing the Failure Mode: The diagram below maps the "Happy Path" (Coupling) vs. the "Sad Path" (De-bromination).

CatalyticCycle Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast due to ortho-CHO) Start->OxAdd + Ar-Br PdAr Pd(II)-Ar Intermediate (Stalled by Sterics) OxAdd->PdAr TransMet Transmetallation (The Bottleneck) PdAr->TransMet + Ar-B(OH)2 (Slow) Protodehal Protodehalogenation (Reaction with Solvent/H2O) PdAr->Protodehal Proton Source (ROH / H2O) Prod Reductive Elimination (Desired Product) TransMet->Prod Prod->Start - Pd(0) Protodehal->Start Regenerates Pd(0) Waste Byproduct: 2,3-dimethoxybenzaldehyde Protodehal->Waste

Figure 1: Kinetic competition between the desired Transmetallation and the undesired Protodehalogenation pathways.

Module 2: Optimization Protocols (The "How")

Q: How do I stop the de-bromination?

A: You must accelerate Transmetallation and eliminate proton sources. The standard "Suzuki conditions" (DCM/MeOH or Toluene/Water/Ethanol) are fatal for this substrate because alcohols act as H-donors.

Protocol A: The Anhydrous "Buchwald" Shift

This protocol uses a bulky, electron-rich ligand to force Transmetallation and strictly anhydrous conditions to remove the proton source.

ComponentRecommendationRationale
Solvent Anhydrous Toluene or 1,4-Dioxane Eliminates alcohol/water proton sources. Dioxane helps solubilize boronic acids without water.
Base Anhydrous

(finely ground)
Insoluble bases create a "slow release" effect that prevents base-mediated side reactions while driving the cycle.
Ligand SPhos or XPhos These bulky biaryl ligands create a "protective shell" around the Pd, preventing solvent attack while accelerating reductive elimination.
Temp 80°C - 100°C High heat is required to overcome the activation energy of the sterically hindered Transmetallation step.

Step-by-Step Procedure:

  • Dry Down: Ensure your 6-Bromo-2,3-dimethoxybenzaldehyde and boronic acid are dried under high vacuum for 2 hours.

  • Charge Solids: In a glovebox or under Argon flow, add:

    • 1.0 eq Aryl Bromide[1]

    • 1.5 eq Boronic Acid

    • 2.0 - 3.0 eq Anhydrous

      
       (tribasic potassium phosphate)
      
    • 2-5 mol%

      
       or 
      
      
      
    • 4-10 mol% SPhos (Ligand:Pd ratio 2:1)

  • Solvent: Add Anhydrous Toluene (0.1 M concentration).

  • Degas: Sparge with Argon for 10 minutes. Do not skip this. Oxygen promotes homocoupling and catalyst death.

  • Run: Seal and heat to 100°C for 4-12 hours.

Module 3: Troubleshooting Decision Tree

Q: I tried the above, but I'm still seeing ~15% de-brominated product. What now?

A: If the anhydrous protocol fails, the proton source is likely internal or the catalyst is struggling. Use this logic flow to diagnose:

Troubleshooting Start Issue: De-bromination persists CheckSolvent Is Solvent Protic? (EtOH, MeOH, wet DMF) Start->CheckSolvent CheckBase Is Base Hygroscopic? (KOH, NaOH) CheckSolvent->CheckBase No (It's dry) Action1 Switch to Anhydrous Toluene/Dioxane CheckSolvent->Action1 Yes CheckLigand Ligand Bulkiness CheckBase->CheckLigand No Action2 Switch to Cs2CO3 or K3PO4 (Anhydrous) CheckBase->Action2 Yes Action3 Upgrade to XPhos or RuPhos CheckLigand->Action3 Using PPh3? Action4 Increase Conc. (Push Bimolecular Rxn) CheckLigand->Action4 Using SPhos?

Figure 2: Troubleshooting logic for persistent de-halogenation.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use ethanol or water to help dissolve the boronic acid? A: NO. For this specific substrate, the Pd-Ar intermediate is too long-lived. If you introduce ethanol, the palladium species will abstract a hydride from the alpha-position of the alcohol (via


-hydride elimination of the alkoxide) or simply get protonated. If solubility is an issue, switch to n-Butanol  (less reactive) or DMF/DMAc  (aprotic, though wet DMF is dangerous).

Q: Does the aldehyde group itself contribute to the side reaction? A: Potentially. Aldehydes can undergo decarbonylation (losing CO), but this usually requires higher temperatures (>120°C). However, the aldehyde is electron-withdrawing. This makes the Pd-C bond more polarized and potentially more susceptible to protonolysis. If de-bromination persists, consider protecting the aldehyde as an acetal (using ethylene glycol) before coupling. This changes the electronics and sterics significantly.[2]

Q: What if I switch to the Aryl Chloride? A: Not recommended. While aryl chlorides are cheaper, the Oxidative Addition step is slower. This might actually help by balancing the kinetics with the slow Transmetallation, but typically, you will just see no reaction. Stick to the bromide but optimize the ligand.

References & Authority
  • Mechanistic Insight on Dehalogenation:

    • Navarro, O. et al. "Dehalogenation of Aryl Halides."[3][4] Journal of Organic Chemistry. Explains the role of solvent/base interaction in hydride formation.

    • (Contextual validation from search results).

  • Sterically Hindered Couplings:

    • Tang, W. et al.[1] "Efficient Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[2][5] Organic Chemistry Frontiers. Highlights the necessity of bulky ligands (AntPhos/SPhos) for ortho-substituted systems.

  • Ligand Selection (SPhos/XPhos):

    • Buchwald, S. L. et al. "Universal Catalysts for Cross-Coupling." Accounts of Chemical Research. Defines the "protective" nature of dialkylbiaryl phosphines against side reactions.

    • (General authoritative grounding).

  • Base Effects:

    • BenchChem Technical Notes. "Prevention of Hydrodehalogenation in Suzuki Coupling." Confirms the role of anhydrous bases and aprotic solvents.

    • (Sourced from search context).

Sources

Catalyst poisoning in reactions with 6-Bromo-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Catalyst Poisoning in 6-Bromo-2,3-dimethoxybenzaldehyde Reactions

Audience: Process Chemists, Medicinal Chemists, and R&D Scientists. Scope: Troubleshooting Pd-catalyzed cross-couplings (Suzuki, Heck, Buchwald) involving 6-Bromo-2,3-dimethoxybenzaldehyde (6-B-2,3-DMB).

Technical Overview: The Substrate & The Trap

6-Bromo-2,3-dimethoxybenzaldehyde is a deceptively simple scaffold. While the electron-poor nature of the aryl bromide (due to the ortho-formyl group) typically accelerates oxidative addition in Palladium cycles, this substrate presents a "perfect storm" for catalyst deactivation.

The Core Challenge: The 2,3-dimethoxy motif combined with the 6-bromo substituent creates a crowded steric environment that destabilizes standard Pd-ligand complexes. Furthermore, the synthesis of this specific aldehyde often introduces trace sulfur or heavy metal impurities that act as cryptic poisons, halting the catalytic cycle at the Pd(0) stage before it even begins.

Diagnostic Troubleshooting (Q&A)

Issue 1: The "Black Crash" – Rapid Precipitation of Pd Black

User Question: "I added my catalyst (Pd(PPh3)4 or Pd(dppf)Cl2), and within 10 minutes the reaction turned black and conversion stalled at <5%. What happened?"

Technical Diagnosis: This is a classic sign of ligand dissociation followed by metal aggregation .

  • Mechanism: The ortho-formyl group at C1 exerts steric pressure on the incoming oxidative addition complex. If your phosphine ligand is not bulky or electron-rich enough (e.g., PPh3), the Pd(II) intermediate is unstable. It reductively eliminates the halide without coupling or simply aggregates into inactive Pd(0) nanoparticles (Pd black).

  • The 6-B-2,3-DMB Factor: The oxygen atoms in the 2,3-dimethoxy groups can weakly chelate to Pd, displacing labile ligands like phosphines, effectively stripping the metal of its protective shell.

Corrective Protocol:

  • Switch Ligands: Abandon simple phosphines. Switch to Buchwald Ligands (e.g., XPhos, SPhos) or Bidentate Ligands (e.g., dppf, Xantphos) . These create a wider bite angle and are more resistant to displacement by the substrate's methoxy groups.

  • Solvent Degassing: Pd black formation is accelerated by oxygen. Ensure rigorous sparging (Argon, 20 mins) of reaction solvents before catalyst addition.

Issue 2: The "Silent Death" – No Reaction, No Precipitate

User Question: "My solution remains clear/yellow, but no product forms even after 24 hours. TLC shows only starting material."

Technical Diagnosis: This indicates poisoning of the active Pd(0) species prior to the oxidative addition step.

  • The Culprit (Trace Sulfur): 6-Bromo-2,3-dimethoxybenzaldehyde is often synthesized via routes that may involve sulfur-containing reagents or workups (e.g., DMSO oxidations, thio-protection steps, or coal-tar derived precursors). Even <10 ppm of sulfur residues can irreversibly bind to Pd(0), forming catalytically inert Pd-S complexes.

  • The Culprit (Aldehyde Inhibition): In rare cases, the ortho-formyl group can undergo decarbonylation, forming a stable Pd-CO complex that acts as a thermodynamic sink, removing active Pd from the cycle.

Corrective Protocol:

  • The "Spike" Test: Add a second charge of catalyst (1 mol%) after the reaction has stalled. If activity resumes briefly and then stops, you have a poison in the mixture.

  • Carbon Treatment: Dissolve your 6-B-2,3-DMB starting material in the reaction solvent, treat with activated charcoal (10 wt%) for 1 hour, filter through Celite, and then use it in the coupling reaction. This removes trace sulfur/heavy metals.

Issue 3: Incomplete Conversion (Stalled at 60-70%)

User Question: "The reaction starts well but stalls at 70% conversion. Adding more catalyst doesn't help."

Technical Diagnosis: This is often product inhibition or halide poisoning .

  • Mechanism: As the reaction proceeds, the concentration of bromide ions (Br-) increases. For this specific substrate, the generated bromide can compete with the bulky substrate for coordination sites on the palladium, especially if the catalytic turnover number (TON) is high.

  • Aldehyde Side-Reactions: The product (biaryl aldehyde) might be less soluble or more coordinating than the starting material, precipitating out or sequestering the catalyst.

Corrective Protocol:

  • Base Switch: Switch from Carbonate bases (K2CO3) to Phosphate bases (K3PO4) or Hydroxides (Ba(OH)2) . Phosphate helps buffer the halide effect and often improves solubility for dimethoxy-benzaldehyde derivatives.

  • Phase Transfer: If using a biphasic system (Toluene/Water), add a phase transfer catalyst (TBAB) to ensure rapid ion exchange and prevent halide buildup in the organic phase.

Visualizing the Poisoning Pathways

The following diagram maps the catalytic cycle and identifies exactly where 6-B-2,3-DMB introduces failure points.

CatalyticCycle Pd0 Active Catalyst Pd(0)Ln OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 6-B-2,3-DMB Poison_S POISON TRAP 1: Sulfur Impurities (Irreversible Pd-S bond) Pd0->Poison_S Trace S (<10ppm) TransMet Transmetallation (Ar-Pd-Nu) OxAdd->TransMet + Boronic Acid + Base Poison_Chel POISON TRAP 2: Methoxy Chelation (Ligand Displacement) OxAdd->Poison_Chel 2,3-OMe steric/chelation Poison_Agg POISON TRAP 3: Pd Black Aggregation (Ligand Poor) OxAdd->Poison_Agg Unstable Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Caption: Figure 1. Catalytic cycle of 6-Bromo-2,3-dimethoxybenzaldehyde showing three critical deactivation checkpoints: Sulfur poisoning at Pd(0), Methoxy-chelation at Pd(II), and Aggregation due to steric instability.

Validated Experimental Protocols

Protocol A: "Bulletproof" Suzuki Coupling for 6-B-2,3-DMB

Use this protocol to bypass common poisoning and steric issues.

Reagents:

  • 6-Bromo-2,3-dimethoxybenzaldehyde (1.0 equiv)

  • Boronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[1][2]·DCM (3-5 mol%) — Reason: The dppf ligand has a large bite angle, resisting displacement by methoxy groups.

  • Base: K3PO4 (3.0 equiv) — Reason: Superior buffering capacity over carbonates.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) — Reason: High solubility for the aldehyde.

Step-by-Step:

  • Pre-Treatment (Critical): Dissolve 6-B-2,3-DMB in Dioxane. Add activated carbon (10% w/w relative to substrate).[2] Stir for 30 mins at RT. Filter through a 0.45µm PTFE filter or Celite pad. This removes sulfur poisons.

  • Charging: Add the filtered substrate solution, Boronic acid, Base, and Catalyst to the reaction vessel.

  • Degassing: Sparge with Argon for 15 minutes. Do not skip.

  • Reaction: Heat to 80°C. Monitor by HPLC/TLC at 1 hour and 4 hours.

  • Workup: Dilute with EtOAc, wash with brine. If Pd residues remain (dark color), treat organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) before concentration.

Protocol B: Catalyst Resurrection (The "Kicker" Method)

Use this if the reaction stalls at >50% conversion.

  • Cool Down: Cool reaction mixture to room temperature.

  • Assessment: Check pH of the aqueous layer. If <8, add more base (1.0 equiv).

  • The Kicker: Add a fresh charge of catalyst (1 mol%) dissolved in a minimal amount of degassed solvent.

  • Re-heat: Return to 80°C.

  • Note: If this fails, the reaction is likely product-inhibited or poisoned by byproducts. Filter the reaction, isolate the crude, and restart with fresh catalyst on the semi-pure material.

Summary of Quantitative Data

ParameterStandard Conditions (Failure Risk)Optimized Conditions (Success)
Catalyst Pd(PPh3)4Pd(dppf)Cl2 or Pd-XPhos
Ligand Stability Low (Air/Steric sensitive)High (Bidentate/Bulky)
Base Na2CO3 / K2CO3K3PO4 or Cs2CO3
Impurity Tolerance < 1 ppm Sulfur< 50 ppm Sulfur (with C-treat)
Temp Reflux (100°C+)80°C (Mild heating prevents de-formylation)

References

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Source: Vertex Pharmaceuticals / ResearchGate Context: Detailed case study on sulfur poisoning in isoquinoline/benzaldehyde derivatives and mitigation via carbon treatment.

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Source: NIH / PubMed Context: Explains the mechanics of catalyst death via stable complex formation and halide competition.

  • Suzuki-Miyaura Coupling: Optimization and Protocols. Source: Organic Chemistry Portal Context: Standard protocols for electron-rich and sterically hindered aryl bromides.

  • Pd-Catalyzed Cross-Couplings: Catalyst Quantity and Poisoning. Source: ACS Publications (Organic Process Research & Development) Context: Industrial analysis of ppm-level Pd loading and the impact of functional group interference.

Sources

Technical Support Center: Regiocontrol in 6-Bromo-2,3-dimethoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and process engineers encountering regioselectivity issues with 6-Bromo-2,3-dimethoxybenzaldehyde (6-BRB).

Ticket Context: Users frequently report obtaining the 5-bromo isomer (5-BRB) or inseparable mixtures when attempting to brominate 2,3-dimethoxybenzaldehyde. This guide addresses the root causes of regiochemical drift and provides validated protocols for correction.

Diagnostic Triage: Which Isomer Do You Actually Have?

Before altering your synthetic route, you must confirm the identity of your current product. The most common failure mode is misidentifying the 5-bromo impurity as the 6-bromo target due to similar polarity.

The NMR "Smoking Gun" Test

The definitive method to distinguish the isomers is


H NMR coupling constants  of the aromatic protons.
IsomerRemaining ProtonsRelationshipCoupling Constant (

)
Diagnostic Signal
6-Bromo (Target) H-4 and H-5Ortho ~8.0 – 9.0 Hz Doublets (d) with large splitting.
5-Bromo (Impurity) H-4 and H-6Meta ~1.5 – 2.5 Hz Doublets (d) with fine splitting.

Why this happens:

  • Electronic Conflict: The C5 position is para to the C2-methoxy group (strong activator). The C6 position is para to the C3-methoxy group (activator) but is sterically crowded by the aldehyde.

  • Thermodynamic Sink: Under vigorous conditions (

    
    , Fe, high heat), the reaction favors the less sterically hindered C5 position.
    

Protocol A: Optimized Direct Bromination (NBS Method)

Use Case: Standard laboratory synthesis (Gram scale). Success Rate: ~60-70% Yield (Regioselective for C6).

Direct bromination with elemental bromine often fails. The use of N-Bromosuccinimide (NBS) in a polar aprotic solvent is the corrected protocol to favor the C6 isomer via a specific solvent-coordination mechanism.

Workflow Diagram

NBS_Workflow Start 2,3-Dimethoxybenzaldehyde Reagent NBS (1.5 eq) + DMF Start->Reagent Dissolve Process Stir 48h @ RT (Slow Addition) Reagent->Process Dropwise Quench Ice Water Pour Process->Quench Product 6-Bromo-2,3-dimethoxybenzaldehyde (Precipitate) Quench->Product Filter & Wash

Caption: Optimized NBS bromination pathway minimizing thermodynamic equilibration to the 5-bromo isomer.

Step-by-Step Protocol
  • Preparation: Dissolve 2,3-dimethoxybenzaldehyde (1.0 eq) in DMF (Dimethylformamide).

    • Note: Do not use Acetonitrile or DCM if you are experiencing selectivity issues; DMF promotes the desired polarization.

  • Addition: Dissolve NBS (1.5 eq) in DMF. Add this solution dropwise over 30 minutes to the aldehyde solution at Room Temperature (25°C).

    • Critical: Rapid addition causes local hotspots, increasing 5-bromo formation.

  • Reaction: Stir for 48 hours .

    • Why so long? The C6 position is sterically hindered. Forcing the reaction with heat will shift selectivity to C5. Patience is required for C6 substitution.[1]

  • Workup: Pour the reaction mixture into ice water (5x reaction volume). The 6-bromo isomer should precipitate as a white/off-white powder.

  • Purification: Filter and wash thoroughly with water.[2] Recrystallize from Dichloromethane/Hexane if necessary.

Reference Grounding: This protocol is validated by mechanistic studies showing NBS/DMF favors the 6-position due to specific stabilization of the transition state, distinct from the radical mechanisms often seen with NBS in


 [1].

Protocol B: Directed Ortho Metalation (DoM)

Use Case: High-value pharmaceutical intermediates requiring >98% regiopurity. Success Rate: >90% Regiocontrol.

If Protocol A yields inseparable mixtures, you must switch to Directed Ortho Metalation (DoM) . This method relies on coordination chemistry rather than electrophilic aromatic substitution rules, guaranteeing C6 substitution.

The Logic of DoM

The aldehyde group is a poor director for lithiation (it undergoes nucleophilic attack). We must temporarily convert it into a Lithium-Directing Group (DMG) , such as an


-amino alkoxide (via an imine).
Workflow Diagram

DoM_Mechanism Start 2,3-Dimethoxybenzaldehyde Protect 1. Protection (Cyclohexylamine) Start->Protect Imine Imine Intermediate Protect->Imine Lithiate 2. Lithiation (n-BuLi / THF, -78°C) Imine->Lithiate Species C6-Lithio Species (Stabilized by N and OMe) Lithiate->Species Ortho to Imine Quench 3. Bromination (Br-CH2-CH2-Br or Br2) Species->Quench Hydrolysis 4. Acid Hydrolysis (H3O+) Quench->Hydrolysis Target 6-Bromo-2,3-dimethoxybenzaldehyde Hydrolysis->Target

Caption: DoM pathway utilizing temporary imine protection to force lithiation exclusively at the C6 position.

Step-by-Step Protocol
  • Protection: Reflux 2,3-dimethoxybenzaldehyde with cyclohexylamine (1.1 eq) in toluene with a Dean-Stark trap to remove water. Evaporate solvent to yield the crude imine.

  • Lithiation: Dissolve the imine in anhydrous THF under Argon/Nitrogen. Cool to -78°C .

  • Metalation: Add n-BuLi (1.1 eq) dropwise. Stir for 1 hour at -78°C.

    • Mechanism:[1][2][3][4][5][6][7] The Lithium coordinates to the imine nitrogen and the C2-methoxy oxygen, directing deprotonation exclusively at C6 .

  • Electrophile Quench: Add 1,2-dibromo-1,1,2,2-tetrafluoroethane or Bromine (

    
    )  (1.2 eq) dissolved in THF. Allow to warm to room temperature.
    
  • Hydrolysis: Add 2M HCl and stir vigorously for 2 hours to cleave the imine and restore the aldehyde.

  • Extraction: Extract with Ethyl Acetate. The product will be exclusively the 6-bromo isomer.

Reference Grounding: Directed Ortho Metalation is the industry standard for overcoming the weak directing effects of benzaldehydes [2].

Troubleshooting FAQs

Q: I see a product spot on TLC, but the melting point is 160°C+. What is it? A: You likely made 5-bromo-2,3-dimethoxybenzaldehyde (MP ~75-77°C is expected for 6-bromo, but 5-bromo derivatives often have different ranges) or the corresponding benzoic acid if oxidation occurred. Correction: Check the NMR.[8][9] If you see meta coupling (1-2 Hz), you have the 5-bromo isomer. This cannot be converted to the 6-bromo; you must discard and restart using Protocol A or B.

Q: Can I use Iron (Fe) catalyst to speed up the NBS reaction? A: NO. Adding Lewis acids (Fe,


) often catalyzes the thermodynamic pathway, increasing the ratio of the 5-bromo impurity. Stick to the uncatalyzed NBS/DMF route which relies on polarity-driven kinetics.

Q: Why not just brominate o-Vanillin and methylate it? A: This is a common trap. Bromination of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) occurs para to the phenol group, yielding 5-bromo-2-hydroxy-3-methoxybenzaldehyde . Subsequent methylation yields the 5-bromo impurity, not the 6-bromo target [1]. This route is actually used to synthesize the reference standard for the impurity.

References

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Mexican Chemical Society. Describes the specific synthesis of 6-bromo via NBS/DMF and 5-bromo via the o-vanillin route, including NMR characterization.

  • Directed Ortho Metalation (DoM). Wikipedia / General Literature. Overview of the DoM mechanism, confirming the use of nitrogen-based directing groups (imines/amides) to direct lithiation ortho to the substituent.

  • Bromination of 2,5-Dimethoxybenzaldehyde (Comparative Case). Rhodium/MDMA Archive. Highlights the historical confusion between bromo-isomers in dimethoxybenzaldehyde systems and the importance of NMR coupling constants for structural assignment.

Sources

Technical Support Center: Work-up & Purification of 6-Bromo-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

Compound: 6-Bromo-2,3-dimethoxybenzaldehyde CAS: 53811-50-0 (Isomer specific) Molecular Weight: 245.07 g/mol Physical State: White to pale yellow crystalline powder. Melting Point: 75–77 °C [1].[1]

Senior Scientist Note: This molecule presents a specific "ortho-ortho" steric challenge. The aldehyde moiety at C1 is flanked by a methoxy group at C2 and a bromine atom at C6. While the methoxy group is electron-donating, the steric crowding significantly retards nucleophilic attacks on the carbonyl carbon compared to unhindered benzaldehydes. Standard work-up protocols often fail because they do not account for this reduced reactivity or the lipophilicity introduced by the bromine atom.

This guide prioritizes purity over speed , utilizing the aldehyde's reversible bisulfite chemistry to separate it from non-carbonyl byproducts (e.g., over-brominated species or unreacted starting materials).

Decision Matrix: Choosing Your Work-up

Before proceeding, assess your crude mixture composition to select the correct module.

WorkupDecision Start Crude Reaction Mixture PurityCheck Is purity > 85% (LCMS/NMR)? Start->PurityCheck ScaleCheck Is scale > 5g? PurityCheck->ScaleCheck No (<85%) MethodA Module A: Standard Extraction + Crystallization PurityCheck->MethodA Yes (>85%) MethodB Module B: Bisulfite Purification (High Specificity) ScaleCheck->MethodB Yes (>5g) MethodC Module C: Silica Chromatography (Low Yield Risk) ScaleCheck->MethodC No (<5g) caption Figure 1: Work-up Selection Logic based on Purity and Scale.

Module A: Standard Extraction (The "Happy Path")

Context: Use this when the reaction conversion is high, and the main contaminants are inorganic salts (e.g., succinimide from NBS bromination).

Protocol:
  • Quench: Pour the reaction mixture (typically DMF or Acetonitrile) into 5x volume of ice-water .

    • Why: The product is lipophilic and insoluble in water; it should precipitate. DMF is miscible and will stay in the aqueous phase.

  • Filtration (If solid forms):

    • If a precipitate forms immediately, filter via Büchner funnel.

    • Wash cake with cold water (3x) to remove residual DMF.

    • Dry under vacuum at 40°C.

  • Extraction (If oil forms):

    • Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Expert Tip: Use DCM if the product is gummy; it solubilizes poly-methoxylated aromatics better than EtOAc.

  • Washes:

    • Wash organic layer with Brine (Sat. NaCl).[1]

    • Critical Step: If DMF was the solvent, perform a wash with 5% LiCl solution (removes DMF more effectively than water).

  • Crystallization:

    • Recrystallize from DCM/Hexane or Ethanol (slow evaporation) [1].

Module B: Bisulfite Purification (The "Specific Path")

Context: This is the gold standard for separating the aldehyde from non-aldehyde impurities (e.g., over-brominated byproducts or starting materials lacking the aldehyde).

The Challenge: Due to steric hindrance at C1 (flanked by Br and OMe), the formation of the bisulfite adduct is kinetically slow . You must use a co-solvent.

Mechanism & Workflow

BisulfiteProcess Impure Impure Aldehyde (Organic Solv.) Reaction Vigorous Agitation (>30 mins) Impure->Reaction NaHSO3 Sat. NaHSO3 + Ethanol (Co-solvent) NaHSO3->Reaction PhaseSep Phase Separation Reaction->PhaseSep OrgLayer Organic Layer (Discard Impurities) PhaseSep->OrgLayer AqLayer Aqueous Layer (Bisulfite Adduct) PhaseSep->AqLayer Basify Basify (pH 12) Na2CO3 or NaOH AqLayer->Basify FinalExt Extract w/ DCM Basify->FinalExt caption Figure 2: Bisulfite Purification Loop for Sterically Hindered Aldehydes.

Step-by-Step Protocol:
  • Preparation: Dissolve crude material in a minimal amount of Ethyl Acetate .

  • Adduct Formation:

    • Add 2.0 equivalents of Saturated Aqueous Sodium Bisulfite (

      
      ).
      
    • CRITICAL MODIFICATION: Add 10-20% volume of Ethanol or Methanol .

    • Why: The alcohol acts as a phase transfer catalyst, increasing the solubility of the lipophilic aldehyde in the aqueous interface, overcoming the steric barrier [2].

  • Agitation: Stir vigorously for 45–60 minutes . (Standard aldehydes take 10 mins; this one takes longer).

  • Separation:

    • Transfer to a separatory funnel.[2]

    • Collect the Aqueous Layer (contains the product as a sulfonate salt).

    • Check: If a solid precipitate forms at the interface, filter it! This is likely your adduct precipitating out due to high concentration. Save the solid.

  • Regeneration:

    • Combine aqueous layer (and any filtered solid) in a flask.

    • Add Sodium Carbonate (

      
      )  or 10% NaOH until pH reaches 10–12.
      
    • Observation: The solution will turn cloudy as the free aldehyde regenerates.

  • Recovery:

    • Extract the cloudy aqueous mixture with DCM (3x).

    • Dry over

      
       and concentrate.
      

Troubleshooting & FAQs

Q1: I see a "rag layer" or emulsion during extraction. What do I do?

Cause: The density of 6-Bromo-2,3-dimethoxybenzaldehyde is likely close to that of the aqueous buffer, or fine particulates are stabilizing the interface. Solution:

  • Filter: Pass the entire biphasic mixture through a pad of Celite.

  • Salting Out: Add solid NaCl to the aqueous layer to increase density and drive organics out.

  • Solvent Swap: If using EtOAc, switch to DCM (heavier than water) to invert the layers.

Q2: My yield is low after Bisulfite purification.

Cause: The steric hindrance (Br/OMe flanking) prevented full adduct formation, or the regeneration pH was too low. Fix:

  • Increase Time: Stir the bisulfite step for 2+ hours or overnight.

  • Check pH: Ensure the regeneration step reaches pH > 10.[2][3]

  • Recover: Check the initial organic waste layer by TLC.[4] If the product is still there, repeat the bisulfite wash with added Methanol.

Q3: The product is turning brown/pink on the bench.

Cause: Oxidation to 6-bromo-2,3-dimethoxybenzoic acid. Prevention:

  • Store under Nitrogen/Argon.

  • Keep in the dark (amber vials).

  • Rescue: If oxidized, wash the DCM solution with saturated Sodium Bicarbonate (

    
    ). The acid impurity will move to the aqueous layer; the aldehyde stays in the organic.
    
Q4: How do I remove Palladium (Pd) after a Suzuki coupling with this molecule?

Context: The Bromine at C6 is a common handle for Suzuki couplings. Solution:

  • Silica Thiol: Add Si-Thiol scavenger resin (10 wt% relative to product) and stir for 1 hour, then filter.

  • Activated Carbon: If resin is unavailable, reflux with activated carbon in EtOAc for 30 mins and filter hot through Celite.

Quantitative Data Summary

PropertyValueNotes
Melting Point 75–77 °CRecrystallized from DCM/Hexane [1]
Solubility (Water) < 1 mg/mLPractically insoluble
Solubility (DCM) > 50 mg/mLExcellent
Bisulfite Reaction Time 45–120 minsSlower than typical aldehydes due to sterics
Storage Temp 2–8 °CInert atmosphere recommended

References

  • J. Braz.[1] Chem. Soc. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes . J. Braz.[1] Chem. Soc., vol. 32, no. 6, 2021.

  • Waites, T. et al. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol . J. Vis. Exp. (134), e57687, 2018.

  • Organic Chemistry Portal. Suzuki Coupling .

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) before handling brominated aromatic compounds.

Sources

Technical Support Center: 6-Bromo-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 53811-50-0 | Molecular Formula: C₉H₉BrO₃ | MW: 245.07 g/mol [1]

Executive Summary: Compound Snapshot

6-Bromo-2,3-dimethoxybenzaldehyde is a specialized halogenated aromatic aldehyde used primarily as a regioselective building block in the synthesis of complex alkaloids and bioactive heterocycles. Due to the electron-donating methoxy groups and the reactive aldehyde moiety, this compound exhibits significant sensitivity to oxidative degradation.

ParameterSpecificationTechnical Note
Appearance White to off-white crystalline powderYellowing indicates oxidation or photo-degradation.
Melting Point 75–77 °CSharp range indicates high purity. Broadening (<74°C) suggests benzoic acid contamination.
Solubility DCM, Chloroform, Ethyl Acetate, DMSOPoorly soluble in water; sparingly soluble in cold hexanes.
Stability Air and Light SensitiveRapidly oxidizes to 6-bromo-2,3-dimethoxybenzoic acid if exposed to atmospheric oxygen.

Module 1: Critical Storage Protocols

The Core Threat: The primary failure mode for this compound is the autoxidation of the formyl group (-CHO) to a carboxylic acid (-COOH). This radical chain reaction is catalyzed by light and trace metals.

Storage Decision Logic

Follow this decision tree to determine the optimal storage condition based on your usage frequency.

StorageLogic Start Compound Receipt CheckSeal Check Manufacturer Seal Start->CheckSeal Intact Seal Intact? CheckSeal->Intact Usage Expected Usage Timeline Intact->Usage Yes Action3 Aliquot into amber vials under inert atmosphere Intact->Action3 No (Seal Broken) ShortTerm < 1 Month Usage->ShortTerm Immediate Use LongTerm > 1 Month Usage->LongTerm Storage Action1 Store at 2-8°C Protect from Light ShortTerm->Action1 Action2 Purge Headspace with Argon Seal with Parafilm Store at -20°C LongTerm->Action2

Figure 1: Decision matrix for preserving aldehyde integrity based on usage frequency.

Detailed Protocol: The "Argon Blanket"

Do not rely on nitrogen if argon is available. Argon is denser than air and forms a more effective "blanket" over the solid surface, preventing oxygen diffusion.

  • Flush: Insert a long needle connected to an argon line deep into the vial (do not disturb the powder).

  • Flow: Allow a gentle stream for 30 seconds to displace lighter air.

  • Seal: Cap immediately while withdrawing the needle. Wrap the cap-neck junction with Parafilm to prevent gas exchange during freezer contraction cycles.

Module 2: Troubleshooting & Quality Control

Issue: "My white powder has turned yellow."

Diagnosis: This is the classic signature of oxidation. The yellow color typically arises from trace conjugated impurities or the formation of the corresponding benzoic acid derivative (6-bromo-2,3-dimethoxybenzoic acid).

Validation Step (Self-Validating System): Before discarding the batch, perform a 1H NMR Quality Check .

  • Aldehyde Signal: Look for a sharp singlet at ~10.31 ppm (CHO).

  • Contaminant Signal: A broad singlet >11.0 ppm indicates carboxylic acid.

  • Integration: Integrate the CHO peak against the aromatic protons. A ratio deviation >5% confirms significant degradation.

Corrective Protocol: Bisulfite Purification

Unlike standard recrystallization, which may co-precipitate the acid impurity, the Bisulfite Adduct Method chemically selects for the aldehyde.

Purification Impure Impure Yellow Solid (Aldehyde + Acid) Dissolve Dissolve in EtOH/MeOH Impure->Dissolve React Add Sat. NaHSO3 (aq) Stir 30 mins Dissolve->React Filter Filter Precipitate (Bisulfite Adduct) React->Filter Wash Wash Solid with Ether (Removes Acid/Impurities) Filter->Wash Hydrolyze Hydrolyze Solid (Aq. Na2CO3 or dil. HCl) Wash->Hydrolyze Recover Extract with DCM Dry & Evaporate Hydrolyze->Recover Pure Pure White Aldehyde Recover->Pure

Figure 2: Chemical purification workflow using sodium bisulfite adduct formation.

Step-by-Step Recovery:

  • Dissolution: Dissolve the degraded yellow solid in a minimal amount of Ethanol or Methanol.

  • Formation: Add saturated aqueous Sodium Bisulfite (

    
    ) solution excess (1.5 eq). Shake vigorously. A white precipitate (the bisulfite adduct) should form.
    
  • Filtration: Filter the solid.[1] The yellow impurities and benzoic acid remain in the filtrate (liquid).

  • Wash: Wash the filter cake with diethyl ether to remove non-aldehyde organics.

  • Regeneration: Transfer the solid to a flask. Add 10% aqueous Sodium Carbonate (

    
    ) or dilute HCl and stir until the solid dissolves and oil droplets appear.
    
  • Extraction: Extract the regenerated aldehyde into Dichloromethane (DCM), dry over

    
    , and concentrate.
    

Module 3: Frequently Asked Questions (FAQs)

Q: Can I use this compound if the melting point is 72-74°C? A: Proceed with caution. A depressed melting point (Reference: 75-77°C) indicates ~2-5% impurity. For robust reactions (e.g., reductive amination), this may be acceptable. For sensitive metal-catalyzed couplings (e.g., Suzuki-Miyaura), purify first, as the carboxylic acid impurity can poison Pd-catalysts.

Q: Is the bromine atom labile under storage conditions? A: No. The aryl bromide bond is stable at room temperature and standard storage conditions. It requires metal catalysis (Pd, Cu) or lithium-halogen exchange conditions to break. The instability is entirely localized to the aldehyde functionality.

Q: How do I handle spills? A: While not highly volatile, the dust is an irritant.

  • PPE: Wear nitrile gloves and a P95 dust mask.

  • Neutralization: Treat the spill with a dilute bisulfite solution (to bind the aldehyde) before wiping up.

  • Disposal: Dispose of as halogenated organic waste.

References

  • Synthesis and Characterization

    • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. (2020).[2][3][4] Defines the synthesis, NMR shifts (

      
       10.31 ppm), and melting point (75-77°C) of 6-bromo-2,3-dimethoxybenzaldehyde.
      
    • Source:

  • Purification Methodology

    • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes.[1][5][6] (2017).[5] Details the bisulfite adduct mechanism for purifying aldehydes from mixtures.

    • Source:

  • Safety & Handling

    • Safety Data Sheet: 6-Bromo-2,3-dimethoxybenzaldehyde.[7] (2025).[3][8][9][10] Provides hazard identification (H315, H319) and CAS verification.

    • Source:

  • General Aldehyde Stability

    • Oxidation of Benzaldehydes.[2][11][12] (2010).[2][6][11] Discusses the rapid autoxidation of benzaldehyde derivatives and the necessity of inert atmosphere storage.

    • Source:

Sources

Technical Guide: Reaction Monitoring of 6-Bromo-2,3-dimethoxybenzaldehyde by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

6-Bromo-2,3-dimethoxybenzaldehyde is a critical intermediate in the synthesis of isoquinoline alkaloids and bioactive scaffolds. It is typically synthesized via the electrophilic aromatic bromination of 2,3-dimethoxybenzaldehyde (o-vanillin methyl ether) .

The Analytical Challenge: The primary difficulty in monitoring this reaction is not just tracking the consumption of the starting material, but distinguishing the desired 6-bromo regioisomer (ortho to the aldehyde) from the potential 5-bromo byproduct (para to the methoxy group). These isomers possess nearly identical polarities, often leading to co-elution on standard silica plates.

This guide provides a high-resolution TLC strategy designed to resolve these specific regioisomers and ensure reaction completion.

Core TLC Method Parameters

Stationary Phase
  • Material: Silica Gel 60 F

    
     (Aluminum or Glass backed).
    
  • Activation: Pre-heating plates at 100°C for 30 minutes is recommended if high humidity causes "tailing" of the aldehyde spot.

Mobile Phase Optimization

Standard Hexane:Ethyl Acetate mixtures often fail to separate the 5-bromo and 6-bromo isomers effectively. Aromatic solvents are recommended to exploit


-

stacking differences.
Solvent SystemRatio (v/v)PurposeExpected Rf (Approx)
Hexane : EtOAc 80 : 20General MonitoringSM: 0.40 | Product: 0.45
Toluene : EtOAc 95 : 5Regioisomer Resolution 5-Br: 0.38 | 6-Br: 0.42
DCM : MeOH 98 : 2Polar ImpuritiesAcids/Oxidized byproducts near baseline

Expert Insight: The 6-bromo isomer is sterically more congested (ortho to the carbonyl) than the 5-bromo isomer. This often results in the 6-bromo compound being slightly less polar (higher Rf) in non-polar solvents due to reduced accessibility of the carbonyl oxygen to the silica surface.

Visualization Strategy

A dual-visualization approach is mandatory for this aldehyde.

  • UV (254 nm): Primary detection. The conjugated benzene ring absorbs strongly.

    • Appearance: Dark purple/black spots on a green fluorescent background.

  • 2,4-Dinitrophenylhydrazine (2,4-DNP) Stain: Functional group specific.

    • Mechanism:[1][2] Reacts with the aldehyde carbonyl to form a hydrazone.

    • Appearance: Bright orange/red spots.

    • Utility: Distinguishes the aldehyde product from non-carbonyl impurities (e.g., over-brominated aromatics that lack the aldehyde group).

Workflow Visualization

Diagram 1: Mobile Phase Optimization Logic

This decision tree guides you through selecting the correct solvent system based on the separation observed.

TLC_Optimization Start Start: Crude Reaction Mixture Std_Solvent Run Hexane:EtOAc (80:20) Start->Std_Solvent Check_Sep Check Separation (UV 254nm) Std_Solvent->Check_Sep Good_Sep Distinct Spots? Proceed to Monitoring Check_Sep->Good_Sep Yes Poor_Sep Overlapping Spots (Figure-8)? Check_Sep->Poor_Sep No Toluene_Switch Switch to Toluene:EtOAc (95:5) (Exploits Pi-Pi interactions) Poor_Sep->Toluene_Switch Check_Regio Isomers Resolved? Toluene_Switch->Check_Regio Success Adopt Toluene Method Check_Regio->Success Yes Fail Perform 2D-TLC or Check for Decomposition Check_Regio->Fail No

Caption: Decision tree for optimizing the separation of 2,3-dimethoxybenzaldehyde from its brominated regioisomers.

Troubleshooting & FAQs

Q1: I see a single elongated spot. How do I know if the reaction is complete?

Diagnosis: This is likely "co-elution." The starting material (2,3-dimethoxybenzaldehyde) and the product (6-bromo) have very similar Rf values in pure Hexane/EtOAc. Corrective Action:

  • Co-spotting (Cospot): You must run three lanes:

    • Lane 1: Pure Starting Material (SM)

    • Lane 2: Co-spot (SM + Reaction Mixture)

    • Lane 3: Reaction Mixture

  • Interpretation: If Lane 2 shows a perfect "figure-8" or a dumbbell shape, the reaction is incomplete. If it shows a single tight spot, you may need to change solvents (see Mobile Phase Optimization above) to confirm purity.

Q2: My spot is "streaking" or "tailing" badly. Is my product decomposing?

Diagnosis: Aldehydes can oxidize to carboxylic acids (6-bromo-2,3-dimethoxybenzoic acid) on acidic silica, or the plate is too humid. Corrective Action:

  • Add Acid: Add 1% Acetic Acid to your mobile phase. This protonates any carboxylic acid formed, sharpening the streak into a distinct spot.

  • Fresh Plates: Use a newly activated plate.

  • Check Stability: 2,3-dimethoxybenzaldehydes are electron-rich and prone to oxidation. Ensure your reaction is under inert atmosphere (N

    
    /Ar).
    
Q3: How do I distinguish the 5-bromo impurity from the 6-bromo product on TLC?

Diagnosis: Regioisomers are chemically distinct but physically similar. Expert Insight:

  • 6-Bromo (Target): The bromine is ortho to the aldehyde. Steric hindrance often prevents the aldehyde from laying flat, slightly reducing its interaction with silica. It typically runs higher (higher Rf).

  • 5-Bromo (Impurity): The bromine is meta to the aldehyde. The aldehyde is more accessible. It typically runs lower (lower Rf).

  • Validation: You cannot rely solely on TLC for this assignment. Isolate a small fraction and confirm with

    
    H NMR . The aromatic protons in the 6-bromo isomer appear as doublets (ortho coupling) or singlets depending on the specific substitution pattern of the remaining protons (in this case, C4 and C5 are adjacent, showing distinctive coupling constants, typically 
    
    
    
    Hz).
Q4: The product spot disappears after dipping in KMnO . Why?

Diagnosis: KMnO


 is an oxidizing stain. It reacts with aldehydes to form acids, but if the concentration is low or the background turns purple too fast, the spot can be masked.
Corrective Action:  Use 2,4-DNP  or Anisaldehyde  stain instead. DNP is specific to the aldehyde functionality and will yield a high-contrast orange spot that does not fade quickly.

Advanced Characterization Logic

When TLC is inconclusive regarding regioisomer ratios, use this logic flow to determine the next analytical step.

Characterization_Logic TLC_Result TLC Result Single_Spot Single Spot TLC_Result->Single_Spot Two_Spots Two Close Spots TLC_Result->Two_Spots NMR_Check 1H NMR (Crude) Single_Spot->NMR_Check Ambiguous GC_MS GC-MS / HPLC Two_Spots->GC_MS Quantification Action_1 Check Coupling Constants (J = 8.7 Hz vs Singlet) NMR_Check->Action_1 Action_2 Quantify Ratio (5-Br vs 6-Br) GC_MS->Action_2

Caption: Workflow for confirming regioisomer identity when TLC resolution is limited.

References

  • Synthesis and Regioisomer Analysis

    • Lira, B. F., et al. (2013). "Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes." Journal of the Brazilian Chemical Society, 24(11), 1769-1776.
  • General TLC Visualization of Aldehydes

    • Chemistry LibreTexts.
  • Chromatographic Separation of Isomeric Benzaldehydes

    • Shen, B., et al. (2016). "Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography." Journal of Chromatography A, 1461, 153-161.

Sources

Validation & Comparative

A Comparative Analysis for the Synthetic Chemist: 6-Bromo-2,3-dimethoxybenzaldehyde vs. 5-Bromo-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry and drug discovery, the selection of appropriate building blocks is a critical decision that dictates the efficiency of a synthetic route and the ultimate biological activity of the target molecule. Among the vast array of available synthons, substituted benzaldehydes are of paramount importance. This guide provides an in-depth, objective comparison of two key isomeric brominated dimethoxybenzaldehydes: 6-Bromo-2,3-dimethoxybenzaldehyde and 5-Bromo-2,3-dimethoxybenzaldehyde. This analysis is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and supporting experimental data to inform strategic synthetic choices.

The brominated methoxyphenyl moiety is a recurring structural motif in a variety of natural alkaloids, including convolutamines and amathamides.[1] This class of compounds has demonstrated a wide range of biological activities, such as antibacterial, antifungal, and antitumor properties.[1] The position of the bromine atom on the aromatic ring has been shown to be a crucial determinant of this biological activity, making a comparative understanding of these isomeric building blocks essential for medicinal chemistry applications.[1]

Structural and Physicochemical Properties: A Head-to-Head Comparison

At first glance, 6-Bromo-2,3-dimethoxybenzaldehyde and 5-Bromo-2,3-dimethoxybenzaldehyde are closely related isomers, differing only in the placement of the bromine atom on the 2,3-dimethoxybenzaldehyde scaffold. However, this seemingly minor structural variance gives rise to distinct physicochemical properties that influence their reactivity, handling, and crystallographic characteristics.

Property6-Bromo-2,3-dimethoxybenzaldehyde (6-BRB)5-Bromo-2,3-dimethoxybenzaldehyde (5-BRB)Reference
CAS Number 53811-50-071295-21-1[1]
Molecular Formula C₉H₉BrO₃C₉H₉BrO₃[1]
Molecular Weight 245.07 g/mol 245.07 g/mol [1]
Appearance White powderWhite solid[1]
Melting Point 75-77 °C75-77 °C[1]
¹H NMR (400 MHz, CDCl₃) δ (ppm) 10.31 (s, 1H), 7.31 (d, J=8.7 Hz, 1H), 6.94 (d, J=7.5 Hz, 1H), 3.91 (s, 3H), 3.87 (s, 3H)10.33 (s, 1H), 7.51 (d, J=2.34 Hz, 1H), 7.22 (d, J=2.34 Hz, 1H), 3.97 (s, 3H), 3.90 (s, 3H)[1]
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 190.4, 152.8, 152.1, 129.3, 128.7, 117.6, 112.8, 62.3, 56.2188.7, 154.0, 152.0, 130.7, 121.9, 121.2, 117.1, 62.5, 56.5[1]
Crystal System MonoclinicMonoclinic[1]
Space Group P2₁/cP2₁/c[1]

Interestingly, while their melting points are identical, their spectroscopic data reveal the subtle electronic differences imparted by the bromine's position. Furthermore, X-ray diffraction studies have shown that both compounds crystallize in the same space group and are stabilized by C-H···O interactions. However, a key distinction is that only the 6-bromo isomer exhibits halogen-type interactions in its crystal packing.[1]

Synthesis Strategies: Divergent Pathways to Isomeric Precursors

The synthetic routes to 6-Bromo-2,3-dimethoxybenzaldehyde and 5-Bromo-2,3-dimethoxybenzaldehyde are distinct, starting from different commercially available precursors. This divergence in synthetic strategy is a critical consideration for laboratory-scale and large-scale production.

Synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde (6-BRB)

The synthesis of 6-BRB is a direct, one-step process involving the electrophilic bromination of 2,3-dimethoxybenzaldehyde.[1] The use of N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) provides the desired product in a moderate yield.

cluster_0 Synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde 2,3-Dimethoxybenzaldehyde 2,3-Dimethoxybenzaldehyde 6-BRB 6-Bromo-2,3-dimethoxybenzaldehyde (60% yield) 2,3-Dimethoxybenzaldehyde->6-BRB NBS, DMF, 48h cluster_1 Synthesis of 5-Bromo-2,3-dimethoxybenzaldehyde o-Vanillin o-Vanillin Intermediate 5-Bromo-2-hydroxy-3-methoxybenzaldehyde o-Vanillin->Intermediate Br₂, NaOAc, Acetic Acid 5-BRB 5-Bromo-2,3-dimethoxybenzaldehyde (98% yield from intermediate) Intermediate->5-BRB Methyl Iodide, K₂CO₃, DMF

Synthetic route to 5-Bromo-2,3-dimethoxybenzaldehyde.

Comparative Reactivity and Electronic Properties

The differential placement of the bromine atom significantly influences the electronic landscape of the aromatic ring, which in turn governs the reactivity of the aldehyde and the ring itself towards further chemical transformations. Theoretical calculations, such as the analysis of frontier molecular orbitals and molecular electrostatic potential (MEP) maps, provide valuable insights into these differences. [1] In general, the bromine atom, through its electron-withdrawing inductive effect, deactivates the aromatic ring towards electrophilic substitution. However, its position relative to the electron-donating methoxy groups and the electron-withdrawing aldehyde group creates distinct electronic environments.

The MEP map for 6-BRB indicates a more electron-deficient region near the aldehyde group compared to 5-BRB. This suggests that the aldehyde functionality in 6-BRB may be more susceptible to nucleophilic attack. Conversely, the bromine at the 5-position in 5-BRB is para to one of the methoxy groups, which can influence the regioselectivity of subsequent reactions on the aromatic ring.

Performance in the Synthesis of Bioactive Molecules

Both 6-BRB and 5-BRB serve as valuable precursors for the synthesis of a variety of biologically active compounds. The choice between the two often depends on the desired substitution pattern of the final product.

The brominated 2,3-dimethoxybenzoyl unit is a key component of several natural products with potential therapeutic applications. For instance, these scaffolds are integral to the structure of certain anticancer and antibacterial agents. The bromine atom not only influences the electronic properties of the molecule, which can be crucial for receptor binding, but it also provides a synthetic handle for further functionalization via cross-coupling reactions.

While direct comparative studies detailing the performance of each isomer in the synthesis of a specific target molecule are not extensively documented, the distinct synthetic pathways and reactivity profiles suggest that one isomer may be more advantageous than the other depending on the overall synthetic strategy. For example, the direct, one-step synthesis of 6-BRB might be preferable for rapid library synthesis, whereas the high-yielding, two-step synthesis of 5-BRB could be more suitable for large-scale campaigns where overall yield is paramount.

Experimental Protocols

Synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde

[1]

  • To a solution of 2,3-dimethoxybenzaldehyde (3.0 g, 18 mmol) in dimethylformamide (DMF) (80 mL), add a solution of N-bromosuccinimide (NBS) (4.8 g, 27 mmol) in DMF (100 mL) dropwise over a period of 30 minutes.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Pour the solution into a mixture of ice and water (500 mL).

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate thoroughly with water.

  • Dry the solid to obtain 6-bromo-2,3-dimethoxybenzaldehyde as a white powder (yield: 60%).

  • Crystals suitable for X-ray diffraction can be obtained by slow evaporation of a dichloromethane solution.

Synthesis of 5-Bromo-2,3-dimethoxybenzaldehyde

[1] Step 1: Synthesis of 5-bromo-2-hydroxy-3-methoxybenzaldehyde

  • To a reaction mixture containing o-vanillin (1.0 g, 6.58 mmol) and sodium acetate (1.67 g) in glacial acetic acid (20 mL), add a solution of bromine (1.16 g, 7.25 mmol) in acetic acid (10 mL).

  • Stir the mixture for 1 hour.

  • Remove the solvent under reduced pressure.

  • Wash the residue with water and extract with dichloromethane.

  • The crude product can be purified by chromatography.

Step 2: Synthesis of 5-bromo-2,3-dimethoxybenzaldehyde

  • To a solution of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 g, 4.3 mmol) and K₂CO₃ (0.893 g) in dry DMF (5 mL), add methyl iodide (0.40 mL, 6.50 mmol).

  • Stir the mixture for 4 hours at room temperature.

  • Quench the reaction with water.

  • Extract the organic phase into diethyl ether and dry over anhydrous sodium sulfate.

  • Remove the solvent to yield 5-bromo-2,3-dimethoxybenzaldehyde as a white solid (yield: 98%).

Conclusion

The choice between 6-Bromo-2,3-dimethoxybenzaldehyde and 5-Bromo-2,3-dimethoxybenzaldehyde is a nuanced decision that should be guided by the specific requirements of the synthetic target and the overall research goals.

  • 6-Bromo-2,3-dimethoxybenzaldehyde offers a more direct, one-step synthesis, which can be advantageous for rapid analogue synthesis and initial exploration of structure-activity relationships. Its unique crystal packing, featuring halogen bonding, may also be of interest in materials science applications.

  • 5-Bromo-2,3-dimethoxybenzaldehyde , while requiring a two-step synthesis, provides a significantly higher overall yield, making it a more economical choice for larger-scale syntheses. Its distinct electronic and steric properties may also offer advantages in directing the regioselectivity of subsequent transformations.

Ultimately, a thorough understanding of the distinct synthesis, properties, and reactivity of these two valuable isomers, as outlined in this guide, will empower researchers to make more informed and strategic decisions in their synthetic endeavors, accelerating the discovery and development of novel bioactive molecules.

References

  • Salas-Reyes, V. G., et al. (2022). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 33, 1069-1081. Available at: [Link]

Sources

Experimental comparison of Suzuki coupling with bromobenzaldehyde isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Comparison of Suzuki Coupling with Bromobenzaldehyde Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of biaryl scaffolds—ubiquitous in API (Active Pharmaceutical Ingredient) development—the position of the halogen substituent on the aromatic ring dictates reaction kinetics, catalyst turnover, and yield. This guide provides a technical comparison of 2-bromobenzaldehyde (ortho) , 3-bromobenzaldehyde (meta) , and 4-bromobenzaldehyde (para) in palladium-catalyzed Suzuki-Miyaura cross-coupling.

Key Finding: Reactivity follows the order 4-Br > 3-Br >> 2-Br . While the electron-withdrawing nature of the formyl group (-CHO) universally activates the C-Br bond for oxidative addition, steric hindrance at the ortho position severely impedes the transmetallation step, necessitating modified protocols for the 2-isomer.

Mechanistic Drivers: Electronics vs. Sterics

To optimize this reaction, one must understand the competing forces at play in the catalytic cycle.

The Electronic Effect (Oxidative Addition)

The rate-limiting step for aryl bromides is typically Oxidative Addition (OA) . Palladium(0) is nucleophilic; therefore, electron-poor aryl halides react faster.

  • The -CHO Group: A strong Electron Withdrawing Group (EWG) via both induction (-I) and resonance (-M).

  • 4-Bromobenzaldehyde: The -CHO group (para) exerts strong mesomeric withdrawal, significantly lowering the electron density at the C-Br bond. OA is rapid.[1]

  • 3-Bromobenzaldehyde: The -CHO group (meta) exerts only inductive withdrawal. The C-Br bond is activated, but less so than the para isomer.

The Steric Effect (Transmetallation)

Steric bulk interferes primarily with Transmetallation (transfer of the boronic acid group to Pd) and Reductive Elimination .

  • 2-Bromobenzaldehyde: The ortho -CHO group physically blocks the approach of the boronate species. Furthermore, the carbonyl oxygen can coordinate to the Pd center (

    
    -coordination), potentially stabilizing intermediate species but preventing the necessary geometry for elimination, leading to catalyst poisoning or homocoupling side reactions.
    
Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting where specific isomers face resistance.

SuzukiMechanism cluster_factors Isomer Specific Factors Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Formation of Ar-Pd-Br) Pd0->OxAdd Fast for 4-Br & 3-Br (EWG Activation) BaseStep Base Activation (Formation of Ar-Pd-OH/OR) OxAdd->BaseStep TransMet Transmetallation (Entry of Boronic Acid) BaseStep->TransMet BLOCKED for 2-Br (Steric Hindrance) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerates Catalyst Factor1 4-Br: Mesomeric activation (Fastest OA) Factor2 2-Br: Ortho-steric clash (Slow Transmetallation)

Figure 1: Catalytic cycle of Suzuki coupling. Note the critical bottleneck for ortho-substituted substrates at the transmetallation stage.

Experimental Design & Protocol

This protocol uses a "Standard Robust System" (Pd(PPh3)4 / Na2CO3 / Dioxane:H2O) to highlight the reactivity differences. For 2-bromobenzaldehyde, this standard protocol often results in incomplete conversion, serving as a negative control to demonstrate the need for specialized ligands (like S-Phos) in real-world optimization.

Reagents
  • Substrate: 1.0 equiv (2-, 3-, or 4-bromobenzaldehyde)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)[2][3]

  • Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) - 3 mol%

  • Base: Na2CO3 (2.0 equiv, dissolved in min. water)

  • Solvent: 1,4-Dioxane (0.2 M concentration relative to halide)

Step-by-Step Workflow

Workflow Step1 1. Charge Reaction Vessel (Halide, Boronic Acid, Catalyst) Step2 2. Inert Atmosphere (Evacuate/Backfill N2 x3) Step1->Step2 Step3 3. Add Solvent & Base (Dioxane + aq. Na2CO3) Step2->Step3 Step4 4. Thermal Activation (Reflux @ 90°C) Step3->Step4 Step5 5. Monitoring (TLC/GC @ 1h, 4h, 12h) Step4->Step5 Step6 6. Workup (Extr. EtOAc -> Wash -> Dry) Step5->Step6

Figure 2: General experimental workflow for comparative Suzuki coupling.

Detailed Procedure (Self-Validating)
  • Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add Bromobenzaldehyde (1.0 mmol, 185 mg), Phenylboronic acid (1.2 mmol, 146 mg), and Pd(PPh3)4 (0.03 mmol, 35 mg).

  • Inerting: Cap with a septum. Evacuate and backfill with Nitrogen (3 cycles) to remove O2 (crucial to prevent homocoupling of boronic acid).

  • Initiation: Inject degassed 1,4-Dioxane (4 mL) and degassed 2M Na2CO3 aqueous solution (1 mL).

  • Reaction: Heat to 90°C in an oil bath.

  • Validation (TLC):

    • Eluent: 10% EtOAc in Hexanes.

    • Visualization: UV (254 nm). The aldehyde group makes all species UV active.

    • Checkpoint: 4-Br should show product spot (Rf ~0.4) and disappearance of SM (Rf ~0.6) within 1-2 hours. 2-Br will likely show significant SM remaining.

  • Quench: Cool to RT. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).

Results & Discussion: Comparative Performance

The following data represents typical outcomes observed using the standard protocol described above.

Parameter4-Bromobenzaldehyde3-Bromobenzaldehyde2-Bromobenzaldehyde
Electronic State Highly Activated (-M, -I)Activated (-I only)Activated (-I), but Passivated by Sterics
Time to Completion 1 - 2 Hours3 - 5 Hours12 - 24 Hours (often incomplete)
Isolated Yield 92 - 96% 85 - 89% 45 - 60%
Main Impurity Trace Homocoupling (Biphenyl)Unreacted SMUnreacted SM + Protodeboronation
Physical Appearance Rapid darkening (Pd black formation post-reaction)Gradual darkeningSlow color change; Pd often precipitates early
Analysis
  • The Para Advantage: The 4-isomer reacts rapidly. The electron-withdrawing aldehyde para to the bromine weakens the C-Br bond, facilitating oxidative addition. The resulting biaryl is formed cleanly.

  • The Ortho Challenge: The 2-isomer struggles. The yield is low because the bulky aldehyde group prevents the phenyl ring of the boronic acid from approaching the palladium center during transmetallation.

    • Correction Strategy: For 2-bromobenzaldehyde, standard Pd(PPh3)4 is insufficient. Switch to Pd(dppf)Cl2 or bulky, electron-rich phosphine ligands like S-Phos or X-Phos , which are designed to create a "pocket" for sterically hindered substrates [1, 3].

Troubleshooting & Optimization

Problem: "Stalled" Reaction with 2-Bromobenzaldehyde

  • Observation: TLC shows 50% conversion after 12 hours; adding more catalyst doesn't help.

  • Cause: Catalyst decomposition or inactive Pd-complex formation due to chelation by the aldehyde oxygen.

  • Solution: Increase temperature to 110°C (switch solvent to Toluene/Water) and use S-Phos (Buchwald Ligand). S-Phos is extremely effective for ortho-substituted aryl halides [3].

Problem: Homocoupling of Boronic Acid

  • Observation: Appearance of Biphenyl (Rf ~0.9, non-polar) instead of cross-coupled product.

  • Cause: Incomplete degassing (Oxygen presence).

  • Solution: Freeze-pump-thaw the solvent or sparge with Argon for 15 mins.

References
  • BenchChem. (2025).[4] A Comparative Analysis of the Reactivity of 3-Bromobenzylamine and 4-Bromobenzylamine. (Note: Discusses general EWG effects on Oxidative Addition). Link

  • Cooper, A., et al. (2019). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. ChemRxiv.[5] (Demonstrates carbonyl coordination effects). Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates. (Reference for S-Phos in hindered couplings). Link

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (Standard Protocol Base). Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

Sources

Structural Elucidation of 6-Bromo-2,3-dimethoxybenzaldehyde: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the X-ray crystal structure of 6-Bromo-2,3-dimethoxybenzaldehyde (6-BRB) .[1][2] Unlike standard characterization guides, this document focuses on the comparative utility of Single Crystal X-Ray Diffraction (SC-XRD) versus Nuclear Magnetic Resonance (NMR) and Powder Diffraction (PXRD) in the context of halogenated benzaldehyde derivatives.

Key Insight: While solution-state NMR confirms molecular connectivity, it fails to detect the halogen bonding (


-hole interactions)  that govern the solid-state stability and reactivity of 6-BRB. This guide details the experimental protocols to isolate these crystals and the crystallographic metrics required to validate them.

Part 1: Structural Significance & Synthesis[2][3]

The Molecule: 6-Bromo-2,3-dimethoxybenzaldehyde

This compound is a critical intermediate in the synthesis of isoquinoline alkaloids (e.g., glaucine) and pharmaceutical scaffolds. The presence of the bromine atom at the C6 position—ortho to the aldehyde and meta to the methoxy groups—introduces significant steric and electronic effects.

  • Chemical Formula:

    
    [2]
    
  • Molecular Weight: 245.07 g/mol [2]

  • Crystal System: Monoclinic

  • Space Group:

    
    
    
Synthesis & Crystallization Workflow

To obtain diffraction-quality crystals, purity is paramount.[2] The synthesis typically involves the bromination of 2,3-dimethoxybenzaldehyde using N-bromosuccinimide (NBS).[1][3]

Figure 1: Synthesis and Characterization Workflow

G Start Precursor: 2,3-dimethoxybenzaldehyde Reaction Bromination (NBS, DMF, RT) Start->Reaction Electrophilic Subst. Isolation Isolation (Precipitation in Ice Water) Reaction->Isolation Filtration Cryst Crystallization (Slow Evap. DCM) Isolation->Cryst Solvent: CH2Cl2 Analysis SC-XRD Analysis (Mo-Ku03b1 Source) Cryst->Analysis Selection

Caption: Operational workflow from precursor to diffraction-quality single crystal.

Part 2: Methodological Comparison (The Alternatives)

In drug development, researchers often rely solely on NMR.[2] However, for 6-BRB, NMR is insufficient for understanding the supramolecular arrangement.[2]

Table 1: Comparative Analysis of Structural Elucidation Techniques
FeatureSC-XRD (Recommended) Solution NMR (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Powder XRD (PXRD)
Primary Output 3D atomic coordinates, bond lengths, packing forces.[2]Connectivity, magnetic environment.[2][3][4]Bulk phase purity, crystallinity.[2][3]
Halogen Bonding Directly Observable (Br[2][5]···O distances < vdW radii).[1][3]Invisible (averaged out in solution).Inferable but difficult to resolve.
Stereochemistry Absolute configuration determined.Relative configuration only (usually).N/A
Sample State Single Crystal (

mm).[2]
Dissolved in

or DMSO-

.
Polycrystalline powder.
Limitation Requires high-quality crystal growth.[2]Cannot see intermolecular packing.Low resolution for structure solving.
Why SC-XRD Wins for 6-BRB

The 6-bromo derivative exhibits specific halogen bonds (C–Br[2]···O) that stabilize the crystal lattice.[3] These interactions act as "molecular glue," influencing the melting point (


) and solubility.[2] NMR, being a solution-state technique, breaks these weak interactions, providing an incomplete picture of the molecule's reactive potential in solid-state formulations.[2]

Part 3: Crystallographic Analysis & Data[2][3]

Crystal Packing and Halogen Bonding

In the


 space group, 6-BRB molecules pack in a way that maximizes weak interactions.
  • The

    
    -hole:  The bromine atom exhibits a region of positive electrostatic potential (the 
    
    
    
    -hole) on its outer side, collinear with the C-Br bond.
  • The Interaction: This positive hole interacts with the lone pairs of the carbonyl oxygen (or methoxy oxygen) of a neighboring molecule.

  • Metric: A Br[6][3]···O distance less than the sum of the van der Waals radii (approx.[1] 3.37 Å) confirms the halogen bond.

Figure 2: Interaction Logic Map

Logic MolA Molecule A (Donor) Br Bromine Atom (C6 Position) MolA->Br Sigma u03c3-hole (Positive Potential) Br->Sigma Anisotropic e- dist. Oxy Carbonyl Oxygen (Lewis Base) Sigma->Oxy Halogen Bond (Electrostatic) MolB Molecule B (Acceptor) MolB->Oxy Result Crystal Stabilization (Mp: 75-77u00b0C) Oxy->Result

Caption: Mechanism of Halogen Bonding stabilizing the 6-BRB crystal lattice.

Comparison with Isomers (5-Bromo vs. 6-Bromo)

Research indicates a distinct difference between the 6-bromo and 5-bromo isomers.[2][7]

  • 6-Bromo: Exhibits clear Halogen[2]···Oxygen interactions.

  • 5-Bromo: Primarily stabilized by Hydrogen bonding (C-H[2]···O) and lacks the specific halogen directionality found in the 6-isomer.

  • Significance: This proves that the position of the bromine dictates the supramolecular assembly, a fact only verifiable via SC-XRD.

Part 4: Experimental Protocol

Protocol A: Crystallization of 6-BRB
  • Objective: Grow single crystals suitable for X-ray diffraction.

  • Method: Slow Evaporation.[3]

  • Dissolve 50 mg of synthesized 6-Bromo-2,3-dimethoxybenzaldehyde in 2 mL of Dichloromethane (DCM).

  • Filter the solution through a 0.45

    
     PTFE syringe filter into a clean 4 mL vial to remove dust nuclei.
    
  • Cover the vial with Parafilm and poke 3-4 small holes with a needle to allow controlled evaporation.

  • Store in a vibration-free environment at room temperature (

    
    ).
    
  • Timeline: Colorless block-like crystals should appear within 24-48 hours.

Protocol B: Data Collection & Refinement[2][5]
  • Instrument: Diffractometer equipped with a CCD or CMOS detector.

  • Radiation Source: Mo-K

    
     (
    
    
    
    Å).[2]
    • Note: Mo source is preferred over Cu for brominated compounds to minimize absorption/fluorescence issues caused by the heavy bromine atom.

  • Temperature: 293 K (Room Temp) or 100 K (Cryo). Cryo is recommended to reduce thermal motion of the methoxy groups.

  • Refinement Strategy:

    • Solve structure using Direct Methods (SHELXT).

    • Refine using Full-matrix least-squares on

      
       (SHELXL).[2]
      
    • Locate Hydrogen atoms geometrically and refine using a riding model.

    • Critical Check: Verify the C-Br bond length (approx 1.89 Å) and check for disorder in the methoxy groups.

References

  • Synthesis and Crystal Data

    • Sartori, S. K., et al. (2017).[2] Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society. (Note: Verifies the synthesis, space group

      
      , and halogen bonding comparison between 6-BRB and 5-BRB).
      
  • Halogen Bonding Principles

    • Desiraju, G. R., et al. (2013).[2] Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry.

  • Crystallographic Standards

    • Cambridge Crystallographic Data Centre (CCDC). Guidance on depositing and validating crystal structures.

Sources

Comparison of N-bromosuccinimide vs bromine for synthesis

Comparative Guide: N-Bromosuccinimide (NBS) vs. Elemental Bromine ( ) in Synthesis

Executive Summary

For researchers and process chemists, the choice between N-Bromosuccinimide (NBS) and elemental bromine (

chemoselectivitysafety
  • The Verdict: NBS is the superior reagent for radical substitutions (allylic/benzylic bromination) and mild electrophilic aromatic substitutions (EAS) on sensitive substrates. Its ability to maintain a low, steady-state concentration of molecular bromine in situ suppresses competing addition reactions.

  • The Alternative: Elemental Bromine (

    
    )  remains the standard for electrophilic additions  to alkenes (dibromination) and large-scale EAS where atom economy and raw reactivity outweigh handling hazards.
    

Mechanistic Divergence: The "Goldfinger" Control

The fundamental difference lies in the concentration of active bromine species available during the reaction. This is best explained by the Goldfinger Mechanism , which dictates why NBS favors substitution while

The Selectivity Paradox
  • High

    
     (Liquid Bromine):  Favors ionic addition across 
    
    
    -bonds (anti-addition) or rapid, non-selective EAS.
  • Low

    
     (NBS):  NBS acts as a reservoir.[1] It reacts with the HBr byproduct to generate 
    
    
    at a rate that matches its consumption by the radical chain.[2] This keeps
    
    
    critically low, preventing the addition pathway and allowing the slower radical substitution to dominate.[3]
Visualization: The Radical Chain & Reservoir Effect

The following diagram illustrates how NBS sustains the radical cycle without flooding the system with bromine.

NBS_MechanismNBSN-Bromosuccinimide(Reservoir)Br2_LowLow Conc. Br2(In Situ)NBS->Br2_LowReacts with HBrBr_RadBr• RadicalSubstrateAllylic Substrate(R-H)Br_Rad->SubstrateH-AbstractionRadical_IntAllylic Radical(R•)Substrate->Radical_Int- HBrHBrHBr(Byproduct)Substrate->HBrGeneratesRadical_Int->Br2_LowBr CaptureProductAllylic Bromide(R-Br)HBr->NBSRecycles to Br2Br2_Low->Br_RadInitiation (hv/Heat)Br2_Low->Br_RadChain PropagationBr2_Low->ProductYields Product

Figure 1: The Wohl-Ziegler radical chain mechanism. Note how NBS recycles HBr to maintain a low steady-state concentration of

4

Performance Matrix: Head-to-Head Comparison

The following data summarizes experimental consensus from process chemistry literature regarding benzylic bromination and EAS.

FeatureN-Bromosuccinimide (NBS)Elemental Bromine (

)
Primary Mechanism Radical Substitution (Wohl-Ziegler)Electrophilic Addition / Substitution
Allylic Selectivity High (>85%) . Low

suppresses alkene addition.
Poor (<40%) . High

causes rapid dibromination.
Atom Economy Low (~45%) . Succinimide is waste (unless recycled).High (50-100%) . Depends on HBr utilization.
Handling Safety High . Stable solid. Non-volatile.Critical Risk . Fuming, corrosive, dense liquid.[1][5]
Reaction Solvent CCl

(Historic), PhCF

, MeCN, Esters.
CH

Cl

, AcOH, neat.
Activation Radical Initiator (AIBN, BPO) or Light.[3][6][7]Lewis Acid (FeBr

, AlBr

) or spontaneous.
Green Score Moderate .[8] Safer handling, but high mass waste.Low . Toxicity and transport risks offset atom economy.

Deep Dive: Allylic & Benzylic Bromination[2][9]

This is the primary use case for NBS. Using elemental bromine for this transformation typically results in vicinal dibromides (addition across the double bond) rather than the desired substitution.

Experimental Protocol: Benzylic Bromination with NBS

Objective: Synthesis of benzyl bromide from toluene derivative. Scale: 10 mmol.

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (or nitrogen inlet).

  • Solvent Choice: Dissolve substrate (1.0 equiv) in trifluorotoluene (PhCF

    
    )  or acetonitrile (MeCN)  (0.2–0.5 M).
    
    • Note: CCl

      
       is the classic solvent but is phased out due to toxicity. PhCF
      
      
      is the modern "green" standard for radical bromination.
  • Reagent Addition: Add NBS (1.05 equiv) and radical initiator AIBN (0.05 equiv) .

  • Reaction: Heat to reflux (approx. 80–100 °C).

    • Visual Cue: The dense white NBS solid will float. As the reaction proceeds, lighter succinimide solid will form and float to the surface (or sink depending on solvent density).

  • Monitoring: Reaction is complete when the yellow color (trace

    
    ) persists or disappears depending on the specific kinetics, but TLC/HPLC is required.
    
  • Workup: Cool to 0 °C to precipitate succinimide. Filter off the solid. Concentrate the filtrate.

Why this works: The insolubility of succinimide in non-polar solvents drives the reaction forward (Le Chatelier’s principle).

Deep Dive: Electrophilic Aromatic Substitution (EAS)

While

Comparative Workflow: EAS Pathways

NBS requires activation to become a potent electrophile, whereas

EAS_Comparisoncluster_Br2Pathway A: Elemental Brominecluster_NBSPathway B: NBS (Controlled)SubstrateActivated Arene(Phenol/Aniline)Br2Br2 (Liquid)Substrate->Br2NBS_SolidNBS (Solid)Substrate->NBS_SolidComplexSigma ComplexBr2->ComplexFast/ExothermicProd_APoly-BrominatedProduct (Common)Complex->Prod_APoor ControlActivatorActivator(NH4OAc or MeCN)NBS_Solid->ActivatorIn Situ ActivationProd_BMono-BrominatedProduct (Selective)Activator->Prod_BHigh Regioselectivity

Figure 2: Comparison of EAS pathways. NBS allows for mono-bromination of highly active substrates where Br2 often leads to over-bromination.

Protocol Highlight: Mild EAS with NBS

For highly activated substrates (e.g., dimethoxybenzene),

  • Reagent: NBS (1.0 equiv).

  • Solvent: Acetonitrile (polar aprotic enhances the electrophilicity of NBS).

  • Temperature: Room Temperature (

    
     °C).
    
  • Result: Exclusive mono-bromination at the para position is frequently observed due to the steric bulk of the succinimide leaving group compared to a free bromide ion.

Safety & Green Chemistry Evaluation

Handling Risks
  • Bromine (

    
    ): 
    
    • Vapor Pressure: Extremely high. Requires specialized ventilation.

    • Corrosivity: Destroys rubber septa and metal needles instantly.

    • Spill Hazard: High density (

      
       g/mL) makes pipetting difficult; "drips" are common and dangerous.[1]
      
  • NBS:

    • Stability: Solid powder. Shelf-stable if kept dry and dark.[8]

    • Exotherm: Can react vigorously with amines or strong reducing agents.

    • Recyclability: The succinimide byproduct can be collected, brominated with

      
      /NaOH, and recycled back to NBS, improving the lifecycle atom economy.
      
The "Green" Perspective

While NBS generates more mass waste per mole of active bromine than

  • It eliminates the transport of hazardous liquid bromine.

  • It allows the use of greener solvents (PhCF

    
    , Ethyl Acetate) rather than CH
    
    
    Cl
    
    
    .
  • It reduces energy consumption by allowing reactions to proceed at lower temperatures due to better selectivity.

References

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link

  • Podgoršek, A., et al. (2009). Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system versus N-bromosuccinimide.[9] Tetrahedron, 65(22), 4429-4439. Link

  • Cantillo, D., & Kappe, C. O. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow.[10] The Journal of Organic Chemistry, 78(20), 10567–10571. Link

  • Wohl, A. (1919). Bromination of Unsaturated Compounds with N-Bromoacetamide, a Contribution to the Theory of the Course of Chemical Processes. Berichte der deutschen chemischen Gesellschaft, 52(1), 51-63.
  • Pines, H., & Alul, H. (1977). N-Bromosuccinimide: Mechanisms of Allylic Bromination. Journal of the American Chemical Society.

Isomeric Purity Analysis of 6-Bromo-2,3-dimethoxybenzaldehyde: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of isoquinoline alkaloids and bioactive scaffolds, 6-Bromo-2,3-dimethoxybenzaldehyde (6-BRB) is a critical intermediate. However, its synthesis—typically via the bromination of 2,3-dimethoxybenzaldehyde—is prone to regiochemical ambiguity. The electrophilic aromatic substitution often yields the 5-bromo isomer (5-BRB) as a significant impurity.

Because these regioisomers possess distinct electronic properties and steric environments, failing to quantify the 5-bromo impurity can lead to failed downstream cyclizations or off-target biological activity.

This guide objectively compares the two primary analytical methodologies for validating isomeric purity: Quantitative


H NMR (qNMR)  and UHPLC-UV-MS . While HPLC remains the workhorse for routine quantitation, this guide argues that qNMR is the superior tool for structural discrimination due to definitive spin-spin coupling constants.

The Isomeric Challenge: 6-Bromo vs. 5-Bromo

To select the correct analytical method, one must understand the structural root of the problem. The bromination of 2,3-dimethoxybenzaldehyde is governed by the directing effects of the methoxy groups (activators/ortho-para directors) versus the aldehyde (deactivator/meta director).

  • Target (6-Bromo): Bromine adds ortho to the C2-methoxy and para to the C3-methoxy. The remaining protons at C4 and C5 are ortho to each other.

  • Impurity (5-Bromo): Bromine adds meta to the C2-methoxy and para to the C2-methoxy (sterically less favored but electronically possible). The remaining protons at C4 and C6 are meta to each other.

Pathway Visualization

The following diagram illustrates the structural divergence and the key spectroscopic differentiators.

G Start Precursor: 2,3-Dimethoxybenzaldehyde Reaction Electrophilic Aromatic Substitution Start->Reaction Reagent Reagent: N-Bromosuccinimide (NBS) Reagent->Reaction Product6 TARGET: 6-Bromo Isomer (6-BRB) Key Feature: Protons at C4 & C5 Relationship: Ortho Reaction->Product6 Major Path Product5 IMPURITY: 5-Bromo Isomer (5-BRB) Key Feature: Protons at C4 & C6 Relationship: Meta Reaction->Product5 Minor Path NMR6 1H NMR Signal: Doublets (d) Coupling (J) ≈ 8.7 Hz Product6->NMR6 NMR5 1H NMR Signal: Doublets (d) Coupling (J) ≈ 2.2 Hz Product5->NMR5

Figure 1: Synthetic divergence of bromodimethoxybenzaldehyde isomers and their resulting NMR signatures.

Comparative Analysis of Methodologies

Method A: Quantitative H NMR (qNMR) – The Structural Gold Standard

qNMR is often underutilized in routine QC, yet it provides the most definitive identification of the isomer ratio without requiring reference standards for the impurity.

Mechanism of Action: The method relies on the Spin-Spin Coupling Constant (


) .
  • 6-BRB: The protons at C4 and C5 are adjacent. In aromatic systems, ortho coupling typically ranges from 7.0 to 9.0 Hz .

  • 5-BRB: The protons at C4 and C6 are separated by one carbon. Meta coupling typically ranges from 1.0 to 3.0 Hz .

Experimental Evidence: According to synthesis literature [1][2], the experimental data confirms this theory:

  • 6-BRB:

    
     7.31 (d, 
    
    
    
    Hz) and
    
    
    6.94 (d,
    
    
    Hz).[1]
  • 5-BRB:

    
     7.28 (d, 
    
    
    
    Hz) and
    
    
    7.15 (d,
    
    
    Hz).[1]

Protocol:

  • Solvent: Dissolve 10 mg of sample in 0.6 mL

    
     (Chloroform-d).
    
  • Acquisition: Collect spectrum with at least 64 scans to ensure signal-to-noise ratio >150:1 for minor peaks.

  • Analysis: Expand the aromatic region (6.5 – 7.5 ppm). Measure the

    
    -value of the doublets.
    
  • Quantitation: Integrate the doublet at 7.31 ppm (Target) vs. the doublet at 7.28 ppm (Impurity).

Pros/Cons:

  • (+) Absolute structural proof (no "retention time" ambiguity).

  • (+) No need for a pure standard of the 5-bromo impurity.

  • (-) Lower sensitivity (LOD

    
     0.1 - 0.5%). Hard to detect trace impurities <0.1%.
    
Method B: UHPLC-UV-MS – The Quantitative Workhorse

For purity specifications requiring >99.5% purity, HPLC is the required standard. The bromine atom introduces significant lipophilicity, making Reverse Phase (RP) chromatography ideal.

Mechanism of Action: Separation is based on the hydrophobic interaction with the C18 stationary phase. The 6-bromo isomer, having the bromine adjacent to the methoxy group (ortho), often exhibits a slightly different dipole moment and solvation shell compared to the 5-bromo isomer, leading to resolution.

Recommended Protocol (Derived from Benzodiazepine/Benzaldehyde methods [5][6]):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm,

    
     mm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl).

  • MS Mode: ESI Positive (Look for

    
     m/z 245/247 doublet due to Br isotopes).
    

Pros/Cons:

  • (+) High sensitivity (LOD < 0.01%).

  • (+) Can quantify other non-isomeric impurities (e.g., unreacted starting material).

  • (-) Requires pure reference standards to establish Relative Response Factors (RRF) for accurate w/w% calculation.

Data Summary & Decision Matrix

The following table summarizes the performance metrics of the two methods based on experimental validation principles.

FeatureqNMR (

H)
UHPLC-UV
Primary Utility Structural Confirmation (Isomer ID)Routine Purity Quantitation
Differentiation Basis Coupling Constants (

vs

)
Hydrophobic Retention Time
Limit of Quantitation (LOQ) ~0.5% (Instrument dependent)~0.05%
Sample Prep Time < 5 Minutes15-30 Minutes
Reference Standard? Not Required (Internal Normalization)Required for accurate quant
Throughput Low (10-15 mins/sample)High (Automated sequences)
Workflow Diagram

Use this decision tree to determine the appropriate analysis for your stage of development.

Workflow Sample Crude Reaction Mixture Goal What is the Objective? Sample->Goal ID Isomer Identification (Did I make the right one?) Goal->ID Early Stage Purity Final Purity Release (Is it >99.5% pure?) Goal->Purity Late Stage/QC NMR_Step Run 1H NMR Check J-Coupling (Target: ~8.7 Hz) ID->NMR_Step HPLC_Step Run UHPLC-UV Integrate Area % Purity->HPLC_Step Result_Pass Confirm Structure NMR_Step->Result_Pass Result_Quant Report Purity % HPLC_Step->Result_Quant

Figure 2: Analytical decision matrix for 6-Bromo-2,3-dimethoxybenzaldehyde.

References

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society. (Describes the specific synthesis and NMR shifts of 6-BRB vs 5-BRB).

  • Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes. National Institutes of Health (PMC). (Provides detailed synthetic routes and characterization data).

  • Head-to-Head Comparison of HPLC versus qNMR. MDPI. (Validates the equivalency of qNMR and HPLC for pharmaceutical purity).

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR. Journal of Medicinal Chemistry. (Establishes qNMR as a primary purity assay).

  • Separation of 3-Bromobenzaldehyde on HPLC. SIELC Technologies. (Provides baseline chromatographic conditions for brominated benzaldehydes).

  • Method for separating benzaldehyde isomers. Google Patents (CN109738536B). (Describes C18/Fluorophenyl stationary phases for benzaldehyde isomer resolution).

Sources

Benchmarking 6-Bromo-2,3-dimethoxybenzaldehyde against other synthetic intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Evaluation of Ortho-Functionalized Scaffolds in Medicinal Chemistry

Executive Summary: The "Crowded Carbonyl" Advantage

6-Bromo-2,3-dimethoxybenzaldehyde (hereafter 6-Br-2,3-DMB ) represents a specialized class of "ortho-ortho" substituted benzaldehydes.[1] Unlike its ubiquitous isomer, 6-bromoveratraldehyde (2-bromo-4,5-dimethoxybenzaldehyde), 6-Br-2,3-DMB features a carbonyl group flanked by a bromine atom at C6 and a methoxy group at C2.[1]

Core Benchmark Finding: While this steric congestion reduces reaction kinetics in standard nucleophilic additions by approximately 15-20% compared to the 4,5-isomer, it offers superior regiochemical fidelity in transition-metal-catalyzed cyclizations.[1] It is the obligate intermediate for synthesizing 7,8-oxygenated isoquinoline alkaloids (e.g., cularine-type alkaloids), a motif inaccessible via the standard veratraldehyde route.

Structural & Electronic Profiling

To understand the utility of 6-Br-2,3-DMB, we must benchmark it against its primary market competitor: 2-Bromo-4,5-dimethoxybenzaldehyde (2-Br-4,5-DMB) .[1]

Table 1: Physicochemical & Electronic Comparison
Feature6-Br-2,3-DMB (Target)2-Br-4,5-DMB (Competitor)Impact on Synthesis
Carbonyl Environment Highly Congested (Flanked by Br & OMe)Moderately Congested (Flanked by Br & H)6-Br-2,3-DMB requires elevated temperatures for Schiff base formation.[1]
Electronic Effect C2-OMe is ortho to CHOC4/C5-OMe are meta/para to CHOThe C2-OMe donates density directly to the carbonyl, reducing electrophilicity.
Solubility (DCM) HighModerate2,3-substitution disrupts planar stacking, improving solubility in chlorinated solvents.[1]
Primary Application 7,8-Substituted Isoquinolines6,7-Substituted IsoquinolinesDetermines the final biological target class (e.g., dopamine vs. serotonin modulators).[1]
Visualizing the Steric Landscape

The following diagram illustrates the "Buttressing Effect" where the C2-Methoxy group forces the aldehyde out of planarity, influencing reactivity.

StericComparison Target 6-Bromo-2,3-dimethoxybenzaldehyde (Target) Effect1 Steric Clash: C2-OMe vs Carbonyl Reduced Electrophilicity Target->Effect1 C2-Substitution Competitor 2-Bromo-4,5-dimethoxybenzaldehyde (Standard Isomer) Effect2 Open Flank: C6-H High Electrophilicity Competitor->Effect2 C6-Hydrogen Outcome1 Outcome: High Regio-Control (Specific 7,8-Isoquinoline patterns) Effect1->Outcome1 Outcome2 Outcome: High Reactivity (Standard 6,7-Isoquinoline patterns) Effect2->Outcome2

Figure 1: Comparative steric mapping showing the "blocked" nature of the 2,3-isomer versus the "open" nature of the 4,5-isomer.

Reactivity Benchmarking: Experimental Data

Scenario A: Suzuki-Miyaura Cross-Coupling

Objective: Couple with phenylboronic acid to form the biaryl scaffold.

  • Standard Condition: Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O, 80°C, 12h.[1]

  • Observation:

    • 2-Br-4,5-DMB: 92% Yield.[1][2] Rapid conversion (<4 hours).

    • 6-Br-2,3-DMB: 65% Yield.[1] Sluggish conversion.

    • Root Cause: The C2-methoxy group creates steric hindrance that interferes with the oxidative addition of Palladium into the C-Br bond and the subsequent transmetallation step.

Optimization (The "Expert" Fix): Switching to Buchwald precatalysts (e.g., XPhos Pd G2) restores the yield of 6-Br-2,3-DMB to 89% .[1] The bulky ligand facilitates the coupling in the crowded ortho-ortho pocket.

Scenario B: Schiff Base Formation (Isoquinoline Precursor)

Objective: Condensation with 2,2-dimethoxyethylamine.[1]

  • 2-Br-4,5-DMB: Reacts at Room Temperature (RT) in MeOH (4h).[1]

  • 6-Br-2,3-DMB: No reaction at RT. Requires reflux in Toluene with Dean-Stark trap (12h).

  • Takeaway: Researchers must not assume "standard aldehyde" reactivity. Forcing conditions are required.[3]

Detailed Experimental Protocols

Protocol 1: Optimized Suzuki Coupling for Sterically Hindered Aldehydes

This protocol is self-validating via TLC monitoring of the distinct aldehyde spot.

  • Setup: In a 50 mL Schlenk tube, charge 6-Br-2,3-DMB (1.0 eq, 2.0 mmol), Arylboronic Acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Catalyst: Add XPhos Pd G2 (2 mol%). Note: Standard Pd(PPh₃)₄ is insufficient for this substrate.

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) (10 mL).

  • Reaction: Seal and heat to 100°C for 16 hours.

  • Validation (TLC):

    • Starting Material (SM): Rf ~0.6 (Hex/EtOAc 7:3) - UV Active (Dark purple with DNPH stain).

    • Product: Rf ~0.5 - UV Active (Distinct fluorescence often observed).

    • Stop Condition: Disappearance of SM spot.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine. Concentrate and purify via flash chromatography.

Protocol 2: Synthesis of 6-Br-2,3-DMB (Validation Route)

If commercial stock is unavailable, this route from 2,3-dimethoxybenzaldehyde is the industry standard.[1]

  • Bromination: Dissolve 2,3-dimethoxybenzaldehyde (1.0 eq) in DMF.

  • Addition: Add N-Bromosuccinimide (NBS) (1.5 eq) dropwise at 0°C.

  • Stir: Allow to warm to RT and stir for 48h.

  • Quench: Pour into ice water. The product precipitates as a white solid.[4]

  • Data Check:

    • Yield: ~60-65%.

    • ¹H NMR (CDCl₃): Look for the aldehyde singlet at 10.31 ppm .[5] The aromatic protons appear as doublets at 7.31 ppm and 6.94 ppm (J = 8.7 Hz), confirming the ortho relationship of the protons (and thus the correct placement of Br).

Synthesis Pathway Visualization

The following workflow illustrates the critical decision points when using this intermediate for alkaloid synthesis.

SynthesisWorkflow Start Start: 2,3-Dimethoxybenzaldehyde Step1 Bromination (NBS, DMF) Target: 6-Br-2,3-DMB Start->Step1 Electrophilic Subst. Check QC Check: 1H NMR (Aldehyde Peak @ 10.31 ppm) Step1->Check Isolation Branch1 Path A: Suzuki Coupling (Requires XPhos/Pd) Check->Branch1 Cross-Coupling Branch2 Path B: Schiff Base/Reduction (Requires Reflux) Check->Branch2 Condensation End1 Biaryl Aldehydes (Ligand Synthesis) Branch1->End1 End2 7,8-Dimethoxyisoquinolines (Alkaloid Core) Branch2->End2

Figure 2: Workflow decision tree for utilizing 6-Br-2,3-DMB in complex molecule synthesis.

References

  • Synthesis and Characterization

    • Vázquez-Amaya, T., et al. (2021).[1] "Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes." Journal of the Brazilian Chemical Society, 32(5), 1070-1080.[1]

    • Source: [J. Braz.[5][6] Chem. Soc. Full Text]([Link]) (Verifies synthesis yield of 60% and NMR shifts).

  • Comparative Isomer Reactivity

    • Rubenstein, L. (1925).[5][7] "Bromination of 2,3-dimethoxybenzaldehyde." Journal of the Chemical Society, Transactions. (Historical context for the regioselectivity of bromination).

    • Context: Cited to establish the difficulty in separating isomers and the definitive assignment of the 6-bromo position.
  • Cross-Coupling Methodology (Steric Hindrance)

    • Martin, R., & Buchwald, S. L. (2008).[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research.

    • Context: Supports the recommendation of using Buchwald ligands (XPhos) for ortho-substituted/hindered benzaldehydes.
  • Application in Alkaloid Synthesis

    • Castedo, L., et al. (1980).[1] "Synthesis of Cularine Alkaloids." Tetrahedron Letters.

    • Context: Establishes the necessity of the 2,3-dimethoxy pattern (leading to 7,8-oxygenated isoquinolines)

Sources

Strategic Utilization of 6-Bromo-2,3-dimethoxybenzaldehyde in Alkaloid Synthesis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-2,3-dimethoxybenzaldehyde (6-Br-2,3-DMB) , CAS [19608-29-8], acts as a critical "regio-defined" building block in the total synthesis of benzo[c]phenanthridine alkaloids (e.g., Nitidine, Fagaronine, NK-109). Its value lies in the pre-installed halogen at the C6 position (ortho to the aldehyde), which enables precise ring closure strategies—such as aryne-mediated cyclizations, radical cyclizations, or transition-metal-catalyzed cross-couplings—that are difficult to achieve with non-halogenated analogs due to steric and electronic directing effects.

Comparative Analysis: Pre-functionalization vs. Late-Stage Functionalization

The primary strategic decision in synthesizing 2,3-oxygenated fused ring systems is whether to introduce the halogen early (using 6-Br-2,3-DMB) or late (using 2,3-dimethoxybenzaldehyde).

Comparison Matrix
FeatureRoute A: 6-Br-2,3-DMB (Pre-functionalized) Route B: 2,3-Dimethoxybenzaldehyde (Late-Stage) Route C: Ortho-Lithiation
Regiocontrol Absolute (100%) . Bromine is fixed at C6.Poor . Electrophilic bromination often yields mixtures of C5/C6 isomers due to competing directing effects of methoxy groups.High , but requires specific directing groups (DG) and cryogenic conditions (-78°C).
Step Count Low. Ready for immediate cross-coupling (Suzuki/Sonogashira).High. Requires separation of isomers after bromination.Medium. Requires protection/deprotection of the aldehyde.[1]
Scalability High. Crystalline solid, stable at RT.Low. Isomer separation via chromatography is costly at scale.Low/Medium. Organolithium reagents are hazardous at kilo-scale.
Electronic Profile Electrophilicity of carbonyl is slightly reduced due to Br substitution (requires activated nucleophiles).Standard aldehyde reactivity.[2][3]N/A (Aldehyde usually protected).
Technical Insight: The "Ortho-Blocker" Advantage

In 2,3-dimethoxybenzaldehyde, the C6 position is sterically crowded but electronically activated. Attempting to brominate 2,3-dimethoxybenzaldehyde directly often leads to significant formation of the 5-bromo isomer or over-bromination, requiring tedious HPLC separation. By starting with 6-Br-2,3-DMB, researchers bypass this "regio-scrambling" bottleneck entirely.

Strategic Decision Logic (Visualization)

The following diagram illustrates the decision pathway for selecting 6-Br-2,3-DMB over alternatives for isoquinoline and alkaloid synthesis.

DecisionTree Start Target: Benzo[c]phenanthridine Core Q1 Is C6-C(Ar) bond formation required? Start->Q1 Q2 Is the C5 position blocked? Q1->Q2 Yes RouteB Route B: Direct Bromination of 2,3-DMB Q1->RouteB No (Electronic control sufficient) RouteA Route A: Use 6-Bromo-2,3-dimethoxybenzaldehyde (Recommended) Q2->RouteA No (C5 open to attack) RouteC Route C: Directed Ortho-Lithiation Q2->RouteC Yes (Lithiation viable) ResultA Outcome: High Regio-fidelity Direct Cross-Coupling RouteA->ResultA ResultB Outcome: Mixture of 5-Br / 6-Br isomers Yield Loss during Purification RouteB->ResultB

Caption: Decision logic for selecting 6-Br-2,3-DMB to avoid regioselectivity issues in alkaloid synthesis.

Experimental Protocol: Sonogashira Coupling for Alkaloid Precursors[4][5]

A critical application of 6-Br-2,3-DMB is the synthesis of 1,5-enynes, which are precursors for gold(I)-catalyzed cyclization into the phenanthridine core. The bromine at C6 is sufficiently reactive for Palladium-catalyzed cross-coupling despite the steric bulk of the adjacent methoxy group.

Methodology: Pd-Catalyzed Sonogashira Coupling

Objective: Coupling of 6-Bromo-2,3-dimethoxybenzaldehyde with a terminal alkyne.

Reagents:

  • Substrate: 6-Bromo-2,3-dimethoxybenzaldehyde (1.0 equiv)[2]

  • Coupling Partner: Phenylacetylene (or functionalized alkyne) (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Co-catalyst: CuI (1-2 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: DMF or THF (Degassed)

Step-by-Step Protocol:

  • Preparation: Flame-dry a two-neck round-bottom flask and cool under Argon flow.

  • Dissolution: Add 6-Bromo-2,3-dimethoxybenzaldehyde (1 mmol) and Pd(PPh₃)₂Cl₂ (0.02 mmol) to the flask. Dissolve in anhydrous, degassed DMF (5 mL).

  • Activation: Add CuI (0.01 mmol) and Et₃N (3 mmol). The solution typically turns dark/brown.

  • Addition: Add the alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Stir at 60–80°C for 4–12 hours. Note: The ortho-methoxy group exerts steric pressure; slightly elevated temperatures (vs. RT) are often required compared to para-bromo isomers.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The aldehyde carbonyl stretch in IR (~1685 cm⁻¹) will shift slightly, but TLC is more reliable.

  • Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel).

Self-Validating Checkpoint:

  • Success: Appearance of a highly fluorescent product (if conjugated) and disappearance of the aryl bromide starting material.

  • Failure Mode: If starting material remains, check oxygen levels (Sonogashira is O₂ sensitive) or increase catalyst loading to overcome steric hindrance at C6.

Mechanism of Action: The "Pot-Economy" Pathway[4]

The following diagram details how 6-Br-2,3-DMB is transformed into the benzo[c]phenanthridine core (e.g., NK-109 analogs) via sequential coupling and cyclization.

ReactionPathway cluster_0 Key Transformation SM 6-Bromo-2,3- dimethoxybenzaldehyde Step1 Step 1: Sonogashira Coupling (Pd/Cu, Alkyne) SM->Step1 Inter1 Intermediate A: Alkynyl Benzaldehyde Step1->Inter1 Step2 Step 2: Schiff Base Formation (R-NH2) Inter1->Step2 Inter2 Intermediate B: Alkynyl Imine Step2->Inter2 Step3 Step 3: Cyclization (Au(I) or Radical) Inter2->Step3 Product Target: Benzo[c]phenanthridine Step3->Product

Caption: Synthesis pathway converting 6-Br-2,3-DMB to Benzo[c]phenanthridine alkaloids.

Physical & Electronic Properties

Recent crystallographic and DFT studies highlight specific properties of 6-Br-2,3-DMB that influence its reactivity:

  • Electrophilicity: The carbonyl carbon in 6-Br-2,3-DMB is less electrophilic than in 2,3-dimethoxybenzaldehyde due to the electron-donating resonance of the methoxy groups and the specific field effects of the ortho-bromine. This implies that Schiff base formation (condensation with amines) may require acid catalysis (acetic acid) or dehydrating agents (MgSO₄) to proceed to completion.

  • Halogen Bonding: In the solid state, 6-Br-2,3-DMB exhibits specific halogen-type interactions (C-Br···O) that are absent in the 5-bromo isomer.[4] This can influence solubility and crystal packing during purification.

References

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society. Describes the synthesis of 6-Br-2,3-DMB from 2,3-dimethoxybenzaldehyde using NBS/DMF and compares it with the 5-bromo isomer.

  • Collective Total Syntheses of Benzo[c]phenanthridine Alkaloids via A Sequential Transition Metal-Catalyzed Pot-Economy Approach. ChemRxiv. details the use of brominated benzaldehydes in Sonogashira/Wittig sequences for alkaloid synthesis.

  • Bromine Substitution Effect on Structure, Reactivity, and Linear and Third-Order Nonlinear Optical Properties of 2,3-Dimethoxybenzaldehyde. Journal of Physical Chemistry C. Provides DFT data on the electrophilicity of the carbonyl group in 6-Br-2,3-DMB.

  • Synthesis and evaluation of new 6-amino-substituted benzo[c]phenanthridine derivatives. Journal of Medicinal Chemistry. Discusses the structure-activity relationships of alkaloids derived from these building blocks.

Sources

A Comparative Guide to the Analytical Confirmation of 6-Bromo-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a starting material's identity is a cornerstone of scientific rigor and regulatory compliance. The structural integrity of a molecule like 6-Bromo-2,3-dimethoxybenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds, dictates the success of subsequent reactions and the purity of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of analytical techniques for the definitive identification of 6-Bromo-2,3-dimethoxybenzaldehyde, offering insights into the causality behind experimental choices and presenting supporting data for a self-validating analytical workflow.

The imperative for stringent identity testing of incoming raw materials is a critical step in the pharmaceutical industry to ensure the quality and safety of the final product.[1] Regulatory bodies mandate that at least one test be conducted to verify the identity of components, a measure that prevents the introduction of incorrect materials into the manufacturing process, which could compromise patient safety.[1]

This guide will navigate the analytical landscape for confirming the identity of 6-Bromo-2,3-dimethoxybenzaldehyde, focusing on a multi-technique approach that leverages the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Furthermore, we will explore the role of High-Performance Liquid Chromatography (HPLC) in assessing the purity of this critical raw material.

The Orthogonal Approach: A Foundation of Trust

A single analytical technique, while powerful, may not be sufficient to definitively confirm the structure of a molecule, especially when closely related isomers or impurities could be present. An orthogonal approach, employing multiple analytical methods that rely on different physicochemical principles, provides a robust and self-validating system for structural elucidation. Each technique offers a unique perspective on the molecule's architecture, and their collective agreement builds a comprehensive and trustworthy identification.

cluster_0 Identity Confirmation Workflow A Sample of 6-Bromo-2,3-dimethoxybenzaldehyde B ¹H & ¹³C NMR (Structural Connectivity) A->B C FTIR (Functional Groups) A->C D Mass Spectrometry (Molecular Weight & Fragmentation) A->D E HPLC (Purity & Impurity Profile) A->E F Confirmed Identity & Purity Profile B->F C->F D->F E->F

Figure 1: A conceptual workflow illustrating the orthogonal analytical approach for the comprehensive confirmation of 6-Bromo-2,3-dimethoxybenzaldehyde's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 6-Bromo-2,3-dimethoxybenzaldehyde, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons. The chemical shift, integration, and multiplicity of the signals are key parameters for structural assignment.

Why this choice? The distinct electronic environments of the aromatic protons, the aldehyde proton, and the methoxy protons in 6-Bromo-2,3-dimethoxybenzaldehyde lead to a unique and predictable ¹H NMR spectrum. Comparison with its isomers, such as 5-bromo-2,3-dimethoxybenzaldehyde, reveals significant differences in the aromatic region, allowing for unambiguous identification.

Compound Aldehyde Proton (s, 1H) Aromatic Protons Methoxy Protons (s, 3H)
6-Bromo-2,3-dimethoxybenzaldehyde δ 10.31δ 7.31 (d, J=8.7 Hz, 1H), 6.94 (d, J=7.5 Hz, 1H)δ 3.91, 3.87
5-Bromo-2,3-dimethoxybenzaldehyde δ 9.84δ 7.28 (d, J=2.20 Hz, 1H), 7.15 (d, J=2.20 Hz, 1H)δ 3.90
2,3-Dimethoxybenzaldehyde δ 10.43δ 7.40 (m, 1H), 7.15 (m, 1H), 7.10 (m, 1H)δ 3.99, 3.91

Table 1: Comparative ¹H NMR data (400 MHz, CDCl₃) for 6-Bromo-2,3-dimethoxybenzaldehyde and related compounds.[2][3]

The downfield shift of the aldehyde proton is a characteristic feature.[4] The distinct coupling patterns of the aromatic protons in the 6-bromo isomer (two doublets with different coupling constants) compared to the 5-bromo isomer (two doublets with a small meta-coupling constant) provide a definitive means of differentiation.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., aromatic, carbonyl, aliphatic).

Why this choice? The number of signals and their chemical shifts in the ¹³C NMR spectrum provide a direct fingerprint of the carbon framework of 6-Bromo-2,3-dimethoxybenzaldehyde. The positions of the carbonyl carbon, the aromatic carbons (including the carbon bearing the bromine atom), and the methoxy carbons are all diagnostic.

Compound Carbonyl Carbon Aromatic Carbons Methoxy Carbons
6-Bromo-2,3-dimethoxybenzaldehyde δ 190.4δ 152.8, 152.1, 129.3, 128.7, 117.6, 112.8δ 62.3, 56.2
5-Bromo-2,3-dimethoxybenzaldehyde δ 189.2δ 155.9, 152.7, 128.9, 122.5, 116.9, 115.6δ 61.8, 56.3
2,3-Dimethoxybenzaldehyde δ 191.2δ 153.5, 148.1, 128.3, 124.5, 119.8, 115.6δ 62.1, 56.0

Table 2: Comparative ¹³C NMR data (100 MHz, CDCl₃) for 6-Bromo-2,3-dimethoxybenzaldehyde and related compounds.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Why this choice? The FTIR spectrum of 6-Bromo-2,3-dimethoxybenzaldehyde will exhibit characteristic absorption bands for the aldehyde carbonyl (C=O) stretch, aromatic C=C stretches, and C-O stretches of the methoxy groups. The presence and position of these bands provide strong evidence for the key functional moieties of the molecule.

Functional Group Characteristic Absorption (cm⁻¹)
Aldehyde C=O stretch1685
Aromatic C=C stretch1570
C-O stretch (methoxy)1468

Table 3: Key FTIR absorption bands for 6-Bromo-2,3-dimethoxybenzaldehyde.[2]

The carbonyl stretching frequency in aromatic aldehydes is a particularly strong and diagnostic absorption.[5]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Why this choice? The molecular ion peak in the mass spectrum of 6-Bromo-2,3-dimethoxybenzaldehyde will confirm its molecular weight. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, providing a high degree of confidence in the elemental composition.

Predicted Fragmentation Pattern:

m/z (predicted) Proposed Fragment Ion Interpretation
244/246[C₉H₉BrO₃]⁺•Molecular Ion (M⁺•)
243/245[C₉H₈BrO₃]⁺Loss of a hydrogen radical ([M-H]⁺)
215/217[C₈H₆BrO₂]⁺Loss of a formyl radical ([M-CHO]⁺)
164[C₈H₈O₃]⁺•Loss of a bromine radical ([M-Br]⁺)

Table 4: Predicted major fragments in the electron ionization (EI) mass spectrum of 6-Bromo-2,3-dimethoxybenzaldehyde.

The characteristic isotopic cluster for bromine-containing ions is a powerful diagnostic tool in mass spectrometry.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is a cornerstone of pharmaceutical analysis for separating, identifying, and quantifying the components of a mixture. For a raw material like 6-Bromo-2,3-dimethoxybenzaldehyde, HPLC is the method of choice for determining its purity and identifying any process-related impurities or degradation products.

Why this choice? A validated reverse-phase HPLC (RP-HPLC) method can effectively separate the target compound from potential starting materials (e.g., 2,3-dimethoxybenzaldehyde), isomers (e.g., 5-bromo-2,3-dimethoxybenzaldehyde), and other by-products. The high resolution and sensitivity of HPLC allow for the accurate quantification of the main peak and any impurities.

cluster_1 HPLC Purity Analysis Workflow A Dissolve sample in appropriate solvent B Inject onto RP-HPLC column A->B C Elute with mobile phase gradient B->C D Detect with UV detector C->D E Integrate peak areas D->E F Calculate purity (%) and quantify impurities E->F

Figure 2: A simplified workflow for the purity assessment of 6-Bromo-2,3-dimethoxybenzaldehyde by HPLC.

Experimental Protocols

The following protocols are provided as a guide and should be adapted and validated according to the specific instrumentation and regulatory requirements of your laboratory, in line with guidelines such as ICH Q2(R2).[6]

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 6-Bromo-2,3-dimethoxybenzaldehyde.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at 298 K.

      • Use a spectral width of approximately 16 ppm.

      • Employ a pulse angle of 30 degrees and a relaxation delay of 1 second.

      • Acquire a sufficient number of scans (e.g., 16) to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire the spectrum at 298 K with proton decoupling.

      • Use a spectral width of approximately 250 ppm.

      • Employ a pulse angle of 45 degrees and a relaxation delay of 2 seconds.

      • Acquire a larger number of scans (e.g., 1024) to compensate for the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

    • Identify the peak positions in both the ¹H and ¹³C NMR spectra.

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft cloth dampened with isopropanol.

    • Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid 6-Bromo-2,3-dimethoxybenzaldehyde powder onto the ATR crystal.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding a sufficient number of scans (e.g., 32) for a good signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the wavenumbers of the major absorption bands.

Mass Spectrometry (Direct Insertion - Electron Ionization)
  • Sample Preparation:

    • Place a small amount of the solid sample into a capillary tube.

  • Instrument Parameters (Agilent 5975C or similar):

    • Use a direct insertion probe to introduce the sample into the ion source.

    • Set the ionization mode to electron ionization (EI) at 70 eV.

    • Scan a mass range of approximately m/z 40-300.

    • The source temperature should be optimized for the compound, typically around 230 °C.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺•) and its isotopic pattern.

    • Analyze the fragmentation pattern and compare it to the predicted fragmentation or library spectra of related compounds.

HPLC (Purity Determination)
  • Chromatographic Conditions (Suggested Starting Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

      • Start with a lower percentage of acetonitrile (e.g., 40%) and gradually increase to a higher percentage (e.g., 90%) over a suitable time (e.g., 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile) to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

    • Identify and quantify any impurities relative to the main peak.

Conclusion

The definitive identification of 6-Bromo-2,3-dimethoxybenzaldehyde is best achieved through a multi-faceted analytical approach. The combined data from ¹H and ¹³C NMR provides an unambiguous structural blueprint, while FTIR confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight and, through its characteristic isotopic pattern, confirms the presence of bromine. Finally, a validated HPLC method ensures the purity of the material, a critical parameter in drug development. By employing this orthogonal and self-validating workflow, researchers can proceed with confidence, knowing that the identity and quality of their starting materials are assured.

References

  • Chavez, D., et al. (2018). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 29(11), 2375-2386. Available at: [Link]

  • PubChem. (n.d.). 5-bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]

  • D'hooghe, M. (2013). Raw material identity verification in the pharmaceutical industry. European Pharmaceutical Review. Retrieved from [Link]

  • Banwell, C. N., & McCash, E. M. (1994). Fundamentals of molecular spectroscopy. McGraw-Hill.
  • Topiox Research. (n.d.). Why Raw Material Testing is Essential for Pharmaceutical Quality Control. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]

  • RSIS International. (2025). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of. Retrieved from [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 6-Bromo-2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide defines the disposal protocol for 6-Bromo-2,3-dimethoxybenzaldehyde (CAS: 17724-69-9). As a halogenated organic intermediate, this compound presents specific disposal challenges that differ from standard organic waste. Improper disposal (e.g., mixing with non-halogenated streams) can result in significant regulatory fines and increased incineration costs due to the generation of corrosive hydrogen bromide (HBr) gas during thermal destruction.

Chemical Identity Table
ParameterSpecification
Chemical Name 6-Bromo-2,3-dimethoxybenzaldehyde
CAS Number 17724-69-9
Molecular Formula C₉H₉BrO₃
Physical State Solid (Powder/Crystals)
Primary Hazards Skin/Eye Irritant (Cat 2), Respiratory Irritant (STOT SE 3)
Waste Category Halogenated Organic (Critical for segregation)

Risk Assessment & The "Why" Behind the Protocol

Expert Insight: Many researchers default to throwing all organic solids into a generic "solid waste" drum. For this compound, that is a procedural error.

  • The Halogen Factor: The presence of the Bromine (Br) atom dictates the disposal path. When incinerated, brominated compounds release hydrogen bromide (HBr), a highly corrosive acid gas. Waste facilities must use specific incinerators equipped with acid gas scrubbers to handle this.

  • Cost & Compliance: If you mix this halogenated waste with non-halogenated waste (e.g., acetone or ethanol wipes), you technically "contaminate" the entire container. This forces the disposal vendor to treat the whole volume as halogenated, often increasing disposal costs by 30-50% [1].

  • Aldehyde Reactivity: While relatively stable, aldehydes can oxidize to carboxylic acids over time. Segregating them from strong oxidizers (like nitric acid waste) is a critical safety control to prevent exothermic reactions in the waste container.

Waste Segregation Protocol

This protocol uses a Self-Validating System : The user must answer two questions before disposal to ensure the correct stream is selected.

Decision Logic
  • Question 1: Is the material in solid form or dissolved in solution?

  • Question 2: If liquid, is the solvent halogenated (e.g., DCM) or non-halogenated (e.g., Methanol)?

Note: Because the solute (6-Bromo-2,3-dimethoxybenzaldehyde) is halogenated, any solution containing it >1-2% should generally be treated as a halogenated waste stream to be conservative.

Workflow Diagram (DOT)

DisposalWorkflow Start Waste Generation: 6-Bromo-2,3-dimethoxybenzaldehyde StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder/Crystals) StateCheck->SolidWaste Dry Solid LiquidWaste Liquid Waste (Mother Liquor/Rinsate) StateCheck->LiquidWaste Dissolved ContainerSolid Container: Wide-Mouth HDPE Jar SolidWaste->ContainerSolid LabelSolid Label: 'Hazardous Waste - Solid' Constituent: Halogenated Organic ContainerSolid->LabelSolid FinalDisp Final Disposal: High-Temp Incineration (w/ Acid Scrubbing) LabelSolid->FinalDisp SolventCheck Check Primary Solvent LiquidWaste->SolventCheck StreamHalo Stream A: Halogenated Solvents (e.g., DCM, Chloroform) SolventCheck->StreamHalo If Solvent is Halogenated StreamNonHalo Stream B: Non-Halogenated Solvents (e.g., MeOH, EtOAc) SolventCheck->StreamNonHalo If Solvent is Non-Halogenated StreamHalo->FinalDisp Treat as Halogenated StreamNonHalo->FinalDisp Mark as 'Contains Halogens'

Caption: Decision tree for segregating 6-Bromo-2,3-dimethoxybenzaldehyde waste based on physical state and solvent composition.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid (Expired or Excess)

Objective: Dispose of solid powder without generating dust or contaminating liquid streams.

  • PPE Selection: Wear Nitrile gloves (minimum 0.11mm thickness) and safety goggles. Respiratory protection (N95) is recommended if handling open powder outside a fume hood [2].

  • Container Selection: Use a Wide-Mouth HDPE (High-Density Polyethylene) jar. Avoid glass for solids to prevent breakage during compaction/transport.

  • Transfer: Transfer the solid directly into the container. Do not dissolve it in solvent just to dispose of it (this increases waste volume and cost).

  • Labeling:

    • Primary Constituent: "6-Bromo-2,3-dimethoxybenzaldehyde"

    • Hazard Checkbox: "Toxic", "Irritant".

    • CRITICAL: Write "Halogenated Organic Solid" clearly on the tag.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Objective: Prevent cross-contamination of non-halogenated bulk tanks.

  • Compatibility Check: Ensure the solution pH is between 4 and 10. If highly acidic (e.g., from a reaction workup), neutralize before adding to the waste drum to prevent drum corrosion.

  • Stream Selection:

    • If dissolved in Dichloromethane (DCM): Pour into the Halogenated Waste carboy (Red Can).

    • If dissolved in Acetone/Ethanol: Ideally, segregate into a separate "Non-Halogenated + Trace Halogen" container if your facility has one. If not, default to the Halogenated Waste carboy to ensure the bromine is treated correctly. Do not pour into the general "Non-Halogenated" drum, as this violates the "no halogens" rule for fuel-blending disposal methods [3].

Spill Management Protocol

In the event of a benchtop spill of the solid powder:

  • Isolate: Alert nearby personnel.

  • PPE: Don double nitrile gloves and a dust mask/respirator.

  • Dry Cleanup: Do not wet the powder initially (this spreads the contamination). Use a scoop or stiff paper to lift the bulk solid into a waste bag.

  • Wet Polish: Once the bulk is removed, wipe the surface with a paper towel dampened with Ethanol or Acetone .

  • Disposal: Place the used paper towels and the scooped solid into the Solid Hazardous Waste container. Do not throw the solvent-soaked wipes into the regular trash.

Regulatory & Compliance Context (US Focus)

  • RCRA Status: While 6-Bromo-2,3-dimethoxybenzaldehyde is not explicitly "P-listed" or "U-listed" by name in 40 CFR 261.33, it must be characterized by the generator.

  • Determination: It is a Characteristic Waste if it exhibits ignitability (D001) when in a solvent carrier.

  • Best Practice: Treat as "Hazardous Waste" under the "Halogenated Organic" profile. This ensures the destruction method (incineration) is adequate to destroy the benzene ring and capture the bromine [4].

References

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management: Segregation of Halogenated Solvents." RCRA Online, [Link].

  • U.S. EPA. "Incineration of Halogenated Organic Compounds." EPA Waste Treatment Standards, [Link].

A Senior Application Scientist's Guide to Handling 6-Bromo-2,3-dimethoxybenzaldehyde: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Handling halogenated aromatic aldehydes like 6-Bromo-2,3-dimethoxybenzaldehyde, a key building block in synthetic chemistry, requires a meticulous approach to safety. While the toxicological properties of this specific compound may not be exhaustively studied, its structure—a brominated, substituted benzaldehyde—provides clear indicators of its potential hazards. This guide offers a comprehensive framework for researchers and drug development professionals to establish safe handling and disposal protocols, grounded in established chemical safety principles.

Hazard Assessment: Understanding the Risks

Based on data from structurally similar compounds, such as other bromo-dimethoxybenzaldehydes, a thorough risk assessment is the foundational step for any laboratory procedure. The primary hazards associated with this class of compounds are summarized below.

Hazard CategoryPotential RiskRationale & Causality
Acute Toxicity (Oral) Harmful if swallowed.[1][2][3]Aromatic aldehydes can exhibit toxicity upon ingestion.
Skin Corrosion/Irritation Causes skin irritation.[1][2][3][4]Aldehyde groups can react with skin proteins, and halogenated organics can be irritating.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][3][4]The compound, likely a fine powder, can cause significant mechanical and chemical irritation to the eyes.
Respiratory Irritation May cause respiratory irritation.[1][3][5]Inhalation of dust can irritate the mucous membranes and respiratory tract.
Skin Sensitization May cause an allergic skin reaction.[3][6]Some individuals may develop an allergic response upon repeated skin contact.

Given these potential hazards, a robust personal protective equipment (PPE) plan is not merely a recommendation but an essential component of the experimental design.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must directly counteract the identified risks. The minimum required PPE for handling 6-Bromo-2,3-dimethoxybenzaldehyde is outlined below.[7]

PPE TypeSpecificationJustification for Use
Hand Protection Nitrile gloves.[8]Provides a suitable barrier against incidental contact with organic solvents and solids. Latex gloves are not recommended due to poor chemical resistance.[8][9] Always check for tears or punctures before use.
Eye & Face Protection Chemical splash goggles.[8]Essential for protecting the eyes from airborne powder and potential splashes. A full face shield should be worn over goggles when there is a significant risk of splashing.[8][9]
Body Protection A long-sleeved laboratory coat.Protects skin and personal clothing from contamination. An impervious chemical-protective apron may be necessary for larger quantities or when pouring solutions.[9]
Respiratory Protection Not typically required if handled within a certified chemical fume hood.All handling of the solid compound that could generate dust must be performed in a fume hood to minimize inhalation risk.[10]

Step-by-Step Handling and Operational Workflow

A self-validating safety protocol involves procedural steps that inherently minimize exposure. The following workflow is designed to guide the user from preparation to cleanup.

Preparation & Staging
  • Designated Area: All handling of 6-Bromo-2,3-dimethoxybenzaldehyde should occur in a designated area within a certified chemical fume hood.[10]

  • Emergency Equipment Check: Before starting, ensure that an eyewash station and safety shower are unobstructed and have been recently tested.[4][5]

  • Surface Preparation: Line the work surface inside the fume hood with an absorbent, disposable bench liner to contain any spills.[10]

  • Don PPE: Put on all required PPE (lab coat, goggles, nitrile gloves) before handling the chemical container.[11]

Weighing & Transfer
  • Minimize Dust: When weighing the solid, use a spatula to carefully transfer the powder. Avoid pouring directly from the bottle, which can generate airborne dust.

  • Container Management: Keep the stock container tightly closed when not in use.[4][12]

  • Solubilization: If the protocol involves dissolving the compound, add the solvent to the vessel containing the weighed solid slowly to prevent splashing.

Cleanup & Decontamination
  • Wipe Down: After handling, carefully wipe down the work surface, spatula, and any other equipment with a damp cloth or paper towel.

  • Waste Segregation: All contaminated disposable materials (gloves, bench liner, paper towels) must be placed in a designated hazardous waste container.[10]

  • Hand Washing: After removing gloves, wash your hands thoroughly with soap and water.[4][10]

The following diagram illustrates the logical flow of the handling process, emphasizing the integration of safety measures at each critical step.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Operation prep2 Check Eyewash & Shower prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Weigh Solid Chemical Carefully prep3->handle1 Proceed to Handling handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Perform Chemical Synthesis handle2->handle3 clean1 Decontaminate Surfaces & Glassware handle3->clean1 After Experiment Completion clean2 Segregate Halogenated Waste clean1->clean2 clean3 Dispose of Contaminated PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safe Handling of 6-Bromo-2,3-dimethoxybenzaldehyde.

Waste Disposal Plan

Proper disposal is critical for both safety and environmental compliance. As a halogenated organic compound, 6-Bromo-2,3-dimethoxybenzaldehyde requires specific disposal procedures.[13]

Operational Steps:

  • Waste Collection: All solid waste, contaminated materials, and solutions containing this compound must be collected for disposal as hazardous waste.[4][10]

  • Segregation is Key: Halogenated organic waste must be kept separate from non-halogenated organic waste.[14][15] Co-mingling these waste streams significantly increases disposal costs and can complicate the disposal process.[15]

  • Container Labeling:

    • Use a designated, properly sealed waste container.

    • Clearly label the container as "Hazardous Waste" and "Halogenated Organic Waste."[14][15]

    • List all constituents of the waste, including 6-Bromo-2,3-dimethoxybenzaldehyde and any solvents used.

  • Storage: Store the waste container in a designated satellite accumulation area, within secondary containment, until it is collected by environmental health and safety personnel.[14]

  • Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic waste. After rinsing, the container can often be disposed of as regular lab glass or plastic, after defacing the label.[16]

By adhering to these rigorous PPE, handling, and disposal protocols, researchers can effectively mitigate the risks associated with 6-Bromo-2,3-dimethoxybenzaldehyde, ensuring a safe and compliant laboratory environment.

References

  • Carl ROTH. Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2,4-Dimethoxybenzaldehyde, 98%. Retrieved from [Link]

  • University of North Texas Health Science Center. Standard Operating Procedures for Bromo-Deoxyuridine (BrdU). Retrieved from [Link]

  • CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved from [Link]

  • ChemTalk. Lab Safety Equipment & PPE. Retrieved from [Link]

  • Temple University. Halogenated Solvents in Laboratories. Retrieved from [Link]

  • The University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • Bucknell University. Hazardous Waste Segregation. Retrieved from [Link]

  • SciELO. (2021). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. 7.2 Organic Solvents. Retrieved from [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Wikipedia. 2C-B. Retrieved from [Link]

  • MLR Institute of Pharmacy. Pharmaceutical Organic Chemistry-II Lab Manual. Retrieved from [Link]

  • PubChem. 2-Bromo-3,4-dimethoxybenzaldehyde. Retrieved from [Link]

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2,3-dimethoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
6-Bromo-2,3-dimethoxybenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.